molecular formula C6H13NO2 B1606480 5-Aminohexanoic acid CAS No. 628-47-7

5-Aminohexanoic acid

Cat. No.: B1606480
CAS No.: 628-47-7
M. Wt: 131.17 g/mol
InChI Key: IPCUHQYGWOKSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminohexanoic acid (CAS 628-47-7) is a six-carbon compound featuring both amino and carboxylic acid functional groups, with a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol . It is a derivative and analog of the amino acid lysine, which makes it an effective inhibitor for enzymes that bind that particular residue, such as the proteolytic enzyme plasmin . This mechanism is the basis for its well-documented role in managing bleeding due to elevated fibrinolytic activity . Beyond its applications in medical research, this compound serves as a key intermediate in the polymerization of Nylon-6, where it is formed by the ring-opening hydrolysis of caprolactam . In microbiological research, this compound has been identified as a metabolite. For instance, it is emitted by the prokaryote Stenotrophomonas maltophilia , where it exhibits antifungal activity . Furthermore, this compound and its related metabolites, such as 3-keto-5-aminohexanoic acid, have been studied as probable intermediates in the fermentation pathway of lysine in certain bacterial species like Clostridium SB4 . This versatile compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

628-47-7

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

5-aminohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-5(7)3-2-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

IPCUHQYGWOKSLR-UHFFFAOYSA-N

SMILES

CC(CCCC(=O)O)N

Canonical SMILES

CC(CCCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

5-Aminohexanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 5-Aminohexanoic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound. This document distinguishes this compound from its well-known isomer, 6-Aminohexanoic acid, and focuses on the available scientific data for the specified molecule.

Introduction and Chemical Identity

This compound is an organic compound classified as an amino acid. It features a six-carbon chain with an amino group at the fifth position (delta-carbon) and a carboxylic acid group at the terminus.[1] Unlike its structural isomer, 6-aminohexanoic acid (ε-aminocaproic acid), which is a clinically used antifibrinolytic drug, this compound is not well-characterized in terms of its biological activity and is primarily available for research and commercial purposes.[2]

The structure contains a chiral center at the carbon atom bonded to the amino group, meaning it can exist as two distinct enantiomers, (R)-5-aminohexanoic acid and (S)-5-aminohexanoic acid.

Below is a diagram of the chemical structure of this compound.

G C1 HO C3 C C1->C3 C2 O C3->C2 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH C6->C7 C8 CH₃ C7->C8 N1 H₂N C7->N1 inv1 inv2

Figure 1. Chemical structure of this compound.
Chemical Identifiers

For unambiguous identification, a comprehensive list of chemical identifiers for this compound is provided in the table below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 628-47-7[1]
Molecular Formula C₆H₁₃NO₂[1]
SMILES CC(CCCC(=O)O)N[1]
InChI InChI=1S/C6H13NO2/c1-5(7)3-2-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)[1]
InChIKey IPCUHQYGWOKSLR-UHFFFAOYSA-N[1]
PubChem CID 79087[1]
Synonyms delta-Aminocaproic acid, 5-Aminocaproic acid[1]

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the following table. These properties are essential for designing experimental conditions, including solvent selection, purification methods, and analytical techniques.

PropertyValueUnitSource/Notes
Molecular Weight 131.17 g/mol [1]
Exact Mass 131.094628657Da[1]
Appearance Liquid-[2]
Melting Point (Tfus) 336.39K[3] (Joback Calculated)
Boiling Point (Tboil) 554.82K[3] (Joback Calculated)
logP (Octanol/Water) 0.588-[3] (Crippen Calculated)
XLogP3 -2.3-[1] (Computed by PubChem)
Water Solubility (log10WS) -0.98mol/L[3] (Crippen Calculated)
pKa 4.61 ± 0.10-Predicted
Hydrogen Bond Donor Count 2-[1]
Hydrogen Bond Acceptor Count 3-[1]
Rotatable Bond Count 4-[1]
Polar Surface Area 63.32Ų[1]
Complexity 93.1-[1]

Synthesis and Analysis

Synthesis of this compound

G cluster_0 Hypothetical Synthesis Workflow start Starting Material (e.g., Methyl 5-oxohexanoate) reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) start->reductive_amination Step 1 hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) reductive_amination->hydrolysis Step 2 purification Purification (e.g., Ion-Exchange Chromatography) hydrolysis->purification Step 3 product Final Product (this compound) purification->product Step 4

Figure 2. A logical workflow for a hypothetical synthesis of this compound.
Experimental Protocols for Analysis

Accurate analysis of this compound is critical for quality control and research applications. As it is a chiral amino acid, methods that can distinguish between its enantiomers are particularly important. High-Performance Liquid Chromatography (HPLC), especially when coupled with a chiral stationary phase and mass spectrometry (MS), is the method of choice.

Protocol: Chiral HPLC-MS for Enantiomeric Separation and Quantification

This protocol provides a representative method for the separation and quantification of the (R) and (S) enantiomers of this compound.

1. Materials and Reagents:

  • This compound reference standard (racemic mixture)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Chiral Stationary Phase (CSP) column: A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is recommended for underivatized amino acids.[5]

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of racemic this compound in water.

  • Perform serial dilutions of the stock solution with the initial mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

  • Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Methanol:Water containing 0.1% formic acid. The optimal mobile phase composition may require method development.[5]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 132.102 [M+H]⁺[6]

  • MS/MS Fragmentation: If using a triple quadrupole for quantification, monitor characteristic product ions. A major fragment ion for amino acids is often due to the loss of H₂O and CO (m/z ~86). Specific fragment ions for this compound would need to be determined experimentally.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

5. Data Analysis:

  • Integrate the peak areas for each enantiomer.

  • Construct a calibration curve by plotting peak area against concentration for each enantiomer.

  • Determine the concentration and enantiomeric excess (e.e.) of unknown samples by interpolating their peak areas from the calibration curve.

The workflow for this analytical protocol is visualized below.

G cluster_0 Chiral HPLC-MS Analysis Workflow sample_prep Sample Preparation (Dissolution & Dilution) hplc_injection HPLC Injection (5 µL) sample_prep->hplc_injection chiral_separation Chiral Separation (Teicoplanin CSP) hplc_injection->chiral_separation esi_ionization Electrospray Ionization (ESI+) chiral_separation->esi_ionization mass_analysis Mass Analysis (MS or MS/MS Detection) esi_ionization->mass_analysis data_processing Data Processing (Peak Integration, Quantification) mass_analysis->data_processing result Result (Concentration, Enantiomeric Excess) data_processing->result

Figure 3. Experimental workflow for the chiral analysis of this compound.

Biological Activity and Applications

Biological Activity

There is a significant lack of published data regarding the specific biological functions, pharmacology, or metabolic pathways of this compound. It is not a known intermediate in major mammalian metabolic pathways, such as lysine (B10760008) degradation, which involves related structures like 5-aminopentanoic acid.[7]

It is crucial to distinguish this compound from 6-Aminohexanoic acid (ε-aminocaproic acid). 6-Aminohexanoic acid is a well-known lysine analog that acts as an antifibrinolytic agent by inhibiting plasminogen activators and plasmin, thereby preventing the breakdown of blood clots.[4][8] There is currently no evidence to suggest that this compound shares this biological activity.

Applications

Given the absence of known biological effects, the primary applications of this compound are in the fields of chemical research and development.[2] Its bifunctional nature, possessing both an amine and a carboxylic acid, makes it a potential building block or linker molecule in organic synthesis for creating more complex chemical structures.

Conclusion

This compound is a chiral amino acid whose chemical identity and physicochemical properties are well-defined. However, it remains a poorly studied compound in terms of its biological role and potential applications in drug development, standing in stark contrast to its clinically significant isomer, 6-aminohexanoic acid. The primary utility of this compound is as a chemical intermediate for research and synthesis. This guide provides the foundational chemical data and representative analytical protocols necessary for professionals working with this compound, while also highlighting the significant gaps in the current scientific literature regarding its biological function. Future research is needed to explore any potential pharmacological or metabolic relevance of this molecule.

References

A Guide to the Laboratory Synthesis and Purification of 5-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis and purification of 5-aminohexanoic acid, a versatile bifunctional molecule. The primary focus is on the prevalent and accessible method of ε-caprolactam hydrolysis, with detailed protocols for both acidic and basic conditions. Furthermore, this document outlines robust purification techniques, including ion-exchange chromatography and recrystallization, to achieve high-purity this compound suitable for research and development applications.

Synthesis of this compound via Hydrolysis of ε-Caprolactam

The ring-opening hydrolysis of ε-caprolactam is the most common and straightforward method for producing this compound in a laboratory setting. This can be achieved under either acidic or basic conditions.

Acidic Hydrolysis

Acidic hydrolysis is a classic method that utilizes a strong acid, typically hydrochloric acid, to catalyze the cleavage of the amide bond in ε-caprolactam.

Experimental Protocol: Acidic Hydrolysis [1]

  • Reaction Setup: In a 500-mL round-bottomed flask, combine 50 g (0.44 mole) of ε-caprolactam with a solution of 45 mL of concentrated hydrochloric acid (specific gravity 1.19) in 150 mL of water.

  • Reflux: Heat the mixture to boiling and maintain reflux for 1 hour. The solution will typically turn yellow.

  • Decolorization: Cool the solution and decolorize it by adding activated charcoal (e.g., Norit) and filtering.

  • Isolation of Hydrochloride Salt: Evaporate the filtrate to dryness under reduced pressure on a steam bath to obtain this compound hydrochloride as a solid residue.

Basic Hydrolysis

Basic hydrolysis, often employing a strong base like potassium hydroxide (B78521), offers an alternative route to this compound. This method avoids the formation of the hydrochloride salt, though neutralization is required in a later step.

Experimental Protocol: Basic Hydrolysis [2]

  • Reaction Setup: To a freshly prepared solution of 280 g of potassium hydroxide in 450 mL of water, add 500 g of caprolactam at 25-30°C.

  • Heating: Heat the reaction mixture to 90-95°C and stir for 10 hours at this temperature.

  • Decolorization and Filtration: Cool the mixture to 25-30°C and add 2.5 L of isopropanol (B130326) and 25 g of activated charcoal. Stir for 30 minutes. Filter the mixture through a hy-flow bed and wash the bed with isopropanol.

  • Neutralization and Precipitation: Neutralize the filtrate by adding a mixture of acetic acid and isopropanol. Cool the mixture to 0-5°C and stir for 3 hours to facilitate the precipitation of this compound.

  • Isolation: Filter the precipitated solid and dry it under reduced pressure.

Comparison of Synthesis Methods
ParameterAcidic HydrolysisBasic Hydrolysis
Catalyst Concentrated Hydrochloric AcidPotassium Hydroxide
Reaction Time 1 hour10 hours
Reaction Temp. Boiling90-95°C
Intermediate This compound hydrochloridePotassium 5-aminohexanoate
Neutralization Not required for initial productRequired (e.g., with acetic acid)
Initial Product Form Hydrochloride saltFree amino acid

Purification of this compound

Achieving high purity is critical for most applications of this compound. A combination of ion-exchange chromatography and recrystallization is typically employed.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating the amino acid from inorganic salts and other charged impurities.[3] For the product of acidic hydrolysis, a basic ion-exchange resin is used to neutralize the hydrochloride and retain the chloride ions, allowing the free amino acid to be eluted.

Experimental Protocol: Ion-Exchange Chromatography [1]

  • Resin Preparation: Use a column packed with a weakly basic anion exchange resin (e.g., Amberlite IR-4B). Prepare the resin by washing with 1% aqueous hydrochloric acid, followed by 1% aqueous sodium hydroxide, and then with distilled water until the pH of the eluent is neutral (5.6-6.5).

  • Sample Loading: Dissolve the crude this compound hydrochloride in distilled water (e.g., 1 L for the product from 50 g of caprolactam).

  • Elution: Pass the solution through the prepared ion-exchange column. Follow with at least 2 L of distilled water to elute the this compound.

  • Concentration: Collect the eluate and concentrate it by distillation under reduced pressure to a smaller volume (e.g., ~100 mL).

Recrystallization

Recrystallization is an effective final step to obtain highly pure, crystalline this compound.[] The choice of solvent is crucial and is based on the principle that the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization [1][2]

  • Solvent Selection: A mixture of water and a miscible organic solvent like isopropanol or ethanol (B145695) is effective.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent. For instance, a mixture of water and isopropanol can be used.[2] Heat the mixture to 65-70°C and stir for 30 minutes.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The addition of a less polar solvent like ether can also promote precipitation.[1]

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum desiccator.

Purity and Yield

With the combination of these synthesis and purification methods, high purity levels can be achieved. For instance, the basic hydrolysis method followed by recrystallization has been reported to yield this compound with a purity of 99.98% by HPLC.[2]

Purification StepPurposeTypical Reagents/Materials
Decolorization Removal of colored impuritiesActivated Charcoal (Norit)
Ion-Exchange Removal of inorganic saltsAnion exchange resin (e.g., Amberlite IR-4B)
Recrystallization Final purification to obtain crystalline productWater/Isopropanol, Water/Ethanol/Ether

Process Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_acidic Acidic Hydrolysis Route cluster_basic Basic Hydrolysis Route Caprolactam_A ε-Caprolactam Reflux Reflux (1 hr) Caprolactam_A->Reflux HCl_H2O Conc. HCl / Water HCl_H2O->Reflux Decolorize_A Decolorize (Charcoal) Reflux->Decolorize_A Evaporate Evaporate to Dryness Decolorize_A->Evaporate HCl_Salt This compound HCl Evaporate->HCl_Salt Caprolactam_B ε-Caprolactam Heat Heat (90-95°C, 10 hrs) Caprolactam_B->Heat KOH_H2O KOH / Water KOH_H2O->Heat Decolorize_B Decolorize (Charcoal) Heat->Decolorize_B Neutralize Neutralize (Acetic Acid) Decolorize_B->Neutralize Precipitate Precipitate (0-5°C) Neutralize->Precipitate Crude_Product Crude this compound Precipitate->Crude_Product

Caption: Synthesis workflows for this compound.

Purification_Workflow cluster_purification General Purification Strategy Crude_Input Crude Product (from Acidic or Basic Hydrolysis) Ion_Exchange Ion-Exchange Chromatography (removes salts) Crude_Input->Ion_Exchange Concentrate Concentrate Eluate Ion_Exchange->Concentrate Recrystallize Recrystallization (Water/Isopropanol) Concentrate->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry Pure_Product Pure Crystalline This compound Filter_Dry->Pure_Product

Caption: Purification workflow for this compound.

References

Spectroscopic Profile of 5-Aminohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Aminohexanoic acid, a molecule of interest in various scientific and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

ProtonsChemical Shift (ppm) RangeMultiplicity
H-6 (CH₃)1.1 - 1.3Doublet
H-3, H-4 (-CH₂-)1.4 - 1.7Multiplet
H-2 (-CH₂-C=O)2.2 - 2.4Triplet
H-5 (-CH-)2.9 - 3.2Multiplet
-NH₂1.5 - 3.0 (broad)Singlet
-COOH10.0 - 12.0 (broad)Singlet

¹³C NMR (Carbon-13 NMR) Data

Note: The following ¹³C NMR data is based on data for the structurally similar 6-Aminohexanoic acid from the Biological Magnetic Resonance Bank (BMRB) and predicted values, as direct, experimentally verified data for this compound was not explicitly available in a tabular format in the searched resources.

Carbon AtomChemical Shift (ppm)
C6 (CH₃)~22
C3~25
C4~36
C2~34
C5 (CH)~49
C1 (C=O)~179
Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for this compound, based on the functional groups present and data for similar amino acids.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H StretchCarboxylic Acid
3400 - 3250 (medium)N-H StretchPrimary Amine
3000 - 2850 (medium)C-H StretchAlkane
~1710 (strong)C=O StretchCarboxylic Acid
1650 - 1580 (medium)N-H BendPrimary Amine
1470 - 1450 (medium)C-H BendAlkane
1320 - 1000 (strong)C-O StretchCarboxylic Acid
1250 - 1020 (medium)C-N StretchAliphatic Amine
950 - 910 (medium)O-H BendCarboxylic Acid
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented below is from the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Possible Fragment
131~5[M]⁺ (Molecular Ion)
114~10[M - NH₃]⁺
86~30[M - COOH]⁺
72~40[CH(NH₂)CH₂CH₂]⁺
58~100[CH₃CH=NH₂]⁺ (Base Peak)
45~50[COOH]⁺
41~60[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound like this compound and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300-500 MHz)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; D₂O is often used for amino acids, but this will result in the exchange of labile protons (e.g., -NH₂ and -COOH), making them invisible in the ¹H NMR spectrum. To observe these protons, a solvent like DMSO-d₆ can be used.

  • Sample Transfer: Transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Shimming: Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample (solid)

  • Fourier Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory, or KBr press and pellet die

  • Mortar and pestle

  • Spatula

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Procedure (using KBr pellet):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI)

  • Solvent for sample introduction (e.g., methanol, acetonitrile/water mixture for ESI)

  • Syringe pump or autosampler

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, often with the addition of a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Instrument Parameters: Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable ion spray.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight of the compound (131.17 g/mol ).

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Select the precursor ion ([M+H]⁺) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and analyze the resulting fragment ions in the second mass analyzer.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow of spectroscopic analysis and the relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Preparation (ATR/KBr) Sample->Solid_Prep Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer Solid_Prep->FTIR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Integration MS Mass Spectrometry (Molecular Weight & Formula) Structure Complete Molecular Structure of this compound MS->Structure Provides molecular mass IR IR Spectroscopy (Functional Groups) IR->Structure Identifies C=O, N-H, O-H, C-H NMR NMR Spectroscopy (Connectivity & Stereochemistry) NMR->Structure Determines carbon-hydrogen framework

Caption: Integration of spectroscopic data for structural elucidation.

References

Navigating the Physicochemical Landscape of 5-Aminohexanoic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Aminohexanoic acid (also known as 6-aminocaproic acid), a molecule of significant interest in pharmaceutical development and other scientific fields. Understanding its behavior in various solvents and under different environmental conditions is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document presents quantitative data, detailed experimental protocols, and visual representations of key processes to support your research and development endeavors.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in various formulations. Below are tabulated data summarizing its solubility in aqueous and organic solvents at different temperatures.

Aqueous Solubility

This compound exhibits high solubility in water, which varies with temperature.

Table 1: Aqueous Solubility of this compound

Temperature (K)Mole Fraction Solubility (x₁)
293.150.0893
298.150.0987
303.150.1089
308.150.1201

Data sourced from Romero, C. M., & Beltrán, A. (2012).

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally lower than in water and is also temperature-dependent.

Table 2: Solubility of this compound in Various Pure Solvents

Temperature (K)Isopropanol (x₁)Methyl Acetate (x₁)Ethyl Acetate (x₁)
283.150.000180.000110.00008
288.150.000210.000130.00010
293.150.000250.000160.00012
298.150.000300.000190.00014
303.150.000360.000230.00017
308.150.000430.000280.00021
313.150.000510.000340.00025
318.150.000610.000410.00030
323.150.000720.000490.00036

Data expressed as mole fraction (x₁) and sourced from Wang, X., et al. (2019).

Solubility in Binary Solvent Mixtures

The solubility of this compound can be modulated by using binary solvent mixtures. The following tables present solubility data in methanol-water and ethanol-water mixtures.

Table 3: Solubility of this compound in Methanol-Water Binary Mixtures at 298.15 K

Mole fraction of Methanol (x₂)Mole Fraction Solubility of this compound (x₁)
0.00000.0987
0.10380.0652
0.22090.0385
0.35620.0201
0.51680.0089
0.71430.0031
1.00000.0008

Data sourced from Wang, X., et al. (2019).

Table 4: Solubility of this compound in Ethanol-Water Binary Mixtures at 298.15 K

Mole fraction of Ethanol (x₂)Mole Fraction Solubility of this compound (x₁)
0.00000.0987
0.08670.0543
0.19120.0276
0.32150.0121
0.48990.0048
0.71880.0015
1.00000.0004

Data sourced from Wang, X., et al. (2019).

Stability Profile of this compound

The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemical entities. Understanding its degradation pathways is crucial for ensuring product quality and shelf-life.

Thermal Stability

Elevated temperatures can lead to the degradation of this compound.

Table 5: Thermal Stability of this compound in the Presence of Citric Acid

pHTemperature (°C)Storage Time (days)Degradation (%)Major Degradant
4.06030~5%3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid
5.06030~3%3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid
4.08030~15%3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid
5.08030~10%3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid

Data is representative of typical degradation profiles under these conditions.[1]

General Stability Profile

Table 6: General Stability Profile of this compound

ConditionObservation
Normal Conditions Stable under normal processing and storage.
Light and Air Generally stable.
Elevated Temperature Can lead to the formation of dimers, trimers, and the cyclized form, caprolactam.[1]
pH Stable in oral solutions at pH 4.00 and 5.00 at 20°C.[1]

Experimental Protocols

Detailed methodologies are provided below for key experiments related to the solubility and stability of this compound.

Solubility Determination by Gravimetric Method

This protocol outlines the gravimetric method used to determine the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (e.g., water, ethanol)

  • Thermostatic shaker bath

  • Analytical balance

  • Drying oven

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is placed in a thermostatic shaker bath and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • After reaching equilibrium, the suspension is allowed to settle.

  • A known volume of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the temperature.

  • The withdrawn sample is immediately filtered to remove any undissolved solids.

  • The filtered solution is accurately weighed.

  • The solvent is evaporated from the solution in a drying oven at an appropriate temperature until a constant weight of the dissolved solid is obtained.

  • The weight of the dissolved this compound is determined.

  • The solubility is calculated and expressed in desired units (e.g., g/100g solvent, mole fraction).

Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Heating oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂. Store at room temperature for 24 hours.[1]

  • Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.[1]

  • Photostability: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to identify and quantify any degradation products.[1]

Stability-Indicating HPLC Method

This protocol outlines a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.

Objective: To separate, detect, and quantify this compound and its potential degradation products.

Chromatographic Conditions:

  • Column: Primesep A, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (20:80, v/v) with 0.2% Perchloric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 200 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a suitable concentration.

Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess 5-AHA to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter sample samp1->samp2 samp3 Weigh filtered solution samp2->samp3 samp4 Evaporate solvent samp3->samp4 samp5 Weigh dried solid samp4->samp5 calc1 Calculate solubility samp5->calc1

Caption: Experimental workflow for solubility determination.

forced_degradation_workflow cluster_stress Stress Conditions cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation stress1 Acid Hydrolysis prep Prepare stressed and control samples stress1->prep stress2 Base Hydrolysis stress2->prep stress3 Oxidation stress3->prep stress4 Thermal stress4->prep stress5 Photolytic stress5->prep analysis Analyze by Stability-Indicating HPLC prep->analysis eval Identify and quantify degradation products analysis->eval

Caption: Workflow for forced degradation studies.

References

5-Aminohexanoic acid derivatives and their basic characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Aminohexanoic Acid Derivatives: Core Characteristics and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, its derivatives, and their fundamental characteristics. The document delves into their primary mechanism of action as antifibrinolytic agents, presents quantitative data on their physicochemical and biological properties, and offers detailed experimental protocols for their synthesis, purification, characterization, and biological evaluation.

Introduction to this compound

This compound, also known as 6-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1] It is clinically used as an antifibrinolytic drug to control bleeding by inhibiting the breakdown of blood clots.[2][3] Its flexible and hydrophobic structure also makes it a valuable building block in medicinal chemistry and materials science, often used as a linker in more complex molecules or as a monomer in the production of polymers like Nylon-6.[2][4]

Mechanism of Action: Inhibition of Fibrinolysis

The primary therapeutic effect of this compound and its derivatives stems from their ability to modulate the fibrinolytic system. This system is responsible for the enzymatic breakdown of fibrin (B1330869) in blood clots, a process primarily mediated by the serine protease, plasmin.

Plasmin is derived from its inactive zymogen, plasminogen, through the action of plasminogen activators such as tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA). This compound acts as a competitive inhibitor of plasminogen activation by binding to the lysine-binding sites within the kringle domains of plasminogen.[1][5] This binding prevents plasminogen from attaching to the fibrin clot, thereby inhibiting its conversion to plasmin and stabilizing the clot.[1][6]

Plasminogen_Activation_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades FDPs Fibrin Degradation Products Fibrin_clot->FDPs tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen activates AHA_Derivatives This compound Derivatives AHA_Derivatives->Plasminogen inhibits binding to fibrin Synthesis_Workflow Start Starting Material: This compound Protection Protection of Functional Groups Start->Protection Coupling Coupling Reaction (e.g., Esterification, Amidation) Protection->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Screening Biological Screening (e.g., Antifibrinolytic Assay) Characterization->Screening ECLT_Workflow Start Citrated Platelet-Poor Plasma Acidification Acidification (e.g., Acetic Acid) & Incubation on Ice Start->Acidification Centrifugation1 Centrifugation Acidification->Centrifugation1 Precipitate Euglobulin Fraction (Fibrinogen, Plasminogen, t-PA) Centrifugation1->Precipitate Resuspension Resuspend in Buffer Precipitate->Resuspension Clotting Add Thrombin/CaCl₂ to Induce Clotting (with/without test compound) Resuspension->Clotting Measurement Measure Time to 50% Lysis (Spectrophotometrically at 405 nm) Clotting->Measurement

References

An In-depth Technical Guide on the Discovery and History of 5-Aminohexanoic Acid in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA), is a synthetic amino acid derivative that has played a significant role in both industrial and clinical settings. Initially synthesized as a precursor for the production of nylon-6, its structural similarity to lysine (B10760008) led to the discovery of its potent antifibrinolytic properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific research of 5-aminocaproic acid. It details its synthesis, mechanism of action, pharmacokinetic profile, and key experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the multifaceted applications of this molecule.

Introduction: Discovery and Historical Context

The history of this compound is rooted in the development of synthetic polymers. It is an intermediate in the polymerization of Nylon-6, which is produced through the ring-opening hydrolysis of caprolactam.[1] While its industrial applications were established early on, its therapeutic potential as an antifibrinolytic agent was first described by Okamoto in 1959.[2] This discovery stemmed from the recognition that this compound is a structural analogue of the amino acid lysine.[1] This similarity allows it to act as an effective inhibitor of enzymes that bind to lysine residues, most notably plasminogen, the precursor to the fibrinolytic enzyme plasmin.[1] This pioneering work paved the way for its clinical use in treating bleeding disorders.

Chemical Synthesis and Manufacturing

The synthesis of this compound has been a subject of research for decades, with early methods dating back to the 1960s. The most common and commercially viable method involves the hydrolysis of ε-caprolactam. This can be achieved under acidic or basic conditions.[3]

Acidic Hydrolysis of ε-Caprolactam

A prevalent laboratory-scale synthesis involves the hydrolysis of ε-caprolactam using a strong acid like hydrochloric acid, followed by purification using an ion-exchange resin.[3][4]

Alkaline Hydrolysis of ε-Caprolactam

Alternatively, alkaline hydrolysis using hydroxides of alkali or alkali earth metals, such as barium hydroxide (B78521) or potassium hydroxide, can be employed.[5][6] The resulting salt of this compound is then neutralized to yield the free acid.[5][6]

Modern advancements in biotechnology have also led to the development of biosynthetic routes. One such method utilizes engineered strains of Pseudomonas taiwanensis and Escherichia coli to convert cyclohexane (B81311) to this compound, offering a more environmentally friendly approach.[3][7]

Mechanism of Action as an Antifibrinolytic Agent

The primary therapeutic application of this compound is as an antifibrinolytic agent, where it helps to stabilize blood clots and control bleeding.[8][9] Its mechanism of action is centered on the inhibition of the fibrinolytic system.[3][8]

Fibrinolysis is the process of breaking down fibrin (B1330869) in blood clots, primarily mediated by the enzyme plasmin.[10][11] Plasmin is generated from its inactive precursor, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase.[3][2]

This compound exerts its effect by competitively inhibiting the binding of plasminogen to fibrin.[8][12] It achieves this by binding to the kringle domains of plasminogen, which are responsible for its interaction with fibrin.[8][13] By blocking this interaction, this compound prevents the activation of plasminogen to plasmin, thereby inhibiting the degradation of the fibrin clot.[3][2][8]

Pharmacokinetics

The pharmacokinetic profile of 5-aminocaproic acid is characterized by its rapid absorption, wide distribution, minimal metabolism, and efficient renal excretion.[9]

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueRoute of AdministrationCitation
Bioavailability (F)~100%Oral[9]
Time to Peak Plasma Concentration (Tmax)1.2 ± 0.45 hoursOral[9]
Peak Plasma Concentration (Cmax) after 5g oral dose164 ± 28 mcg/mLOral[9]
Volume of Distribution (Vd)23.1 ± 6.6 LOral[9]
Volume of Distribution (Vd)30.0 ± 8.2 LIntravenous[9]
Plasma Protein BindingNot significantly bound-[9]
Elimination Half-lifeApproximately 2 hoursOral/Intravenous[1][13]

Key Experimental Methodologies

Synthesis of this compound via Acidic Hydrolysis of ε-Caprolactam

This protocol is adapted from a well-established method for the laboratory synthesis of this compound.[4]

Materials:

  • ε-Caprolactam

  • Concentrated Hydrochloric Acid

  • Activated Carbon (e.g., Norit)

  • Amberlite IR-4B resin (or equivalent weak anion exchange resin)

  • 1% Hydrochloric Acid solution

  • 1% Sodium Hydroxide solution

  • Distilled Water

  • Absolute Ethanol (B145695)

  • Ether

Procedure:

  • A mixture of ε-caprolactam and a solution of concentrated hydrochloric acid in water is boiled for 1 hour.[4]

  • The resulting solution is decolorized with activated carbon and evaporated to dryness under reduced pressure to obtain ε-aminocaproic acid hydrochloride.[4]

  • The hydrochloride salt is dissolved in distilled water and passed through a column packed with a weak anion exchange resin (e.g., Amberlite IR-4B).[4]

  • The column is washed with distilled water to elute the this compound.[4]

  • The collected eluate is concentrated by distillation under reduced pressure.[4]

  • The concentrated solution is decolorized again with activated carbon.[4]

  • Absolute ethanol and ether are added to the solution to precipitate the white solid of this compound.[4]

  • The product is collected by filtration and dried in a vacuum desiccator.[4]

In Vitro Fibrinolysis Inhibition Assay

This protocol describes a microtiter plate-based clot lysis assay to determine the inhibitory concentration (IC50) of this compound.[14]

Materials:

  • Pooled normal plasma

  • This compound solutions of varying concentrations

  • Urokinase or tissue-type plasminogen activator (tPA) solution

  • Plasmin solution

  • Microtiter plates

Procedure:

  • 50 µL of plasma clots are formed in the wells of a microtiter plate.[14]

  • 10 µL of the 5-aminocaproic acid solution (or control) is added to the wells.[14]

  • 10 µL of urokinase, tPA, or plasmin is added to initiate fibrinolysis.[14]

  • 50 µL of pooled normal plasma is added as a clot supernatant.[14]

  • The plate is incubated, and the lysis of the clot is monitored over time, typically by measuring the change in optical density.

  • The IC50 value is calculated as the concentration of this compound that inhibits clot lysis by 50%.[14]

Table 2: In Vitro Inhibitory Concentrations (IC50) of this compound
Fibrinolytic AgentIC50 (mM)Citation
Urokinase0.7[14]
Tissue-type Plasminogen Activator (tPA)1.5[14]
Plasmin0.4[14]

Other Research Applications

Beyond its clinical use as an antifibrinolytic agent, this compound has found applications in various areas of scientific research:

  • Biochemical Research: It is used to enhance the solubility of membrane proteins during biochemical analyses like Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE).[1]

  • Linker Molecule: Due to its flexible and hydrophobic structure, it is often used as a linker to connect different molecules in biologically active conjugates, such as in the synthesis of peptide derivatives and drug delivery systems.[3][2][7]

  • Polymer Chemistry: It serves as a monomer for the synthesis of biodegradable copolyamides and for modifying the properties of polymers like polyamide 6 (PA6).[15]

Visualizations

Diagram 1: Synthesis of this compound from ε-Caprolactam

G cluster_synthesis Synthesis Workflow start ε-Caprolactam step1 Acid or Base Hydrolysis start->step1 Reactant step2 ε-Aminocaproic Acid Salt step1->step2 Intermediate step3 Purification (Ion Exchange) step2->step3 Crude Product end 5-Aminohexanoic Acid step3->end Final Product G cluster_pathway Fibrinolytic Pathway cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products tPA tPA / Urokinase tPA->Plasminogen EACA 5-Aminohexanoic Acid EACA->Plasminogen Binds to Kringle Domain

References

An In-Depth Technical Guide to 5-Aminohexanoic Acid: Safety and Handling in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-Aminohexanoic acid in a laboratory environment. It includes detailed information on its chemical and physical properties, potential hazards, and required safety protocols. Furthermore, this document outlines its common laboratory applications, including its role as an antifibrinolytic agent and its use in peptide synthesis and immunoassays, complete with generalized experimental protocols and workflow diagrams.

Chemical and Physical Properties

This compound, also known as 6-aminocaproic acid, is a derivative of the amino acid lysine. It is a white, crystalline powder that is freely soluble in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number 60-32-2[2]
Appearance White crystalline powder[3]
Melting Point 204 - 209 °C[1]
Solubility Freely soluble in water[1]
pH Not specified
Odor Odorless[3]

Hazard Identification and Safety Precautions

While this compound is not classified as a hazardous substance according to GHS, it is crucial to handle it with care in a laboratory setting to minimize any potential risks.[2][4]

Potential Health Effects:

  • Skin Irritation: May cause skin irritation.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][5]

Personal Protective Equipment (PPE):

To ensure safety when handling this compound, the following personal protective equipment should be worn:[1][5]

PPESpecification
Eye Protection Safety goggles with side protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection A particulate filter respirator (e.g., P1) is necessary when dust formation is likely.

Safe Handling, Storage, and Disposal

Handling:

  • Handle in a well-ventilated area.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[5]

  • Avoid contact with skin, eyes, and clothing.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1][5]

  • Keep away from strong oxidizing agents.[1]

  • Store in a cool place.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[5]

  • Do not dispose of with municipal waste or into drainage systems.[7]

  • Engage a licensed professional waste disposal service for unused material and contaminated items.[7]

G General Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Weighing Weigh Solid in a Ventilated Enclosure Don PPE->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Reaction/Assay Perform Experimental Procedure Dissolution->Reaction/Assay Decontamination Decontaminate Glassware and Work Surfaces Reaction/Assay->Decontamination Waste Disposal Dispose of Waste in Labeled, Sealed Containers Decontamination->Waste Disposal

General Handling Workflow

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:[1][5]

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation persists.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and wear appropriate personal protective equipment.[6]

  • Environmental Precautions: Prevent the substance from entering drains.

  • Containment and Cleanup: Sweep up and shovel the spilled material into a suitable, closed container for disposal.[3]

G Spill Response Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area If large spill or dust Wear PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Spill Occurs->Wear PPE Contain Spill Prevent Entry into Drains Wear PPE->Contain Spill Clean Up Sweep or Vacuum Solid Material Contain Spill->Clean Up Dispose of Waste Place in a Sealed Container Clean Up->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Area Safe Area Safe Decontaminate Area->Area Safe

Spill Response Workflow

Experimental Protocols and Laboratory Applications

This compound has several important applications in a laboratory setting, primarily due to its structural similarity to lysine.

Antifibrinolytic Agent in Fibrinolysis Assays

This compound is a well-known inhibitor of fibrinolysis, the process of breaking down fibrin (B1330869) clots. It acts by blocking the lysine-binding sites on plasminogen, preventing it from binding to fibrin and its subsequent activation to plasmin. This mechanism makes it a valuable tool in studying the fibrinolytic pathway.

Signaling Pathway: Inhibition of Plasminogen Activation

G Inhibition of Fibrinolysis by this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Degradation Products Fibrin Degradation Products Plasmin->Fibrin Degradation Products degrades Fibrin Fibrin Fibrin->Fibrin Degradation Products This compound This compound This compound->Plasminogen inhibits binding to fibrin tPA/uPA tPA/uPA tPA/uPA->Plasmin activates

Inhibition of Plasminogen Activation

General Protocol for a Fibrinolysis Assay (Clot Lysis Time):

This protocol provides a general outline for a turbidity-based clot lysis assay. Specific concentrations and incubation times may need to be optimized.

  • Prepare Reagents:

    • Citrated human plasma

    • Thrombin solution

    • Tissue Plasminogen Activator (tPA)

    • This compound solution (as an inhibitor control)

    • Calcium chloride (CaCl₂) solution

    • Assay buffer (e.g., Tris-buffered saline)

  • Assay Procedure:

    • In a 96-well microplate, add plasma, assay buffer, and either this compound solution (for the inhibited sample) or buffer (for the control).

    • Initiate clotting by adding a mixture of thrombin and CaCl₂.

    • Simultaneously, initiate fibrinolysis by adding tPA.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the change in optical density (e.g., at 405 nm) over time. The time to a 50% decrease in maximum turbidity is the clot lysis time.[8][9]

Linker in Solid-Phase Peptide Synthesis (SPPS)

The bifunctional nature of this compound, with a terminal amino group and a terminal carboxylic acid group, makes it a useful flexible linker or spacer in solid-phase peptide synthesis.[10] It can be incorporated into a peptide sequence to introduce flexibility or to distance a label or another molecule from the peptide backbone.

General Workflow for Incorporating this compound in SPPS:

G Incorporation of this compound in SPPS Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Wash->Fmoc Deprotection Repeat for each amino acid Incorporate Linker Incorporate Linker Wash->Incorporate Linker Wash2 Wash Incorporate Linker->Wash2 Couple Fmoc-5-Aminohexanoic acid-OH Fmoc Deprotection2 Fmoc Deprotection Wash2->Fmoc Deprotection2 Continue Peptide Elongation Final Cleavage Final Cleavage Fmoc Deprotection2->Final Cleavage Purification Purification Final Cleavage->Purification End End Purification->End

SPPS Workflow with Linker

General Protocol for Manual Solid-Phase Peptide Synthesis:

This protocol describes the general steps for incorporating Fmoc-protected this compound into a peptide sequence using manual SPPS.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).[11]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine (B6355638) in DMF.[11]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/DIPEA in DMF).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Linker Incorporation: When the this compound linker is to be added, use Fmoc-5-Aminohexanoic acid-OH in the coupling step, following the same procedure as for other amino acids.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).[12]

  • Purification: Purify the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Improving Coating Efficiency in ELISA

This compound can be used to modify short peptides to enhance their hydrophobicity, which can improve their coating efficiency on polystyrene plates used in indirect Enzyme-Linked Immunosorbent Assays (ELISA).[13]

General Protocol for Peptide Coating in ELISA:

  • Peptide Modification (if necessary): Synthesize the peptide with one or more this compound residues at the N- or C-terminus.

  • Coating Solution Preparation: Dissolve the peptide (with or without the this compound modification) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[14]

  • Plate Coating: Add the peptide solution to the wells of a microtiter plate and incubate to allow the peptide to adsorb to the surface.[14]

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound peptide.[14]

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).[15]

  • Proceed with ELISA: The plate is now ready for the subsequent steps of the ELISA protocol (sample addition, antibody incubations, and detection).

Conclusion

This compound is a versatile compound with important applications in the research laboratory. Adherence to the safety and handling guidelines outlined in this document is essential for minimizing risks and ensuring a safe working environment. The provided experimental protocols offer a general framework for its use in fibrinolysis assays, peptide synthesis, and immunoassays, which can be adapted and optimized for specific research needs.

References

A Comprehensive Technical Guide to the Theoretical Modeling of 5-Aminohexanoic Acid Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical and computational methodologies employed in the conformational analysis of 5-aminohexanoic acid. Given the absence of specific comprehensive studies on the conformational landscape of this compound in the existing literature, this document outlines a robust, generalized workflow based on established computational chemistry practices for similar small molecules, including amino acid isomers. The protocols and data presented herein are illustrative of the expected outcomes from such a study and serve as a technical guide for researchers embarking on similar investigations.

Introduction

This compound, a non-proteinogenic amino acid, possesses a flexible aliphatic backbone, suggesting a complex conformational landscape. Understanding the accessible conformations, their relative energies, and the barriers to interconversion is crucial for elucidating its physicochemical properties, potential biological activity, and its role as a molecular building block in drug design and materials science. Theoretical modeling provides a powerful avenue to explore this conformational space at an atomistic level, offering insights that can be challenging to obtain through experimental methods alone.

This guide details a multi-step computational workflow, from initial structure generation to high-level quantum mechanical calculations, for the comprehensive conformational analysis of this compound.

Theoretical Modeling Workflow

A typical computational workflow for the conformational analysis of a flexible molecule like this compound involves a hierarchical approach. This process begins with a broad, less computationally expensive search of the conformational space, followed by refinement of the identified low-energy conformers using more accurate, and thus more computationally demanding, methods.

Theoretical Modeling Workflow A Initial Structure Generation (e.g., SMILES string) B Conformational Search (Molecular Mechanics - e.g., MMFF94) A->B Input Structure C Clustering and Selection of Unique Low-Energy Conformers B->C Generate Ensemble D Geometry Optimization and Energy Refinement (DFT - e.g., B3LYP/6-31G(d)) C->D Selected Conformers E Vibrational Frequency Analysis (Confirmation of Minima) D->E Optimized Geometries G Analysis of Results (Relative Energies, Dihedral Angles, Population Analysis) D->G DFT Results F Single-Point Energy Refinement (Higher-Level Theory - e.g., CCSD(T)) E->F Verified Minima F->G High-Accuracy Energies H Property Calculation (e.g., IR, NMR spectra) G->H Final Conformers

Caption: A generalized workflow for the theoretical conformational analysis of this compound.

Methodologies and Experimental Protocols

This section details the computational protocols that would be employed in a thorough conformational analysis of this compound.

3.1. Software

A combination of the following software packages is typically used:

  • Conformer Generation: RDKit, Open Babel, Omega.

  • Quantum Chemistry Calculations: Gaussian, ORCA, Q-Chem.

  • Analysis and Visualization: GaussView, Avogadro, Maestro.

3.2. Step-by-Step Protocol

  • Initial Structure Generation:

    • The 2D structure of this compound is generated from its SMILES string (CC(CCCC(=O)O)N).

    • A preliminary 3D structure is generated using a tool like Open Babel.

  • Conformational Search:

    • A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or UFF).

    • This search involves rotating all rotatable bonds (the C-C single bonds in the aliphatic chain and the C-N and C-O bonds) to generate a large number of potential conformers.

    • The energy of each conformer is minimized using the chosen force field.

  • Clustering and Selection:

    • The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures.

    • A representative structure from each cluster within a specified energy window (e.g., 10 kcal/mol) of the global minimum is selected for further analysis.

  • Density Functional Theory (DFT) Optimization:

    • The selected conformers are then subjected to geometry optimization using a DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311++G(d,p) for higher accuracy.

    • These calculations provide more accurate geometries and relative energies of the conformers.

  • Vibrational Frequency Analysis:

    • For each optimized structure, a vibrational frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

    • These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • High-Level Energy Refinement (Optional but Recommended):

    • To obtain highly accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), often with a larger basis set.

  • Data Analysis:

    • The final energies (including ZPVE corrections) are used to determine the relative stability of each conformer and to calculate their Boltzmann populations at a given temperature.

    • Key dihedral angles are measured to characterize the geometry of each conformer.

Data Presentation: Illustrative Results

The following tables present hypothetical but realistic quantitative data that would be obtained from a conformational analysis of this compound.

Table 1: Relative Energies and Boltzmann Populations of this compound Conformers

Conformer IDRelative Energy (kcal/mol)aBoltzmann Population (%) at 298.15 K
Conf-1 0.0045.2
Conf-2 0.5020.8
Conf-3 0.9510.1
Conf-4 1.504.2
Conf-5 2.101.5

a Energies calculated at the B3LYP/6-311++G(d,p) level of theory, including ZPVE corrections.

Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers

Conformer IDC1-C2-C3-C4C2-C3-C4-C5C3-C4-C5-N
Conf-1 178.5-65.2175.8
Conf-2 -179.168.360.1
Conf-3 62.5177.9-170.3

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the computational methods and the outputs in a conformational analysis study.

Computational Logic cluster_methods Computational Methods cluster_outputs Derived Properties A Molecular Mechanics D Potential Energy Surface A->D Initial Exploration B Density Functional Theory (DFT) B->D Refinement E Conformer Geometries (Bond lengths, angles, dihedrals) B->E C Coupled-Cluster Theory (e.g., CCSD(T)) F Relative Stabilities and Boltzmann Populations C->F High-Accuracy Correction D->F G Spectroscopic Properties (IR, NMR) E->G F->G

Caption: Logical flow from computational methods to derived molecular properties.

Conclusion

This technical guide outlines a comprehensive and robust computational strategy for the theoretical modeling of this compound conformations. By following the described hierarchical workflow, researchers can obtain detailed insights into the conformational preferences and energetic landscape of this flexible molecule. The resulting data on conformer geometries, relative stabilities, and population distributions are invaluable for understanding its behavior in various chemical and biological contexts, thereby aiding in the rational design of novel therapeutics and materials. While the presented data is illustrative, the methodologies are grounded in established and widely used computational chemistry practices, providing a solid foundation for future research on this compound and related molecules.

An In-Depth Technical Guide to the Isomers of Aminohexanoic Acid: Fundamental Differences and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminohexanoic acid, a six-carbon amino acid, exists in several isomeric forms, each defined by the position of the amino group along the hexanoic acid backbone. While sharing the same molecular formula and weight, these structural nuances give rise to profoundly different physicochemical properties, biological activities, and applications. This technical guide provides a comprehensive analysis of the core differences between the key isomers of aminohexanoic acid, offering critical data and methodologies for researchers in drug discovery and the broader scientific community.

Physicochemical Properties: A Comparative Analysis

The position of the amino group significantly influences the physical and chemical characteristics of each isomer, affecting properties such as melting point, solubility, and acidity. A summary of these key quantitative parameters is presented below.

Property2-Aminohexanoic Acid (Norleucine)3-Aminohexanoic Acid4-Aminohexanoic Acid5-Aminohexanoic Acid6-Aminohexanoic Acid (ε-Aminocaproic Acid)
IUPAC Name 2-Aminohexanoic acid3-Aminohexanoic acid4-Aminohexanoic acidThis compound6-Aminohexanoic acid
CAS Number 616-06-8[1]58521-63-4[2]5415-99-6628-47-7[3]60-32-2[4]
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂
Molar Mass ( g/mol ) 131.17131.17131.17131.17131.17
Melting Point (°C) ~300 (decomposes)[5]205-207[2]205-208 (decomposes)172[3]204-206[6]
Water Solubility 16 g/L (23 °C)Data not readily available87 g/L (25 °C)Data not readily available~500 g/L[4]
pKa (COOH) 2.39Data not readily available2.34~4.61 (Predicted)[3]4.43[6]
pKa (NH₃⁺) 9.76Data not readily available9.82Data not readily available10.75[6]

Fundamental Differences in Biological Activity and Mechanism of Action

The distinct spatial arrangement of the amino group in each isomer dictates its interaction with biological systems, leading to vastly different pharmacological profiles.

6-Aminohexanoic Acid (ε-Aminocaproic Acid): The Antifibrinolytic Agent

6-Aminohexanoic acid is a well-established clinical agent used to control bleeding.[4] Structurally, it acts as a synthetic analogue of the amino acid lysine.[7] Its primary mechanism of action is the inhibition of fibrinolysis. It competitively binds to the lysine-binding sites on plasminogen and plasmin, which are crucial for their interaction with fibrin (B1330869). This action prevents the conversion of plasminogen to plasmin and blocks plasmin from degrading fibrin clots, thereby stabilizing the clot and reducing bleeding.[4]

cluster_0 Fibrinolytic Pathway cluster_1 Inhibition by 6-Aminohexanoic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA t-PA / u-PA (Activators) Fibrin Fibrin Clot Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products EACA 6-Aminohexanoic Acid EACA->Plasminogen Blocks Activation EACA->Plasmin Inhibits Binding to Fibrin

Mechanism of 6-Aminohexanoic Acid in Fibrinolysis.
2-Aminohexanoic Acid (Norleucine): The Protein Synthesis Disruptor

2-Aminohexanoic acid, commonly known as norleucine, is a non-proteinogenic amino acid and an isomer of leucine.[1] Its structural similarity to methionine allows it to be mistakenly recognized and utilized by aminoacyl-tRNA synthetases. This misincorporation into nascent polypeptide chains can disrupt protein structure and function, leading to inhibition of protein synthesis and cytotoxicity. This property makes norleucine a subject of interest in cancer research and as a tool to study protein metabolism.

Met Methionine AARS Aminoacyl-tRNA Synthetase Met->AARS Correct Substrate Norleu Norleucine (2-Aminohexanoic Acid) Norleu->AARS Mistakenly Incorporated Ribosome Ribosome AARS->Ribosome Charged tRNA AARS->Ribosome Incorrectly Charged tRNA Protein_Normal Functional Protein Ribosome->Protein_Normal Protein Synthesis Protein_Aberrant Aberrant Protein (Loss of function) Ribosome->Protein_Aberrant Disrupted Synthesis

Norleucine's Interference with Protein Synthesis.
4-Aminohexanoic Acid: A Modulator of GABA Metabolism

4-Aminohexanoic acid is recognized for its role as an inhibitor of 4-aminobutyrate aminotransferase (ABAT), the enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. By competing with GABA for the active site of ABAT, 4-aminohexanoic acid increases GABA levels in the brain, which may lead to anticonvulsant and anxiolytic effects. This mechanism of action makes it a molecule of interest in neuroscience and the development of therapies for neurological disorders.

3- and this compound: Building Blocks in Synthesis

Currently, 3-aminohexanoic acid and this compound are less characterized in terms of distinct biological activities compared to their isomers. They are primarily utilized as specialized chemical building blocks and molecular linkers in the synthesis of peptides, peptidomimetics, and other complex organic molecules.[8][9] Their defined stereochemistry and chain length make them useful for introducing specific conformational constraints or spacing elements in drug design.

Experimental Protocols for Isomer Differentiation and Analysis

Distinguishing between these closely related isomers requires precise analytical techniques. Below are detailed methodologies for their separation, identification, and functional characterization.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating the isomers of aminohexanoic acid. Derivatization is typically required to enhance detection by UV or fluorescence detectors.

Methodology:

  • Sample Preparation and Derivatization:

    • Prepare a 1 mg/mL stock solution of each aminohexanoic acid isomer in 0.1 M HCl.

    • To 100 µL of each standard or sample, add 100 µL of a borate (B1201080) buffer (pH 9.5).

    • Add 200 µL of a 10 mg/mL solution of o-phthalaldehyde (B127526) (OPA) in methanol (B129727) containing 2-mercaptoethanol.

    • Vortex and allow the reaction to proceed for 2 minutes at room temperature. The OPA reacts with the primary amine to form a fluorescent derivative.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 6.8) with 5% Tetrahydrofuran.

    • Mobile Phase B: 100% Methanol.

    • Gradient: Start at 20% B, increase linearly to 70% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

start Sample Preparation (Dissolve in HCl) deriv Derivatization with OPA (Borate Buffer, 2 min) start->deriv inject Injection into HPLC deriv->inject sep Separation on C18 Column (Gradient Elution) inject->sep detect Fluorescence Detection (Ex: 340nm, Em: 455nm) sep->detect analyze Data Analysis (Retention Time) detect->analyze end Isomer Identification analyze->end

References

Methodological & Application

Application Notes and Protocols: 5-Aminohexanoic Acid as a Flexible Linker in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis and drug design, the incorporation of linkers to connect bioactive peptide sequences with other moieties such as labels, cytotoxic drugs, or other peptides is a critical strategy. 5-Aminohexanoic acid (5-Ahx), a six-carbon ω-amino acid, is a widely utilized flexible linker due to its unique physicochemical properties. Its aliphatic chain provides conformational flexibility, which can be advantageous for optimizing the biological activity and pharmacokinetic profile of peptide conjugates.[1] This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in peptide synthesis.

Properties and Advantages of this compound as a Linker

This compound, with its terminal amino and carboxylic acid groups, can be readily incorporated into a peptide sequence during standard solid-phase peptide synthesis (SPPS).[1] Key advantages of using 5-Ahx as a linker include:

  • Flexibility: The saturated alkyl chain offers significant rotational freedom, allowing the linked moieties to adopt optimal orientations for target binding or interaction.

  • Hydrophobicity: The hydrocarbon nature of the linker can modulate the overall hydrophobicity of the peptide, which can influence its solubility, cell permeability, and interaction with biological membranes.[1]

  • Stability: The carbon-carbon backbone of this compound is chemically stable and resistant to enzymatic degradation, contributing to the in vivo stability of the final peptide conjugate.

  • Tunable Length: The principles of using this compound can be extended to other ω-amino acids with varying chain lengths, providing a means to fine-tune the spacer distance between functional domains.

Applications of this compound Linkers

The versatile properties of this compound have led to its use in a variety of applications in peptide and drug development:

  • Peptide-Drug Conjugates (PDCs): In PDCs, the linker connects the targeting peptide to a cytotoxic payload. The linker's design is crucial for the stability of the conjugate in circulation and the efficient release of the drug at the target site.[2][3]

  • Radiolabeled Peptides: For diagnostic imaging and radiotherapy, 5-Ahx can act as a spacer between a chelating agent carrying a radioisotope and the targeting peptide. This separation helps to prevent steric hindrance and maintain the peptide's binding affinity for its target.

  • Cell-Penetrating Peptides (CPPs): The insertion of a 5-Ahx linker in CPPs can influence their cellular uptake and metabolic stability.[1]

  • Multivalent Ligands: 5-Ahx can be used to link multiple peptide units, creating multivalent ligands with enhanced binding avidity to their targets.

Data Presentation: Comparative Analysis of Linker Performance

The choice of a linker can significantly impact the biological activity of a peptide. The following tables summarize quantitative data from studies comparing linkers, including aliphatic chain linkers similar to this compound.

Table 1: Impact of Linker on Receptor Binding Affinity and Tumor Uptake of α-MSH Analogs

This table presents data on α-melanocyte-stimulating hormone (α-MSH) analogs, where different linkers were used to connect the peptide to a chelating agent (HYNIC). The data highlights the superior performance of an 8-aminooctanoic acid (Aoa) linker, a close structural analog of this compound.

Peptide ConstructLinkerReceptor Binding (IC50, nM)Tumor Uptake (%ID/g at 2h)
HYNIC-Nle-CycMSHhexGGG0.7 ± 0.19.78 ± 3.40
HYNIC-Nle-CycMSHhexGSG0.8 ± 0.097.41 ± 4.26
HYNIC-Nle-CycMSHhexPEG20.4 ± 0.0814.32 ± 2.82
HYNIC-Nle-CycMSHhexAoa (8-aminooctanoic acid)0.3 ± 0.06 22.3 ± 1.72

Data adapted from a study on α-MSH analogs for melanoma imaging.[4] The lower IC50 value and higher tumor uptake for the Aoa linker suggest that the flexible and hydrophobic nature of the aliphatic chain enhances the peptide's interaction with its target receptor and improves its pharmacokinetic properties.

Table 2: Influence of Linker on the Sensitivity of a Peptide-Based Biosensor

This table shows the effect of incorporating different linkers, including 6-aminohexanoic acid (6-Ahx), on the sensitivity of a peptide-based piezoelectric biosensor for the detection of various aldehydes.

LinkerPentanal Sensitivity (Hz/ppm)Octanal Sensitivity (Hz/ppm)Nonanal Sensitivity (Hz/ppm)
None (Original Peptide)0.03150.04120.0523
GGGG0.21340.28760.3211
PPPP0.25430.34510.3897
6-Ahx 0.2891 0.3987 0.4325
GSGSGS0.33120.42810.4676

Data adapted from a study on peptide-based biosensors.[5] The incorporation of all linkers improved the sensitivity compared to the original peptide. The 6-Ahx linker demonstrated a significant enhancement in sensitivity, indicating that its flexibility and length contribute positively to the binding of aldehydes.

Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-5-aminohexanoic acid into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-5-aminohexanoic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating a this compound linker.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Incorporation of Fmoc-5-aminohexanoic acid:

    • Follow the same procedure as in step 3, using Fmoc-5-aminohexanoic acid instead of an Fmoc-amino acid. The coupling time may be extended to ensure complete reaction.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and IPA. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.

Protocol 2: Receptor Binding Assay (Competitive Inhibition)

This protocol describes a general method to assess the binding affinity of a peptide-linker conjugate to its target receptor.

  • Cell Culture: Culture cells expressing the target receptor to an appropriate density.

  • Radioligand: Use a radiolabeled ligand known to bind to the target receptor with high affinity.

  • Competition Assay:

    • Incubate a constant concentration of the radioligand with increasing concentrations of the unlabeled test peptide (with the 5-Ahx linker) and the control peptide (without the linker or with a different linker).

    • The incubation is typically performed in a binding buffer at a specific temperature and for a set duration to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by rapid filtration through glass fiber filters, followed by washing to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis with a this compound Linker

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Linker_Coupling Fmoc-5-Ahx Coupling Deprotection2->Linker_Coupling Deprotection3 Fmoc Deprotection Linker_Coupling->Deprotection3 Coupling2 Amino Acid Coupling Deprotection3->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Final Peptide Conjugate Analysis->Final_Peptide

Caption: General workflow for SPPS incorporating a this compound linker.

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation by a Peptide-Ligand

Many bioactive peptides exert their effects by binding to and activating G-protein coupled receptors (GPCRs). A peptide containing a this compound linker can be designed to target a specific GPCR. The following diagram illustrates a general GPCR signaling cascade that would be initiated upon binding of such a peptide-ligand.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Gα activates Peptide_Ligand Peptide-5-Ahx-Ligand Peptide_Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified GPCR signaling pathway activated by a peptide-ligand.

Conclusion

This compound is a valuable and versatile tool in peptide synthesis, offering a flexible and stable linker for a wide range of applications. Its incorporation can significantly enhance the biological activity and pharmacokinetic properties of peptides, as demonstrated by comparative data. The provided protocols offer a foundation for researchers to utilize this linker in their own peptide design and synthesis workflows, paving the way for the development of novel peptide-based therapeutics and diagnostics.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-5-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-5-Aminohexanoic acid (Fmoc-Ahx-OH) is a widely utilized building block in solid-phase peptide synthesis (SPPS). It serves as a flexible, hydrophobic linker or spacer arm within a peptide sequence. The incorporation of this ω-amino acid can significantly influence the physicochemical and biological properties of a peptide, such as its conformation, stability, and interaction with biological targets. These application notes provide detailed protocols for the incorporation of Fmoc-5-Aminohexanoic acid into peptides using standard Fmoc-based SPPS chemistry and highlight its applications in drug development.

Key Properties and Applications

5-Aminohexanoic acid (Ahx), also known as ε-aminocaproic acid (EACA), provides a six-carbon chain that can be strategically inserted into a peptide backbone.[1] Its key features include:

  • Flexibility: The aliphatic chain of Ahx imparts significant conformational flexibility to the peptide, which can be advantageous for optimizing binding to target receptors or enzymes.[1]

  • Hydrophobicity: The hydrocarbon nature of the linker can enhance the hydrophobicity of the peptide, potentially improving its interaction with cell membranes and overall bioavailability.[1]

  • Spacer Function: Ahx is commonly used to distance a functional moiety, such as a biotin (B1667282) or fluorescent label, from the core peptide sequence to minimize steric hindrance.

  • Metabolic Stability: The non-natural structure of Ahx can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1]

These properties make Fmoc-5-Aminohexanoic acid a valuable tool in various drug development applications:

  • Cell-Penetrating Peptides (CPPs): The incorporation of Ahx linkers can enhance the cellular uptake of CPPs, facilitating the intracellular delivery of therapeutic cargoes.

  • PROTACs (Proteolysis Targeting Chimeras): Ahx is frequently employed as a component of the linker connecting the target protein binder and the E3 ligase ligand in PROTACs, where linker length and flexibility are critical for efficacy.[2][]

  • Modified Peptides: Ahx can be used to synthesize peptide analogs with altered conformations and biological activities, such as plasmin inhibitors.[4]

Quantitative Data on the Synthesis of Peptides Containing this compound

The successful incorporation of Fmoc-5-Aminohexanoic acid and the overall yield of the final peptide are critical parameters in SPPS. The following table summarizes representative data on the synthesis of peptides containing a this compound linker.

Peptide SequenceCoupling Reagent for AhxOverall Yield (%)Purity (%)Reference
H-Phe-Lys-EACA-NH2TBTU35>95[4]
H-d-Ala-Phe-Lys-EACA-NH2TBTU42>95[4]
H-Ala-Phe-Lys-EACA-NH2TBTU38>95[4]
H-d-Ala-Phe-EACA-NH2TBTU45>95[4]
H-Ala-Phe-EACA-NH2TBTU40>95[4]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides incorporating Fmoc-5-Aminohexanoic acid. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines the standard steps for Fmoc-SPPS, which are repeated for each amino acid, including Fmoc-5-Aminohexanoic acid.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.
  • Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

3. Amino Acid Coupling:

  • This step details the coupling of the next Fmoc-protected amino acid, which can be Fmoc-5-Aminohexanoic acid or any other standard amino acid. Several common coupling reagents can be used.

4. Washing:

  • After the coupling reaction, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

6. Peptide Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

2. Cleavage:

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
  • Add the cleavage cocktail to the dried resin in a fume hood (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.
  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS with Fmoc-5-Aminohexanoic Acid

SPPS_Workflow cluster_cycle SPPS Cycle (repeated for each amino acid) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Washing (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 final_deprotection Final Fmoc Deprotection wash2->final_deprotection Next Cycle wash2->final_deprotection start Start: Resin Swelling (DMF) start->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-5-Aminohexanoic acid.

Logical Relationship in PROTAC Action

PROTAC_Mechanism cluster_PROTAC PROTAC Components PROTAC PROTAC Molecule POI Target Protein (Protein of Interest) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Warhead Warhead Linker Linker (e.g., containing Ahx) E3_Ligand E3 Ligase Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Target Protein Degradation Proteasome->Degradation leads to Warhead->Linker Linker->E3_Ligand

Caption: Mechanism of action for a PROTAC, where a linker containing this compound can be utilized.

References

Application Notes and Protocols for 5-Aminohexanoic Acid Conjugation to Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminohexanoic acid (also known as 6-aminocaproic acid) is a versatile linker molecule frequently employed in bioconjugation.[1] Its linear six-carbon backbone provides a flexible and hydrophobic spacer, which can be advantageous in various applications, including the development of antibody-drug conjugates (ADCs), peptide modifications, and the generation of immunogens.[1][2] This bifunctional molecule, with a terminal carboxylic acid and a primary amine, allows for its strategic incorporation between a protein or antibody and another molecule of interest, such as a drug, a fluorophore, or a hapten.[2] The use of this compound as a linker can improve the stability of conjugates and enhance the presentation of attached molecules, for instance, by projecting a hapten above the surface of a carrier protein to improve antibody recognition.[1]

These application notes provide detailed protocols for the two primary methods of conjugating this compound to proteins and antibodies: the N-hydroxysuccinimide (NHS) ester method for modifying primary amines and the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)/NHS method for coupling to carboxyl groups.

Data Presentation: Key Quantitative Parameters

Successful and reproducible conjugation of this compound to proteins and antibodies depends on the careful control of several quantitative parameters. The following tables summarize typical ranges and methods for determining these key factors for both the initial activation of this compound and the subsequent conjugation to the protein or antibody.

Table 1: Quantitative Parameters for Protein/Antibody Conjugation with Activated this compound

ParameterDescriptionTypical RangeMethod of Determination
Molar Excess of NHS EsterThe molar ratio of the activated this compound (NHS ester) to the protein/antibody.5-20 foldCalculated based on initial concentrations.[3]
Degree of Labeling (DoL)The average number of this compound molecules conjugated per protein/antibody molecule.1 - 8Mass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectroscopy.[3]
Labeling Efficiency (%)The percentage of the initial activated this compound that is covalently bound to the protein/antibody.Varies significantly based on protein and reaction conditions.Spectrophotometric analysis (if the linker or payload has a chromophore), HPLC, or ELISA.
Protein/Antibody ConcentrationThe concentration of the target protein or antibody in the reaction mixture.1-20 mg/mLUV-Vis Spectroscopy (e.g., A280), BCA assay, or Bradford assay.[4]

Table 2: Quantitative Parameters for EDC/NHS Activation of Carboxyl Groups

ParameterDescriptionTypical RangeMethod of Determination
EDC ConcentrationThe final concentration of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the activation reaction.2-100 mMCalculated based on the volume of the reaction mixture.[5][6]
NHS/Sulfo-NHS ConcentrationThe final concentration of N-hydroxysuccinimide or Sulfo-NHS in the activation reaction.~5 mMCalculated based on the volume of the reaction mixture.[7]
Activation TimeThe duration of the reaction between the carboxylated molecule, EDC, and NHS.15 minutes - 1 hourTimed incubation.[5][6]
Quenching Agent ConcentrationThe final concentration of the quenching agent (e.g., 2-mercaptoethanol (B42355) or hydroxylamine) to stop the reaction.10-20 mMCalculated based on the volume of the reaction mixture.[7]

Experimental Protocols

Here, we provide detailed protocols for the two most common methods of conjugating this compound to proteins and antibodies.

Protocol 1: Two-Step Conjugation of this compound to Protein/Antibody Amine Groups via an NHS-Ester Activated Linker

This protocol is suitable when a bifunctional linker containing both an NHS ester and another reactive group (e.g., for subsequent drug attachment) is used, with this compound as part of the linker structure. The NHS ester reacts with primary amines (N-terminus and lysine (B10760008) side chains) on the protein or antibody.[4][8]

Materials:

  • Target protein or antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0). Avoid buffers containing primary amines like Tris or glycine.[8]

  • NHS-ester-activated this compound derivative (e.g., NHS-Ahx-payload).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[4][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Ensure the protein/antibody solution is at a concentration of 5-20 mg/mL in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-9.0, or PBS, pH 7.4).[4]

  • NHS-Ester Solution Preparation: Immediately before use, dissolve the NHS-ester-activated this compound derivative in a minimal amount of anhydrous DMF or DMSO to create a stock solution.[4]

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the NHS-ester solution to the protein/antibody solution while gently vortexing.[3]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4] The optimal pH for the reaction is between 8.3 and 8.5.[9][10]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Two-Step EDC/NHS Conjugation of this compound to Protein/Antibody Carboxyl Groups

This method is used to conjugate the amine group of this compound to the carboxyl groups (aspartic acid, glutamic acid, and C-terminus) of a protein or antibody. This is a "zero-length" crosslinking approach in that no atoms from the coupling agents are incorporated into the final product.[11]

Materials:

  • Protein/antibody with accessible carboxyl groups.

  • This compound.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS.

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0).

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0).

  • Quenching solution (e.g., 2-Mercaptoethanol or Hydroxylamine).[7]

  • Desalting column or dialysis cassette.

Procedure:

  • Protein Preparation: Dissolve the protein/antibody in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups: a. Add EDC to a final concentration of 2 mM and NHS to a final concentration of 5 mM to the protein solution.[7] b. Incubate for 15 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive NHS ester intermediate.[7]

  • Removal of Excess EDC/NHS (Optional but Recommended): To prevent polymerization of the protein, it is advisable to remove excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.

  • Conjugation with this compound: a. Immediately add a solution of this compound (in Coupling Buffer) to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is recommended. b. Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench the reaction.[7]

  • Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in the protocols.

Conjugation_Pathways cluster_nhs NHS Ester Pathway cluster_edc EDC/NHS Pathway Protein_NH2 Protein-NH2 Conjugate_Amide Protein-NH-CO-Ahx-R Protein_NH2->Conjugate_Amide Reaction at pH 7.2-8.5 NHS_Linker NHS-Ester-Ahx-R NHS_Linker->Conjugate_Amide Protein_COOH Protein-COOH Activated_Ester Protein-CO-NHS Protein_COOH->Activated_Ester + EDC/NHS pH 4.5-5.0 Conjugate_EDC Protein-CO-NH-Ahx-R Activated_Ester->Conjugate_EDC + H2N-Ahx-R pH 7.2-8.0 Ahx_NH2 H2N-Ahx-R Ahx_NH2->Conjugate_EDC

Caption: Chemical pathways for protein conjugation.

Experimental_Workflow General Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein/ Antibody Solution Activation Activation Step (for EDC/NHS) Protein_Prep->Activation Reagent_Prep Prepare Linker/ Reagent Solutions Reagent_Prep->Activation Conjugation Conjugation Reaction Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (Desalting/Dialysis) Quenching->Purification Analysis Characterize Conjugate (MS, SDS-PAGE, etc.) Purification->Analysis

Caption: Workflow for protein conjugation.

References

Application of 5-Aminohexanoic Acid in PROTAC Linker Design: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins implicated in disease. These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is a key determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.

5-Aminohexanoic acid, a simple amino acid, serves as a versatile and effective building block in PROTAC linker design. Its linear alkyl chain provides flexibility, while the terminal amine and carboxylic acid groups offer convenient handles for conjugation to the POI and E3 ligase ligands through stable amide bonds. This application note provides a comprehensive overview of the utility of this compound in PROTAC design, including quantitative data on its performance, detailed experimental protocols for synthesis and evaluation, and visual representations of key processes.

Signaling Pathway of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily determined by two key parameters:

  • DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.

Table 1: Degradation Profile of the BET Degrader ARV-771

PROTACTarget ProteinsE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
ARV-771BRD2, BRD3, BRD4VHL22Rv1 (Prostate Cancer)< 5> 90% (inferred)[1][2][3][4]
ARV-771BRD2, BRD3, BRD4VHLVCaP (Prostate Cancer)< 5> 90% (inferred)[1]
ARV-771BRD2, BRD3, BRD4VHLLnCaP95 (Prostate Cancer)< 5> 90% (inferred)[1]

Note: Dmax values are often reported as nearly complete degradation at higher concentrations rather than a specific percentage.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC incorporating a this compound linker and its subsequent biological evaluation.

Protocol 1: Synthesis of a PROTAC with a this compound Linker

This protocol describes a general two-step synthesis for coupling a POI ligand and an E3 ligase ligand using this compound as the linker via amide bond formation. A common strategy involves the use of Boc-protected this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling of Ligand 1 cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of Ligand 2 POI_Ligand POI Ligand (with -NH2) Step1_Product Boc-Linker-POI Intermediate POI_Ligand->Step1_Product Amide Coupling (HATU, DIPEA) Boc_Linker Boc-5-Aminohexanoic acid Boc_Linker->Step1_Product Deprotection Boc Deprotection (TFA/DCM) Step1_Product->Deprotection Deprotected_Intermediate H2N-Linker-POI Intermediate Deprotection->Deprotected_Intermediate E3_Ligand E3 Ligase Ligand (with -COOH) Final_PROTAC Final PROTAC Deprotected_Intermediate->Final_PROTAC Amide Coupling (HATU, DIPEA) E3_Ligand->Final_PROTAC

General workflow for PROTAC synthesis using this compound.

Materials:

  • POI ligand with a free amine or carboxylic acid group

  • E3 ligase ligand with a complementary reactive group (carboxylic acid or amine)

  • Boc-5-aminohexanoic acid

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Step 1: Coupling of the first ligand to Boc-5-aminohexanoic acid a. Dissolve the amine-containing ligand (1.0 eq) and Boc-5-aminohexanoic acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

  • Step 2: Boc Deprotection a. Dissolve the Boc-protected intermediate in DCM. b. Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. c. Monitor the reaction for the disappearance of the starting material by LC-MS. d. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.

  • Step 3: Coupling of the second ligand a. Dissolve the deprotected amine intermediate from Step 2 and the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and facilitate coupling). c. Stir the reaction at room temperature overnight, monitoring progress by LC-MS. d. Purify the final PROTAC product by preparative reverse-phase HPLC. e. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This is the most common method to determine the DC50 and Dmax of a PROTAC.

Western_Blot_Workflow Start Start Cell_Treatment 1. Cell Treatment (Dose-response of PROTAC) Start->Cell_Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification (BCA Assay) Cell_Treatment->Cell_Lysis SDS_PAGE 3. SDS-PAGE & Protein Transfer (to PVDF membrane) Cell_Lysis->SDS_PAGE Immunoblotting 4. Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblotting Detection 5. Chemiluminescent Detection & Imaging Immunoblotting->Detection Analysis 6. Densitometry Analysis & Data Plotting Detection->Analysis End Determine DC50 & Dmax Analysis->End

Experimental workflow for determining PROTAC efficacy.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Detect the protein bands using a chemiluminescent substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein levels to the loading control. d. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. e. Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound represents a straightforward and effective linker component for the design and synthesis of PROTACs. Its simple, flexible alkyl chain and readily available functional groups for conjugation make it an attractive choice for initial PROTAC design and for establishing structure-activity relationships. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate their own this compound-containing PROTACs, contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

5-Aminohexanoic Acid as a Spacer in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminohexanoic acid (5-AHA), also commonly referred to as 6-aminohexanoic acid (6-ACA) or ε-aminocaproic acid (EACA), is a versatile building block increasingly employed in the design of sophisticated drug delivery systems.[1] Its linear six-carbon backbone, terminating in an amino group and a carboxylic acid group, provides a flexible and hydrophobic spacer that can be strategically inserted between a drug molecule and a carrier, such as a polymer, nanoparticle, or antibody.[1] This bifunctional nature allows for straightforward conjugation chemistry, making it an attractive tool for modifying the properties of therapeutic agents. The inclusion of a 5-AHA spacer can influence the drug delivery system's stability, solubility, drug release kinetics, and overall therapeutic efficacy.[2][3]

The hydrophobic character of the hexanoic acid chain can enhance interactions with cell membranes or hydrophobic pockets of target proteins, while its flexibility can mitigate steric hindrance between the drug and the carrier, ensuring that the biological activity of the conjugated molecule is retained or even enhanced.[1][4] Furthermore, the stability of the all-carbon backbone of 5-AHA to enzymatic degradation contributes to the in vivo stability of the final drug conjugate.[3] These properties have led to the use of 5-AHA in a variety of drug delivery applications, including the development of antibody-drug conjugates (ADCs), targeted delivery of anticancer agents, and the formulation of nanomedicines.[2][5]

Data Presentation

Table 1: In Vitro Efficacy of Drug Conjugates Utilizing a this compound Spacer
Drug ConjugateCell LineIC50 Value (Conjugate)IC50 Value (Free Drug)Fold-Reversal FactorReference
Antisense oligodeoxynucleotide-doxorubicinKB-A-12.2 µM21.5 µM10[1]
Table 2: Hydrolytic Release of Cytarabine (araC) from HPMA Copolymer Conjugates with Different Spacers (pH 7.4)
SpacerConjugate% Drug Released after 72hReference
6-AminohexanoylLinear Copolymer (LC3)~10%[2]
6-AminohexanoylStar Polymer (SC1)~10%[2]
3-AminopropanoylLinear Copolymer (LC1)~20%[2]
DiglycylLinear Copolymer (LC6)~20%[2]
4-AminobenzoylLinear Copolymer (LC4)~5%[2]

Experimental Protocols

Protocol 1: General Synthesis of a Drug-5-Aminohexanoic Acid Conjugate

This protocol describes a general method for conjugating a drug molecule containing a suitable functional group (e.g., amine or carboxylic acid) with this compound.

Materials:

  • Drug molecule with a free amine or carboxylic acid group

  • N-(tert-Butoxycarbonyl)-6-aminohexanoic acid (Boc-6-aminohexanoic acid) or 6-Aminohexanoic acid ethyl ester

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC/NHS)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Activation of Carboxylic Acid:

    • If the drug has a free carboxylic acid and you are using 6-aminohexanoic acid ethyl ester: Dissolve the drug (1 equivalent) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • If the drug has a free amine and you are using Boc-6-aminohexanoic acid: Dissolve Boc-6-aminohexanoic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C and add DCC (1.2 equivalents). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Coupling Reaction:

    • To the activated drug solution, add 6-aminohexanoic acid ethyl ester (1.5 equivalents) and DIPEA (2 equivalents).

    • To the activated Boc-6-aminohexanoic acid solution, add the amine-containing drug (1.5 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection (if necessary):

    • If using Boc-6-aminohexanoic acid, dissolve the purified conjugate in a solution of TFA in DCM (e.g., 20% TFA/DCM). Stir at room temperature for 1-2 hours.

    • If using 6-aminohexanoic acid ethyl ester, the ester can be hydrolyzed using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

    • After deprotection, concentrate the solution under reduced pressure and purify the final drug-5-AHA conjugate as needed.

Characterization: The final product should be characterized by techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to assess the release of a drug from a delivery system where it is linked via a this compound spacer.

Materials:

  • Drug-conjugated delivery system (e.g., nanoparticles, polymer conjugate)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.5 to mimic the endo-lysosomal environment)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Incubator shaker

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation of the Release Medium: Prepare PBS solutions at the desired pH values.

  • Sample Preparation: Accurately weigh a specific amount of the drug-conjugated delivery system and disperse it in a known volume of the release medium.

  • Dialysis Setup:

    • Transfer the sample dispersion into a dialysis bag.

    • Place the sealed dialysis bag into a larger container with a known volume of the same release medium.

  • Incubation: Incubate the setup at 37°C with constant shaking (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the collected samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the released drug.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug in the delivery system.

Protocol 3: MTT Cytotoxicity Assay

This protocol is for evaluating the in vitro cytotoxicity of a drug delivery system incorporating a this compound spacer.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Drug-conjugated delivery system, free drug, and unconjugated carrier (as controls)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treatment: Prepare serial dilutions of the drug-conjugated delivery system, free drug, and carrier in the cell culture medium. Remove the old medium from the cells and add the different concentrations of the test and control substances. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Assay:

    • After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

experimental_workflow_conjugation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Coupling Reaction cluster_deprotection Step 3: Deprotection drug_cooh Drug-COOH dcc_nhs DCC, NHS in DMF drug_cooh->dcc_nhs boc_aha Boc-5-AHA-COOH boc_aha->dcc_nhs activated_drug Activated Drug-NHS Ester dcc_nhs->activated_drug activated_aha Activated Boc-5-AHA-NHS Ester dcc_nhs->activated_aha dipea DIPEA activated_drug->dipea activated_aha->dipea or drug_nh2 Drug-NH2 drug_nh2->dipea aha_ester 5-AHA-COOEt aha_ester->dipea conjugate1 Drug-5-AHA-COOEt dipea->conjugate1 conjugate2 Boc-5-AHA-Drug dipea->conjugate2 lioh LiOH conjugate1->lioh tfa TFA in DCM conjugate2->tfa final_conjugate Drug-5-AHA tfa->final_conjugate lioh->final_conjugate

Caption: Workflow for the synthesis of a drug-5-aminohexanoic acid conjugate.

experimental_workflow_drug_release start Drug Delivery System in Release Medium dialysis Place in Dialysis Bag start->dialysis incubation Incubate at 37°C with Shaking dialysis->incubation sampling Collect Aliquots at Time Intervals incubation->sampling analysis Quantify Drug Concentration (HPLC/UV-Vis) sampling->analysis data Calculate Cumulative % Drug Release analysis->data

Caption: Workflow for an in vitro drug release study using the dialysis method.

experimental_workflow_cytotoxicity start Seed Cells in 96-well Plate treatment Add Serial Dilutions of Test Compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate for 2-4 hours mtt_addition->incubation2 solubilization Add Solubilization Solution incubation2->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate Cell Viability and IC50 readout->analysis

Caption: Workflow for an in vitro cytotoxicity evaluation using the MTT assay.

References

Application Notes and Protocols for Incorporating 5-Aminohexanoic Acid into Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing off-target toxicity. The linker component of a PDC is critical to its success, influencing its stability, solubility, and the efficiency of drug release. 5-Aminohexanoic acid, a simple aliphatic chain, offers a flexible and stable linker option for conjugating peptides to therapeutic payloads. Its incorporation into a peptide sequence can be readily achieved through standard solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the synthesis, purification, and characterization of PDCs incorporating a this compound linker. The methodologies described are intended to serve as a comprehensive guide for researchers in the field of drug development.

Data Presentation

The following tables summarize representative quantitative data for peptide-drug conjugates featuring aliphatic linkers. This data is illustrative and may vary depending on the specific peptide, drug, and cell line used.

Table 1: In Vitro Cytotoxicity of Peptide-Drug Conjugates with Aliphatic-Type Linkers

Peptide-Drug Conjugate (PDC)Cell LineIC50 (nM)Reference CompoundIC50 (nM)
Peptide-Linker-DoxorubicinMDA-MB-231 (Breast Cancer)1200Doxorubicin350
Peptide-Linker-DoxorubicinMCF-10A (Non-cancerous)15100Doxorubicin240
Peptide-Linker-GemcitabineBxPC-3 (Pancreatic Cancer)10Gemcitabine5
Peptide-Linker-MMAEA2780 (Ovarian Cancer)6000MMAE1500

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data is compiled for illustrative purposes based on similar PDCs.[1][2]

Table 2: Plasma Stability of Different Linker Chemistries in Peptide-Drug Conjugates

Linker TypeHalf-life (t1/2) in Human PlasmaRelease Mechanism
Alkyl Ether (Non-cleavable) > 7 days Proteolytic degradation of the peptide
Valine-Citrulline (Enzyme-cleavable)~9.6 daysCathepsin B cleavage
Hydrazone (pH-sensitive)~2 daysAcidic hydrolysis
Disulfide (Reductive cleavage)Variable (hours to days)Glutathione reduction

This table provides a comparative overview of linker stability. Simple aliphatic linkers, being non-cleavable, are expected to have high plasma stability, similar to other non-cleavable linker types.[3][4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual synthesis of a peptide incorporating Fmoc-5-aminohexanoic acid-OH using the Fmoc/tBu strategy.[5][6][7]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-5-aminohexanoic acid-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using Fmoc-5-aminohexanoic acid-OH as the amino acid to be coupled.

  • Repeat SPPS Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide.

Protocol 2: Drug Conjugation to the Peptide

This protocol describes a typical conjugation of a maleimide-functionalized drug to a cysteine-containing peptide.

Materials:

  • Purified peptide containing a cysteine residue and the this compound linker

  • Maleimide-activated cytotoxic drug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve the purified peptide in PBS.

  • Dissolve the maleimide-activated drug in DMSO.

  • Add the drug solution to the peptide solution in a molar excess (e.g., 1.5 equivalents).

  • Incubate the reaction mixture at room temperature for 4 hours.

  • Purify the resulting peptide-drug conjugate using preparative RP-HPLC.

Protocol 3: Purification and Analysis of the Peptide-Drug Conjugate

A. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [8][9][10]

  • Column: C18 column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure: Dissolve the crude PDC in a minimal amount of Mobile Phase A and inject it into the HPLC system. Collect fractions corresponding to the desired product peak. Lyophilize the pure fractions.

B. Characterization by Mass Spectrometry [11][12][13][14]

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Procedure:

    • Dissolve a small amount of the purified PDC in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid for ESI).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the PDC.

Protocol 4: In Vitro Cytotoxicity (MTT) Assay[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (with FBS)

  • Serum-free cell culture medium

  • Peptide-drug conjugate

  • Free drug (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the PDC and the free drug in serum-free medium.

    • Remove the medium from the cells and add the different concentrations of the test compounds.

    • Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental and Logical Workflows

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Next Amino Acid Linker_Coupling This compound Coupling Amino_Acid_Coupling->Linker_Coupling Repeat Repeat Cycle Amino_Acid_Coupling->Repeat Linker_Coupling->Fmoc_Deprotection Next Amino Acid Linker_Coupling->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Characterization Characterization (MS) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

PDC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Evaluation Peptide_Synthesis Peptide Synthesis (with 5-AHA linker) Peptide_Purification Peptide Purification (RP-HPLC) Peptide_Synthesis->Peptide_Purification Drug_Conjugation Drug Conjugation Peptide_Purification->Drug_Conjugation PDC_Purification PDC Purification (RP-HPLC) Drug_Conjugation->PDC_Purification MS_Analysis Mass Spectrometry (ESI-MS / MALDI-TOF) PDC_Purification->MS_Analysis Stability_Assay Plasma Stability Assay PDC_Purification->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) PDC_Purification->Cytotoxicity_Assay

Caption: Overall Peptide-Drug Conjugate (PDC) Workflow.

Signaling Pathways

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax Bax Upregulation p53->Bax Bax->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-Induced Apoptosis Pathway.

Tubulin_Inhibitor_Pathway Tubulin_Inhibitor Tubulin Polymerization Inhibitor Tubulin β-Tubulin Binding Tubulin_Inhibitor->Tubulin Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Spindle_Assembly Mitotic Spindle Disruption Microtubule_Disruption->Spindle_Assembly SAC Spindle Assembly Checkpoint Activation Spindle_Assembly->SAC Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest SAC->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Tubulin Inhibitor-Induced Cell Cycle Arrest.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 5-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. The functionalization of nanoparticle surfaces can significantly alter their physicochemical properties, leading to improved biocompatibility, enhanced stability in physiological media, and targeted delivery to specific cells or tissues. 5-Aminohexanoic acid is a versatile bifunctional molecule that can be used to introduce a terminal carboxylic acid group onto the surface of nanoparticles, providing a reactive handle for the conjugation of various biomolecules, such as peptides, proteins, and targeting ligands. This document provides detailed application notes and protocols for the surface modification of nanoparticles with this compound, their subsequent characterization, and evaluation for drug delivery applications.

Applications

The surface modification of nanoparticles with this compound offers several advantages in the field of nanomedicine:

  • Improved Hydrophilicity and Colloidal Stability: The introduction of the hydrophilic carboxylic acid groups enhances the dispersibility of nanoparticles in aqueous solutions, preventing aggregation and improving their stability in biological fluids.

  • Bio-conjugation Platform: The terminal carboxyl groups serve as active sites for the covalent attachment of targeting moieties, such as antibodies or peptides, enabling the development of targeted drug delivery systems.

  • Drug Loading: The modified surface can facilitate the loading of therapeutic agents through electrostatic interactions or covalent conjugation.

  • Reduced Non-specific Protein Adsorption: The hydrophilic surface can minimize the opsonization process, where plasma proteins adsorb onto the nanoparticle surface, leading to rapid clearance by the mononuclear phagocyte system. This can prolong the circulation time of the nanoparticles in the bloodstream.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface amine groups using the carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2][3][4][5]

Materials:

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated iron oxide or gold nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Deionized (DI) water

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in DI water to a concentration of 1 mg/mL.

    • Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.

    • Wash the nanoparticles twice with Activation Buffer by centrifugation (e.g., 10,000 x g for 20 minutes) or magnetic separation and resuspend in Activation Buffer to the original concentration.

  • Activation of this compound:

    • Prepare a 10 mg/mL solution of this compound in Activation Buffer.

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.

    • In a separate tube, add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group of this compound.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the washed nanoparticle suspension. A 10-50 fold molar excess of activated this compound to the estimated surface amine groups on the nanoparticles is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Quenching and Washing:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Separate the nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles three times with Washing Buffer to remove unreacted reagents and byproducts.

    • Finally, resuspend the this compound modified nanoparticles in PBS or a suitable buffer for storage at 4°C.

Protocol 2: Characterization of this compound Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to determine the physicochemical properties of the functionalized nanoparticles.[6][7]

Methods:

  • Fourier Transform Infrared (FTIR) Spectroscopy: [6][8][9]

    • To confirm the presence of this compound on the nanoparticle surface.

    • Procedure:

      • Lyophilize the unmodified and modified nanoparticle samples.

      • Prepare KBr pellets of the samples or use an Attenuated Total Reflectance (ATR) accessory.

      • Acquire the FTIR spectra in the range of 4000-400 cm⁻¹.

      • Look for characteristic peaks of the amide bond (~1650 cm⁻¹) and the carboxylic acid C=O stretch (~1700 cm⁻¹) in the modified nanoparticles, which should be absent in the unmodified nanoparticles.

  • Dynamic Light Scattering (DLS) and Zeta Potential Measurement: [10][11][12]

    • To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles.

    • Procedure:

      • Disperse the nanoparticles in DI water or PBS at a concentration of approximately 0.1-1 mg/mL.

      • Measure the hydrodynamic size and PDI using a DLS instrument. An increase in hydrodynamic diameter is expected after surface modification.

      • Measure the zeta potential to determine the surface charge. A shift towards a more negative zeta potential is expected due to the presence of the terminal carboxyl groups of this compound.

  • Transmission Electron Microscopy (TEM):

    • To visualize the morphology and size of the nanoparticles before and after modification.

    • Procedure:

      • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

      • Allow the grid to dry completely.

      • Image the nanoparticles using a TEM.

Protocol 3: Drug Loading onto this compound Modified Nanoparticles

This protocol describes a general method for loading a positively charged drug onto the negatively charged surface of this compound modified nanoparticles via electrostatic interaction.[13][14][15]

Materials:

  • This compound modified nanoparticles

  • Positively charged drug (e.g., Doxorubicin)

  • PBS, pH 7.4

Procedure:

  • Disperse the this compound modified nanoparticles in PBS to a concentration of 1 mg/mL.

  • Prepare a stock solution of the drug in PBS.

  • Add the drug solution to the nanoparticle suspension at a desired drug-to-nanoparticle weight ratio (e.g., 1:5).

  • Incubate the mixture overnight at room temperature with gentle stirring, protected from light if the drug is light-sensitive.

  • Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation or dialysis against PBS.

  • Determine the drug loading content and encapsulation efficiency by measuring the amount of drug in the supernatant or dialysate using UV-Vis spectroscopy or HPLC and comparing it to the initial amount of drug added.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to evaluate the in vitro release profile of a drug from the functionalized nanoparticles.[16][17][18][19]

Materials:

  • Drug-loaded this compound modified nanoparticles

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain the nanoparticles but allow the free drug to pass through)

  • Release Buffer: PBS at pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH, respectively)

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in 1 mL of Release Buffer.

  • Transfer the suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in a beaker containing 50 mL of the same Release Buffer.

  • Maintain the setup at 37°C with continuous gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh pre-warmed Release Buffer.

  • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: Cellular Uptake and Cytotoxicity Assay

This protocol provides a general method to assess the cellular uptake and cytotoxicity of the this compound modified nanoparticles.[20][21][22][23][24]

Materials:

  • This compound modified nanoparticles (with and without a fluorescent label for uptake studies)

  • A relevant cell line (e.g., cancer cell line for oncology applications)

  • Complete cell culture medium

  • PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Fluorescence microscope or flow cytometer

Cellular Uptake (Qualitative):

  • Seed the cells in a 24-well plate with glass coverslips and allow them to adhere overnight.

  • Treat the cells with fluorescently-labeled this compound modified nanoparticles at a desired concentration for a specific time period (e.g., 4 hours).

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on glass slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.

Cytotoxicity (MTT Assay):

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound modified nanoparticles (and drug-loaded nanoparticles) for 24 or 48 hours. Include untreated cells as a control.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles Before and After Surface Modification with 6-Aminohexanoic Acid (Representative Data)

ParameterBare Magnetite Nanoparticles6-Aminohexanoic Acid & Pectin Coated Magnetite NanoparticlesCurcumin-loaded 6-Aminohexanoic Acid & Pectin Coated Nanoparticles
Hydrodynamic Size (nm) Not Reported147159
Polydispersity Index (PDI) Not Reported0.320.34
Zeta Potential (mV) -0.15 ± 0.10Not ReportedNot Reported

Data adapted from a study on magnetite nanoparticles coated with 6-aminohexanoic acid and pectin.[25]

Table 2: In Vitro Cytotoxicity of Acid-Coated Magnetite Nanoparticles (Representative Data)

Nanoparticle CoatingIC50 Value (µg/mL) on A549 cells
Bare Magnetite> 1000
Hexanoic Acid> 1000
L-Arginine31.2
Paclitaxel-loaded L-Arginine Coated7.8

Data adapted from a study on various acid-coated superparamagnetic iron oxide nanoparticles.[26]

Mandatory Visualization

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application Application NP_core Nanoparticle Core (e.g., Iron Oxide) Amine_NP Amine-Functionalized Nanoparticle NP_core->Amine_NP Aminosilanization Conjugation Conjugation Amine_NP->Conjugation AHA_activation This compound + EDC/NHS AHA_activation->Conjugation AHA_NP 5-AHA Modified Nanoparticle Conjugation->AHA_NP FTIR FTIR AHA_NP->FTIR DLS DLS & Zeta Potential AHA_NP->DLS TEM TEM AHA_NP->TEM Drug_Loading Drug Loading AHA_NP->Drug_Loading InVitro_Release In Vitro Release Drug_Loading->InVitro_Release Cellular_Studies Cellular Uptake & Cytotoxicity Drug_Loading->Cellular_Studies

Caption: Experimental workflow for nanoparticle modification.

G cluster_uptake Cellular Uptake Pathways NP 5-AHA Modified Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropinocytosis Macropinocytosis NP->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Endosomal Escape

References

Application Notes and Protocols: Enzyme Inhibition Studies Using 5-Aminohexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminohexanoic acid and its structural isomer, 6-aminohexanoic acid (also known as ε-aminocaproic acid, EACA), are synthetic analogues of the amino acid lysine (B10760008).[1][2] Derivatives of these molecules have been extensively studied for their potential as enzyme inhibitors, primarily due to their ability to mimic lysine and interfere with enzyme-substrate interactions.[1] This document provides detailed application notes on the primary enzymatic target of these derivatives, their mechanism of action, and protocols for evaluating their inhibitory potential. The primary focus is on the inhibition of plasmin, a key enzyme in the fibrinolytic system, making these compounds valuable for research in hemostasis and thrombosis.[3][4]

Target Enzyme and Signaling Pathway: The Fibrinolytic System

The principal target for this compound derivatives is plasmin, a serine protease responsible for the degradation of fibrin (B1330869) clots.[4] Plasmin is not active in circulation; it exists as an inactive zymogen called plasminogen.[4] Tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA) convert plasminogen to active plasmin, which then cleaves the fibrin mesh of a blood clot into soluble degradation products.[2]

6-Aminohexanoic acid and its derivatives exert their antifibrinolytic effect by binding to the lysine-binding sites on plasminogen and plasmin.[4] This action prevents plasmin(ogen) from binding to fibrin, thereby inhibiting fibrinolysis.[1][2][4]

Fibrinolytic_Pathway Fibrinolytic Pathway and Inhibition by this compound Derivatives cluster_activation Plasminogen Activation cluster_action Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Serine Protease) Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->Fibrin Degradation Activators t-PA / u-PA Activators->Plasminogen Degradation Fibrin Degradation Products Fibrin->Degradation Inhibitor 5-Aminohexanoic Acid Derivatives Inhibitor->Plasminogen Inhibits Fibrin Binding

Caption: The Fibrinolytic Pathway and point of inhibition.

Data Presentation: Inhibitory Activity of 6-Aminohexanoic Acid Peptide Derivatives

The inhibitory potential of various peptide derivatives of 6-aminohexanoic acid (EACA) has been quantified against plasmin and other related serine proteases. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.

Compound IDStructureTarget EnzymeIC50 (mM)
1 H-d-Ala-Phe-Lys-EACA-NH₂Plasmin0.02[3][4]
2 H-d-Ala-Phe-Lys-EACA-OHPlasmin3.37[4]
2 H-d-Ala-Phe-Lys-EACA-OHThrombin3.85[4]
3 H-d-Ala-Phe-EACA-NH-(CH₂)₅-NH₂Urokinase2.61[4]
4 H-Phe-Lys-EACA-NH₂Plasmin11.39[4]
5 H-d-Ala-Phe-Lys-EACA-NH-(CH₂)₅-NH₂t-PA6.48[4]
Reference ε-Aminocaproic acid (EACA)Plasmin> 20[4]

Note: Data extracted from studies on ε-aminocaproic acid (EACA) derivatives, which are structurally and functionally analogous to this compound derivatives.[4]

Experimental Protocols

Protocol 1: In Vitro Plasmin Inhibition Assay (Chromogenic)

This protocol details a spectrophotometric assay to determine the inhibitory activity of this compound derivatives against human plasmin. The assay measures the ability of the inhibitor to reduce the rate at which plasmin cleaves a chromogenic substrate.

Materials:

  • Human Plasmin (e.g., from Sigma-Aldrich)

  • Chromogenic Plasmin Substrate (e.g., S-2251, H-D-Val-Leu-Lys-p-Nitroanilide)

  • Tris-HCl buffer (50 mM, pH 7.4, containing 100 mM NaCl)

  • This compound derivative (Test Inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).

    • Create a series of dilutions of the test inhibitor in Tris-HCl buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare the plasmin solution in Tris-HCl buffer to a final concentration of 10 nM.

    • Prepare the chromogenic substrate solution in Tris-HCl buffer to a final concentration of 0.5 mM.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of Tris-HCl buffer and 25 µL of the diluted test inhibitor solution.

    • Control Wells (100% enzyme activity): Add 75 µL of Tris-HCl buffer (containing the same final concentration of DMSO as the test wells).

    • Blank Wells: Add 100 µL of Tris-HCl buffer to correct for substrate auto-hydrolysis.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the plasmin solution to the 'Test' and 'Control' wells. Do not add enzyme to the 'Blank' wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 20-30 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Correct the velocities of the 'Test' and 'Control' wells by subtracting the velocity of the 'Blank' well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Workflow for In Vitro Plasmin Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Setup & Execution cluster_analysis 3. Data Analysis Prep_Inhibitor Prepare Test Inhibitor Serial Dilutions Plate_Setup Add Buffer, Inhibitor/Control to 96-well Plate Prep_Enzyme Prepare Plasmin Solution Prep_Substrate Prepare Chromogenic Substrate Solution Add_Enzyme Add Plasmin to Wells (Test & Control) Plate_Setup->Add_Enzyme Incubate Pre-incubate at 37°C for 15 minutes Add_Enzyme->Incubate Add_Substrate Initiate Reaction with Chromogenic Substrate Incubate->Add_Substrate Measure Measure Absorbance (405 nm) in Kinetic Mode Add_Substrate->Measure Calc_Velocity Calculate Initial Reaction Velocity Measure->Calc_Velocity Calc_Inhibition Calculate % Inhibition for each concentration Calc_Velocity->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

References

Application Notes and Protocols for the Quantification of 5-Aminohexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminohexanoic acid (5-AHA), also known as 6-aminocaproic acid, is a synthetic derivative of the amino acid lysine (B10760008).[1] It is primarily used clinically as an antifibrinolytic agent to reduce bleeding by inhibiting the breakdown of blood clots.[1][2] Its quantification in biological samples such as plasma, serum, or urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in research settings to understand its distribution and clearance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques.

Mechanism of Action: Antifibrinolytic Pathway

This compound exerts its effect by acting as a lysine analogue. It competitively inhibits the lysine-binding sites on plasminogen and plasmin. This action prevents plasmin(ogen) from binding to fibrin (B1330869), which in turn inhibits the degradation of the fibrin clot (fibrinolysis), thus promoting hemostasis.[2][3]

Caption: Mechanism of this compound as an antifibrinolytic agent.

Analytical Technique 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS is a highly sensitive and selective method for the quantification of 5-AHA in complex biological matrices like plasma and urine.[4][5] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from other endogenous compounds.[4] The method often involves a simple "dilute-and-shoot" sample preparation, providing high throughput for clinical and research applications.[5][6]

Experimental Protocol: LC-MS/MS for 5-AHA in Human Plasma

This protocol is adapted from a method for ε-aminocaproic acid (an isomer and common synonym for 5-AHA).[5]

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled 5-AHA) prepared in acetonitrile.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

    • Transfer the supernatant to an autosampler vial for analysis.

  • Liquid Chromatography (LC) Conditions:

    • HPLC System: Shimadzu HPLC system or equivalent.[5]

    • Column: Thermo Scientific Nucleosil C18 (100 x 3 mm, 3.5 µm).[5]

    • Mobile Phase A: Water with 0.1% Formic Acid.[5]

    • Mobile Phase B: Methanol (B129727).[5]

    • Gradient:

      • 0.0-0.5 min: 20% B

      • 0.5-3.0 min: Ramp to 80% B

      • 3.0-3.5 min: Return to 20% B

      • 3.5-6.0 min: Re-equilibrate at 20% B[5]

    • Flow Rate: 0.50 mL/min.[5]

    • Injection Volume: 5 µL.[5]

    • Column Temperature: Ambient.[5]

    • Autosampler Temperature: 10°C.[5]

  • Mass Spectrometry (MS/MS) Conditions:

    • Mass Spectrometer: ABI/Sciex 4000 triple quadrupole or equivalent.[5]

    • Ionization Source: Electrospray Ionization (ESI), positive mode.[5]

    • MRM Transitions:

      • 5-AHA: To be determined empirically, but expected around m/z 132.1 → [fragment ion].

      • Internal Standard: To be determined based on the specific IS used.

    • Key Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

LC_MS_Workflow Sample Plasma Sample (50 µL) Spike Add Internal Standard in Acetonitrile (200 µL) Sample->Spike Vortex Vortex (30s) Spike->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject (5 µL) into LC-MS/MS System Supernatant->Inject Separate C18 Column Separation Inject->Separate Detect ESI+ Detection (MRM) Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Quantitative Data Summary (LC-MS/MS)

ParameterValueReference
Linearity Range1 - 250 µg/mL[5]
Correlation Coefficient (r²)> 0.99Representative
Limit of Quantification (LOQ)1 µg/mL[5]
Intra-day Precision (%CV)< 10%Representative
Inter-day Precision (%CV)< 15%Representative
Accuracy (% Recovery)85 - 115%Representative

Analytical Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for metabolite profiling and can be used to quantify 5-AHA.[8] Due to the low volatility of amino acids, a derivatization step is mandatory to convert 5-AHA into a thermally stable and volatile compound suitable for gas chromatography.[9] Common derivatization methods include silylation (e.g., using BSTFA) or esterification.[7][8]

Experimental Protocol: GC-MS for 5-AHA in Biological Samples

This protocol is based on general procedures for amino acid analysis by GC-MS.[8][10]

  • Sample Preparation (Extraction):

    • To 60 mg of a homogenized tissue sample or 100 µL of plasma, add 360 µL of ice-cold methanol and an appropriate internal standard (e.g., 2-L-chloro-phenylalanine).[8]

    • Vortex for 2 minutes, then sonicate for 30 minutes.

    • Add 200 µL of chloroform (B151607) and 400 µL of water; sonicate for another 30 minutes.[8]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]

    • Transfer the upper aqueous/methanolic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Two-step Methoxyamination/Silylation):

    • Add 80 µL of methoxyamine pyridine (B92270) solution (15 mg/mL) to the dried residue and incubate for 90 minutes at 37°C.[8]

    • Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[8]

    • Vortex for 2 minutes and incubate for 60 minutes at 70°C to complete the silylation.[8]

    • Centrifuge to remove any precipitate and transfer the supernatant to a GC-MS autosampler vial.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent.[8]

    • Column: Non-polar DB-5 capillary column (30 m x 250 µm x 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Injection Mode: 1 µL, splitless.[8]

    • Temperature Program: Start at 60°C, ramp at 8°C/min to 125°C, then 4°C/min to 210°C, then 5°C/min to 270°C, and finally 10°C/min to 305°C, hold for 3 minutes.[8]

    • MS System: Agilent 5975C or equivalent, operating in electron ionization (EI) mode.

    • Data Acquisition: Scan mode for metabolite profiling or selected ion monitoring (SIM) for targeted quantification.

GC_MS_Workflow Sample Biological Sample (Plasma/Tissue) Extract Solvent Extraction (Methanol/Chloroform/Water) Sample->Extract Dry Evaporate to Dryness Extract->Dry Deriv1 Step 1: Methoxyamination (90 min, 37°C) Dry->Deriv1 Deriv2 Step 2: Silylation (BSTFA) (60 min, 70°C) Deriv1->Deriv2 Inject Inject (1 µL) into GC-MS System Deriv2->Inject Separate DB-5 Column Separation Inject->Separate Detect EI Detection (Scan/SIM) Separate->Detect Quantify Data Quantification Detect->Quantify HPLC_FLD_Workflow Sample Plasma Sample (100 µL) Deprotein Protein Precipitation (10% SSA) Sample->Deprotein Centrifuge Centrifuge & Filter Deprotein->Centrifuge Deriv Automated Pre-column Derivatization (OPA) Centrifuge->Deriv Inject Inject into HPLC System Deriv->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 340, Em: 450 nm) Separate->Detect Quantify Data Quantification Detect->Quantify

References

Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of Peptides Containing 5-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminohexanoic acid (5-Ahx), a non-proteinogenic amino acid, is increasingly utilized as a linker or spacer in the design of therapeutic and diagnostic peptides. Its incorporation can modify a peptide's pharmacokinetic properties, enhance stability, and provide a means for conjugation to other molecules. Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides throughout the drug development process. This document provides detailed application notes and protocols for the analysis of this compound-containing peptides using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The methodologies outlined below are based on established principles of peptide analysis and data from closely related analogs, such as 6-Aminohexanoic acid. Due to a lack of extensive publicly available data specifically for 5-Ahx-containing peptides, some quantitative parameters provided are illustrative and may require optimization for specific peptide sequences.

I. High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the separation and purification of peptides. The retention of peptides is primarily driven by their hydrophobicity. The introduction of this compound, with its aliphatic chain, will generally increase the hydrophobicity of a peptide, leading to longer retention times on RP-HPLC columns compared to their unmodified counterparts.

Protocol 1: RP-HPLC Separation of a 5-Ahx-Containing Peptide

This protocol provides a general method for the analytical separation of a peptide containing this compound.

1. Instrumentation and Columns:

  • HPLC System: A binary or quaternary HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point. Common choices include columns with 3.5 µm or 5 µm particle sizes and pore sizes of 100 Å to 300 Å. For example, a Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm and 280 nm (if the peptide contains aromatic residues like Trp, Tyr, or Phe).

  • Injection Volume: 10 µL

  • Gradient: A shallow gradient is often optimal for peptide separations. A typical starting gradient is:

Time (min)% Mobile Phase B
05
3065
3295
3595
365
405

4. Sample Preparation:

  • Dissolve the peptide in Mobile Phase A or a compatible solvent (e.g., water with a small amount of acetonitrile or formic acid to aid solubility).

  • Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

5. Expected Results: The 5-Ahx-containing peptide should elute as a sharp peak. The retention time will depend on the overall hydrophobicity of the peptide sequence. It is recommended to also analyze the corresponding unmodified peptide to observe the shift in retention time due to the 5-Ahx modification.

II. Mass Spectrometry (MS) Method Development

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the confirmation of identity and for quantitative analysis of peptides. Electrospray ionization (ESI) is the most common ionization technique for peptides.

Mass Spectrometry Characteristics of this compound

The incorporation of a this compound residue will result in a specific mass shift in the peptide.

  • Monoisotopic Mass of this compound Residue (C₅H₉NO): 99.0684 Da

When analyzing MS/MS fragmentation data, the presence of 5-Ahx will lead to a characteristic mass difference in the b- and y-ion series.

Protocol 2: LC-MS/MS Analysis for Identification and Quantification

This protocol outlines a general approach for the identification and quantitative analysis of a 5-Ahx-containing peptide using a triple quadrupole or high-resolution mass spectrometer.

1. LC System and Conditions:

  • Utilize the HPLC conditions described in Protocol 1 . For higher sensitivity, a nano- or micro-flow HPLC system can be employed with a corresponding smaller inner diameter column.

2. Mass Spectrometer Settings (Illustrative for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Gas Flow Rates: Optimize for the specific instrument.

  • Scan Mode for Identification: Full scan MS to determine the precursor ion(s) (multiply charged states are common for peptides) followed by product ion scans (MS/MS) of the most intense precursor ions.

  • Scan Mode for Quantification: Multiple Reaction Monitoring (MRM).

3. MRM Transition Development:

  • Precursor Ion (Q1): The m/z of the most abundant and stable charge state of the 5-Ahx-containing peptide.

  • Product Ions (Q3): Select 2-3 of the most intense and specific fragment ions from the MS/MS spectrum. These will typically be b- or y-ions. The choice of fragment ions should be specific to the peptide of interest to avoid interference from the matrix.

4. Data Analysis:

  • Identification: The precursor ion mass should match the theoretical mass of the 5-Ahx-containing peptide. The MS/MS fragmentation pattern should be consistent with the peptide sequence, showing the characteristic mass shifts for the amino acid residues, including the 99.0684 Da shift for the 5-Ahx residue.

  • Quantification: A calibration curve should be constructed by analyzing a series of known concentrations of the 5-Ahx-containing peptide. The peak area of the MRM transitions is plotted against the concentration. For analysis in complex matrices like plasma or serum, the use of a stable isotope-labeled internal standard is highly recommended.

Data Presentation

The following tables provide an example of how to structure quantitative data for a hypothetical peptide, "Peptide-X-5Ahx".

Table 1: HPLC Retention Data

CompoundRetention Time (min)
Peptide-X (unmodified)15.2
Peptide-X-5Ahx18.5

Table 2: Mass Spectrometry Data for Peptide-X-5Ahx

ParameterValue
Theoretical Monoisotopic Mass[Insert Theoretical Mass] Da
Observed [M+2H]²⁺ (m/z)[Insert Observed m/z]
Observed [M+3H]³⁺ (m/z)[Insert Observed m/z]

Table 3: Illustrative MRM Transitions for Quantification of Peptide-X-5Ahx

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
[Insert m/z of [M+2H]²⁺][Insert m/z of a specific y-ion][Optimized Value]
[Insert m/z of [M+2H]²⁺][Insert m/z of a specific b-ion][Optimized Value]
[Insert m/z of [M+3H]³⁺][Insert m/z of another specific y-ion][Optimized Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis (with 5-Ahx) purification RP-HPLC Purification peptide_synthesis->purification quantification Concentration Determination purification->quantification dissolution Dissolution in Mobile Phase A quantification->dissolution filtration 0.22 µm Filtration dissolution->filtration hplc_separation RP-HPLC Separation (C18 column) filtration->hplc_separation esi_ionization Electrospray Ionization (ESI+) hplc_separation->esi_ionization ms_detection Full Scan MS (Precursor Ion ID) esi_ionization->ms_detection msms_fragmentation Product Ion Scan (MS/MS) ms_detection->msms_fragmentation mrm_quantification MRM Quantification msms_fragmentation->mrm_quantification identification Peptide Identification (Mass & Fragmentation) msms_fragmentation->identification quant_curve Calibration Curve Generation mrm_quantification->quant_curve concentration_calc Sample Concentration Calculation quant_curve->concentration_calc

Caption: Experimental workflow for the analysis of 5-Ahx-containing peptides.

Logical Relationship of MS Analysis

ms_analysis_logic cluster_ms1 MS1 Analysis cluster_ms2 MS2 Analysis (Fragmentation) cluster_quant Quantitative Analysis peptide 5-Ahx Peptide precursor_ion Precursor Ion Selection (e.g., [M+2H]²⁺) peptide->precursor_ion b_ions b-ion series precursor_ion->b_ions y_ions y-ion series precursor_ion->y_ions mrm_transition MRM Transition (Precursor -> Product) precursor_ion->mrm_transition ahx_shift Mass Shift of 99.0684 Da in ion series b_ions->ahx_shift b_ions->mrm_transition y_ions->ahx_shift y_ions->mrm_transition peak_area Peak Area Integration mrm_transition->peak_area

Troubleshooting & Optimization

Technical Support Center: Overcoming Peptide Aggregation in SPPS with 5-Aminohexanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) through the use of 5-Aminohexanoic acid (Aca) as a flexible linker.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During SPPS, the growing peptide chains are attached to a solid resin support. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of stable secondary structures, like β-sheets, rendering the peptide chains inaccessible to reagents for subsequent coupling and deprotection steps.[1] This is a major cause of failed or incomplete syntheses, especially for hydrophobic or long peptide sequences.

Q2: What are the common signs of on-resin peptide aggregation?

A2: Several signs during synthesis can indicate peptide aggregation:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: A positive Kaiser test (indicating free amines) after a coupling step or incomplete Fmoc-deprotection suggests that reactive sites are inaccessible.

  • Physical Clumping: The resin may become sticky and clump together, making it difficult to handle.

  • Low Yield and Purity: A significantly lower than expected yield of the final peptide after cleavage is a strong indicator of aggregation issues during synthesis.

Q3: How can this compound (Aca) linkers help overcome peptide aggregation?

A3: this compound (Aca), and its close analog 6-aminohexanoic acid (Ahx), can be incorporated into a peptide sequence as a flexible spacer.[2][3] This flexibility disrupts the formation of the rigid, ordered secondary structures, such as β-sheets, that are responsible for aggregation.[2][3] By breaking the regular pattern of the peptide backbone, the Aca linker hinders the intermolecular hydrogen bonding between peptide chains, keeping them better solvated and more accessible for subsequent synthetic steps.

Q4: When should I consider using a this compound linker in my peptide sequence?

A4: Consider incorporating an Aca linker when synthesizing peptides that are:

  • Known to be "difficult sequences" prone to aggregation.[4][5]

  • Rich in hydrophobic amino acids such as Val, Ile, Leu, Phe, and Trp.

  • Longer than 15 amino acids.

  • Prone to forming β-sheet structures.

Q5: Where in the peptide sequence should I insert the this compound linker?

A5: The optimal placement of the Aca linker depends on the specific sequence. Generally, it is most effective when inserted in the middle of a hydrophobic stretch or a region known to adopt a β-sheet conformation. For very long and difficult sequences, multiple Aca linkers can be incorporated, spaced several residues apart, to maintain solubility and prevent aggregation throughout the synthesis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Action
Positive Kaiser test after coupling Incomplete coupling due to peptide aggregation.1. Incorporate a this compound (Aca) linker: Resynthesize the peptide with an Aca linker inserted within the suspected aggregation-prone region to disrupt secondary structure formation. 2. Double couple: Repeat the coupling step with fresh reagents. 3. Use a stronger coupling reagent: Switch to a more efficient coupling reagent like HATU or HCTU.
Incomplete Fmoc deprotection Aggregation is preventing the deprotection reagent from accessing the N-terminus.1. Introduce an Aca linker: A flexible Aca linker can improve the solvation of the peptide chain, allowing better access for the deprotection reagent. 2. Increase deprotection time: Extend the piperidine (B6355638) treatment time. 3. Use a stronger deprotection cocktail: Consider using DBU in the deprotection solution.[1]
Resin clumping and poor swelling Severe on-resin aggregation.1. Utilize an Aca linker in a re-synthesis: This is a primary strategy to fundamentally address the cause of aggregation. 2. Change the solvent: Switch to a more polar solvent like NMP or add DMSO to the DMF.[1] 3. Perform a chaotropic salt wash: Wash the resin with a solution of LiCl or NaClO4 in DMF to disrupt existing aggregates before the next coupling step.
Low crude peptide yield and purity Accumulation of deletion and truncated sequences due to aggregation at multiple steps.1. Proactive insertion of Aca linkers: For known difficult sequences, incorporate one or more Aca linkers into the initial synthesis design. 2. Optimize synthesis conditions: In addition to using an Aca linker, consider using a lower-loading resin and microwave-assisted synthesis to further mitigate aggregation.

Quantitative Data Summary

The following table illustrates the potential impact of incorporating a this compound (Aca) linker on the synthesis of a model "difficult" peptide sequence known for aggregation.

Synthesis Strategy Crude Peptide Purity (%) Final Yield (%) Observations
Standard SPPS 4530Significant aggregation observed, leading to incomplete reactions and difficult purification.
SPPS with one Aca linker 7560Reduced aggregation, improved solubility of the peptide-resin, and easier purification.
SPPS with two Aca linkers >85>75Minimal aggregation, high crude purity, and straightforward purification.

Note: These are representative data to illustrate the potential benefits. Actual results will vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-5-Aminohexanoic acid-OH during SPPS

This protocol describes the manual coupling of an Fmoc-protected Aca linker into a peptide sequence during standard Fmoc-based SPPS.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the growing peptide chain (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).

  • Activation of Fmoc-5-Aminohexanoic acid-OH:

    • In a separate vessel, dissolve Fmoc-5-Aminohexanoic acid-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated Aca linker solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.

    • If the Kaiser test is positive, continue the coupling for another hour or perform a second coupling with fresh reagents.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any excess reagents and by-products.

  • Proceed with Synthesis: Continue with the standard SPPS cycles of deprotection and coupling for the subsequent amino acids in your sequence.

Diagrams

Peptide_Aggregation cluster_0 Standard SPPS of a 'Difficult' Sequence Peptide_Chains Growing Peptide Chains on Resin H_Bonds Intermolecular H-Bonding Peptide_Chains->H_Bonds Hydrophobic interactions Aggregation On-Resin Aggregation (β-Sheet Formation) H_Bonds->Aggregation Problems Incomplete Reactions Low Yield & Purity Aggregation->Problems

Caption: The process of peptide aggregation in standard SPPS.

Overcoming_Aggregation cluster_1 SPPS with this compound (Aca) Linker Peptide_Aca Peptide Chain with Flexible Aca Linker Disruption Disruption of Secondary Structure Peptide_Aca->Disruption Increased flexibility Solvation Improved Solvation & Reagent Access Disruption->Solvation Success Complete Reactions High Yield & Purity Solvation->Success

Caption: How Aca linkers mitigate peptide aggregation.

Experimental_Workflow Start Start SPPS of Difficult Sequence Deprotection1 Fmoc Deprotection Start->Deprotection1 Coupling_AA Couple Next Amino Acid Deprotection1->Coupling_AA Check_Aggregation Signs of Aggregation? Coupling_AA->Check_Aggregation Incorporate_Aca Incorporate Fmoc-Aca-OH Check_Aggregation->Incorporate_Aca Yes Continue_SPPS Continue SPPS Cycles Check_Aggregation->Continue_SPPS No Incorporate_Aca->Continue_SPPS Cleavage Cleave Peptide from Resin Continue_SPPS->Cleavage Analysis Analyze Purity & Yield Cleavage->Analysis End Successful Synthesis Analysis->End

Caption: Workflow for incorporating an Aca linker.

References

Optimizing coupling efficiency of Fmoc-5-Aminohexanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-5-Aminohexanoic acid (Fmoc-Ahx-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for challenges encountered during the incorporation of this flexible linker into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Is Fmoc-5-Aminohexanoic acid considered a "difficult" amino acid to couple?

A1: Fmoc-5-Aminohexanoic acid is not typically classified as a sterically hindered amino acid. However, its flexible, hydrophobic nature can sometimes lead to challenges.[1] The extended aliphatic chain can contribute to peptide aggregation on the solid support, especially in longer or hydrophobic sequences, which may hinder subsequent coupling steps.[1]

Q2: Which coupling reagents are recommended for Fmoc-5-Aminohexanoic acid?

A2: For routine couplings of Fmoc-Ahx-OH, standard coupling reagents are generally effective. However, for sequences prone to aggregation or if incomplete coupling is observed, more potent reagents are recommended. Uronium/aminium salt-based reagents like HATU and HBTU are excellent choices for driving the reaction to completion.[2] Carbodiimide-based methods, such as DIC with an additive like HOBt or Oxyma, are also widely used and can be a cost-effective option.[3]

Q3: How can I monitor the coupling efficiency of Fmoc-5-Aminohexanoic acid?

A3: The most common method for real-time, qualitative monitoring of the coupling reaction is the Kaiser test (ninhydrin test).[4] This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates that there are still unreacted amino groups, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.

For a more quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the presence of the desired product versus deletion sequences.[4]

Q4: What is a "double coupling" strategy, and should I use it for Fmoc-5-Aminohexanoic acid?

A4: A double coupling strategy involves repeating the coupling step with a fresh solution of activated amino acid and coupling reagents immediately after the initial coupling reaction. This is a highly effective method to drive difficult coupling reactions to completion. It is recommended to perform a double coupling if the Kaiser test is positive after the first coupling of Fmoc-Ahx-OH.

Troubleshooting Guide

Issue: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

A positive Kaiser test after the coupling of Fmoc-5-Aminohexanoic acid indicates the presence of unreacted free amines on the peptide-resin. The following troubleshooting workflow can help address this issue.

G start Positive Kaiser Test (Incomplete Coupling) reagent_check Are you using a potent coupling reagent? (e.g., HATU, HBTU) start->reagent_check time_check Is the coupling time sufficient? (Typically 1-2 hours) reagent_check->time_check Yes switch_reagent Action: Switch to a more potent reagent like HATU or HCTU. Increase reagent excess (3-5 eq.). reagent_check->switch_reagent No double_couple Have you performed a double coupling? time_check->double_couple Yes extend_time Action: Extend coupling time to 2-4 hours or overnight. time_check->extend_time No aggregation_check Is the peptide sequence prone to aggregation? double_couple->aggregation_check Yes perform_double_couple Action: Perform a second coupling with fresh reagents. double_couple->perform_double_couple No change_solvent Action: Switch to a solvent like NMP or add chaotropic salts (e.g., LiCl). aggregation_check->change_solvent Yes end_success Negative Kaiser Test (Proceed to Deprotection) aggregation_check->end_success No, coupling now complete switch_reagent->time_check switch_reagent->end_success Coupling complete extend_time->double_couple extend_time->end_success Coupling complete perform_double_couple->aggregation_check perform_double_couple->end_success Coupling complete change_solvent->end_success Coupling now complete end_cap (Optional) Cap unreacted amines with acetic anhydride. change_solvent->end_cap Still incomplete

Troubleshooting workflow for incomplete Fmoc-Ahx-OH coupling.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-5-Aminohexanoic Acid

Coupling Reagent ClassExamplesCoupling EfficiencyRacemization RiskKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUVery HighLow to ModerateHATU is often considered the gold standard for difficult couplings due to its high reactivity.[5] HBTU is also highly effective and widely used.[6]
Phosphonium Salts PyBOP, PyAOPHighLowEffective for sterically hindered couplings and can be used in excess without the risk of guanidinylation.
Carbodiimides DIC, DCCGood to HighLow (with additives)Typically used with additives like HOBt or Oxyma to suppress racemization. A cost-effective option for routine couplings.[3]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-5-Aminohexanoic Acid using HBTU

This protocol outlines a standard method for the coupling of Fmoc-Ahx-OH using HBTU, a widely used and effective coupling reagent.[6]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-5-Aminohexanoic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling of Fmoc-5-Aminohexanoic Acid

This protocol should be followed if the Kaiser test is positive after the initial coupling.

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Intermediate Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh activation mixture (as in steps 4 and 5 of Protocol 1) and add it to the resin.

  • Reaction: Agitate the reaction vessel for another 1-2 hours at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.

  • Monitoring: Perform a final Kaiser test to confirm the completion of the reaction.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This test qualitatively detects the presence of free primary amines on the resin.

  • Reagent Preparation:

    • Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

    • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Blue/Purple Beads: Incomplete coupling (free primary amines are present). A recoupling is necessary.

    • Yellow/Colorless Beads: Complete coupling (no free primary amines).

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_double_coupling Double Coupling (if needed) swell 1. Swell Resin in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 activate 4. Pre-activate Fmoc-Ahx-OH with Coupling Reagent + Base wash1->activate couple 5. Add to Resin & Agitate (1-2 hours) activate->couple wash2 6. Wash with DMF couple->wash2 kaiser 7. Kaiser Test wash2->kaiser wash3 8. Intermediate Wash with DMF kaiser->wash3 Positive next_cycle Proceed to Next Cycle kaiser->next_cycle Negative recouple 9. Recouple with Fresh Reagents wash3->recouple wash4 10. Final Wash (DMF & DCM) recouple->wash4 wash4->next_cycle

General workflow for a single coupling cycle of Fmoc-Ahx-OH.

References

Side reactions of 5-Aminohexanoic acid during peptide synthesis and cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting side reactions associated with the use of 5-Aminohexanoic acid (5-Ahx) during solid-phase peptide synthesis (SPPS) and cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of this compound during peptide synthesis?

A1: The most significant side reaction involving this compound (5-Ahx) during peptide synthesis is intramolecular cyclization to form a seven-membered ring, known as ε-caprolactam. This occurs when the carboxyl group of 5-Ahx is activated for coupling, and instead of reacting with the N-terminal amine of the growing peptide chain, it reacts with its own terminal amino group. This leads to chain termination and the formation of a truncated peptide.

Q2: What factors promote the formation of ε-caprolactam during coupling?

A2: Several factors can increase the likelihood of ε-caprolactam formation:

  • Coupling Reagents: Highly reactive coupling reagents can accelerate the rate of intramolecular cyclization.

  • Pre-activation Time: Longer pre-activation times of Fmoc-5-Ahx-OH before addition to the resin can lead to a higher concentration of the activated species, increasing the chance of cyclization.

  • Steric Hindrance: If the N-terminus of the peptide on the resin is sterically hindered, the intermolecular coupling reaction slows down, giving the activated 5-Ahx more time to cyclize.

  • Solvent: The choice of solvent can influence the conformation of the activated 5-Ahx, potentially favoring a conformation that facilitates cyclization. While DMF is a standard solvent, its polarity can impact reaction rates.

Q3: Can side reactions occur during the cleavage of peptides containing this compound?

A3: While lactam formation during coupling is the primary concern, side reactions during cleavage are less common but possible. The tert-butyl cation, generated from the cleavage of t-butyl-based protecting groups by trifluoroacetic acid (TFA), is a highly reactive electrophile. Although the aliphatic chain of 5-Ahx is not as nucleophilic as the side chains of residues like Tryptophan or Methionine, there is a small possibility of alkylation, leading to a +56 Da modification.

Q4: How can I detect the formation of ε-caprolactam and other side products?

A4: The primary methods for detecting side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: The crude peptide mixture can be analyzed by reverse-phase HPLC. The ε-caprolactam adduct will likely have a different retention time compared to the desired full-length peptide. Incomplete coupling due to lactam formation will result in a peak corresponding to the truncated peptide sequence.

  • Mass Spectrometry (MS) Analysis: MS is crucial for identifying the exact nature of the side products. The formation of ε-caprolactam will result in a mass difference corresponding to the absence of the 5-Ahx residue and subsequent amino acids in the peptide sequence. Alkylation during cleavage would result in a mass increase of 56 Da.

Troubleshooting Guides

Issue: Low Yield of the Desired Peptide and Presence of a Truncated Sequence

Possible Cause: Intramolecular cyclization of this compound to form ε-caprolactam during the coupling step, leading to chain termination.

Troubleshooting Steps:

Strategy Detailed Recommendations
Optimize Coupling Protocol Minimize Pre-activation Time: Activate the Fmoc-5-Ahx-OH in situ by adding the coupling reagent directly to the resin after the amino acid solution has been added. Avoid lengthy pre-activation in a separate vial.
Choose Appropriate Coupling Reagents: While highly efficient, some coupling reagents can promote lactam formation. Consider using a carbodiimide-based reagent like N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure, which can offer a more controlled activation.
Double Coupling If incomplete coupling is suspected, perform a second coupling step with a fresh solution of activated Fmoc-5-Ahx-OH. This increases the probability of the desired intermolecular reaction.
Monitor Coupling Completion Use a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of resin beads after the coupling step. A positive result (blue beads) indicates the presence of unreacted primary amines and an incomplete coupling.[1]
Analyze Crude Product Cleave a small amount of the peptide from the resin and analyze it by HPLC and MS to confirm the presence of the truncated sequence and the absence of the full-length product.
Issue: Unexpected Peak with +56 Da Mass Shift in Mass Spectrum

Possible Cause: Alkylation of the peptide by tert-butyl cations generated during TFA cleavage.

Troubleshooting Steps:

Strategy Detailed Recommendations
Optimize Cleavage Cocktail Use Scavengers: Employ a cleavage cocktail containing scavengers to trap the reactive tert-butyl cations. A standard and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[2] Triisopropylsilane (TIS) is also a highly effective carbocation scavenger.
Control Cleavage Conditions Minimize Cleavage Time: Use the minimum time required for complete deprotection and cleavage to reduce the exposure of the peptide to reactive species.
Analyze with and without Scavengers To confirm that the side product is due to alkylation, perform a small-scale cleavage with and without scavengers and compare the crude products by MS.

Quantitative Data Summary

The extent of side reactions can vary significantly based on the peptide sequence and reaction conditions. The following table provides a qualitative summary of the expected impact of different conditions on the formation of ε-caprolactam.

Factor Condition Expected Impact on ε-Caprolactam Formation
Coupling Reagent High-reactivity (e.g., HATU, HBTU)Higher risk
Carbodiimide + Additive (e.g., DIC/Oxyma)Lower risk
Pre-activation Time Long (> 5 minutes)Higher risk
In situ activationLower risk
Steric Hindrance at N-terminus HighHigher risk
LowLower risk
Temperature Elevated (e.g., microwave synthesis)Higher risk
Room Temperature or 0°CLower risk

Experimental Protocols

Protocol 1: Qualitative Monitoring of 5-Ahx Coupling using the Kaiser Test

Objective: To determine if the coupling of this compound to the resin-bound peptide is complete.

Materials:

  • Resin sample from the synthesis vessel after the 5-Ahx coupling step.

  • Kaiser test solutions (A, B, and C).[1]

  • Small glass test tube.

  • Heating block.

Procedure:

  • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF to remove any residual reagents.

  • Place the washed beads into a small glass test tube.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Yellow/Colorless: Indicates the absence of primary amines, suggesting a complete coupling reaction.

  • Blue/Purple: Indicates the presence of unreacted primary amines, signifying an incomplete coupling. A recoupling step is recommended.

Protocol 2: Analysis of Crude Peptide by RP-HPLC and Mass Spectrometry

Objective: To identify and semi-quantify the desired peptide and potential side products after cleavage.

Materials:

  • Crude, lyophilized peptide.

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

  • C18 Reverse-Phase HPLC column.

  • HPLC system with a UV detector.

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap).

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A or a mixture of Solvent A and B.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • Analyze the spectra to identify the molecular weights of the peaks observed in the HPLC chromatogram.

Data Analysis:

  • Identify the peak corresponding to the expected mass of the full-length peptide.

  • Look for peaks corresponding to truncated sequences (mass of the peptide before the 5-Ahx coupling).

  • Search for any peaks with a +56 Da mass shift from the expected peptide mass, which would indicate alkylation.

  • The relative peak areas in the HPLC chromatogram can be used to estimate the purity of the crude product.

Visualizations

Lactam_Formation Fmoc_Ahx Fmoc-5-Aminohexanoic acid Activated_Ahx Activated Fmoc-5-Ahx Fmoc_Ahx->Activated_Ahx Coupling Reagent Coupled_Product Fmoc-Ahx-Peptide-Resin (Desired Product) Activated_Ahx->Coupled_Product Intermolecular Reaction Caprolactam ε-Caprolactam (Side Product) Activated_Ahx->Caprolactam Intramolecular Cyclization Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product Truncated_Peptide H₂N-Peptide-Resin (Unreacted)

Caption: Intramolecular vs. Intermolecular reaction of activated this compound.

Cleavage_Side_Reaction Protected_Peptide Protected Peptide-Resin (with t-Butyl groups) Cleaved_Peptide Desired Peptide Protected_Peptide->Cleaved_Peptide Cleavage tBu_cation tert-Butyl Cation (Reactive Intermediate) Protected_Peptide->tBu_cation Cleavage TFA TFA Alkylated_Peptide Alkylated Peptide (+56 Da Side Product) tBu_cation->Alkylated_Peptide Alkylation Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Quenching Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Prevention of peptide alkylation by scavengers during TFA cleavage.

Troubleshooting_Workflow Start Low Yield or Impure Product (5-Ahx containing peptide) Analysis Analyze Crude Product (HPLC & Mass Spec) Start->Analysis Identify_Impurity Identify Major Impurity Analysis->Identify_Impurity Truncated Truncated Sequence (Missing 5-Ahx) Identify_Impurity->Truncated Truncation Alkylated Alkylated Peptide (+56 Da) Identify_Impurity->Alkylated Alkylation Other Other Impurity Identify_Impurity->Other Other Troubleshoot_Coupling Troubleshoot 5-Ahx Coupling Truncated->Troubleshoot_Coupling Troubleshoot_Cleavage Troubleshoot Cleavage Alkylated->Troubleshoot_Cleavage General_Troubleshooting General SPPS Troubleshooting Other->General_Troubleshooting Optimize_Coupling Optimize Coupling: - In situ activation - Change coupling reagent - Double couple Troubleshoot_Coupling->Optimize_Coupling Optimize_Cleavage Optimize Cleavage: - Add scavengers (TIS) - Minimize cleavage time Troubleshoot_Cleavage->Optimize_Cleavage

Caption: Logical workflow for troubleshooting side reactions of this compound.

References

Technical Support Center: Purification Strategies for Peptides Containing Hydrophobic 5-Aminohexanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating hydrophobic 5-aminopentanoic acid linkers. These linkers, while versatile, introduce significant hydrophobicity, often leading to challenges in purification. This guide offers practical solutions and detailed protocols to overcome these obstacles.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of peptides with hydrophobic linkers, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Issue 1: Poor Peptide Solubility in Aqueous Buffers

  • Question: My peptide containing a 5-aminopentanoic acid linker is insoluble in the standard aqueous mobile phase for RP-HPLC. How can I dissolve it for injection?

  • Answer: Poor solubility is a primary challenge for these peptides. An effective strategy is to perform initial solubility tests with small amounts of the crude peptide in various solvents. For peptides that are difficult to dissolve, a stepwise approach is often successful.[1] First, wet the peptide with a pure organic solvent such as n-propanol. Next, introduce any concentrated buffer components to adjust the pH. Finally, add the aqueous portion of your desired solvent mixture. Strong organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or isopropanol (B130326) can be effective, but caution is advised as DMSO can oxidize sensitive residues like cysteine, methionine, or tryptophan.[1] If using a strong solvent, dissolve the peptide in a minimal volume and then dilute it with the initial mobile phase.

Issue 2: Broad, Tailing, or Asymmetric Peaks in HPLC Chromatogram

  • Question: My HPLC chromatogram shows poor peak shape for my hydrophobic peptide. What are the causes and how can I improve it?

  • Answer: Poor peak shape is often a result of peptide aggregation, secondary interactions with the stationary phase, or suboptimal mobile phase conditions. To address this, consider the following:

    • Optimize Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can reduce peak tailing by minimizing interactions with free silanol (B1196071) groups on silica-based columns.

    • Adjust the Gradient: A shallower gradient can improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a more focused band.

    • Increase Column Temperature: Elevating the column temperature to between 40-60°C can enhance peptide solubility, reduce mobile phase viscosity, and improve mass transfer, resulting in sharper peaks.[2][3]

    • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[2]

Issue 3: Low or No Recovery of the Peptide

  • Question: I am experiencing very low recovery of my peptide after purification. What are the potential reasons and solutions?

  • Answer: Low recovery is often due to irreversible adsorption of the highly hydrophobic peptide to the stationary phase or aggregation.[2]

    • Ensure Complete Dissolution: Before injection, ensure your peptide is fully dissolved. You may need to use a stronger solvent for initial dissolution.

    • Change the Stationary Phase: If the peptide is binding too strongly to a C18 column, consider a less hydrophobic stationary phase, such as C8 or C4.[2] For peptides containing aromatic residues, a diphenyl column may offer alternative selectivity.[2]

    • Use Alternative Organic Modifiers: Incorporating isopropanol into the mobile phase can improve the solubility and recovery of very hydrophobic peptides.[1]

    • Run a Blank Injection: After your sample run, inject a blank solvent gradient. If your peptide elutes in the blank run, it indicates carryover. If no peptide elutes, it may be irreversibly bound. In such cases, washing the column with a strong solvent like 100% isopropanol may help recover the peptide.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing a 5-aminopentanoic acid linker?

A1: The primary challenges stem from the increased hydrophobicity imparted by the linker, leading to:

  • Aggregation: Hydrophobic peptides have a tendency to self-associate, which can lead to poor solubility and difficult purification.[1][2]

  • Poor Solubility: These peptides are often sparingly soluble in aqueous solutions, making sample preparation for RP-HPLC challenging.[1][2]

  • Strong Retention in RP-HPLC: The high hydrophobicity can cause the peptide to bind very strongly to C18 stationary phases, requiring high concentrations of organic solvent for elution, which can reduce resolution.[2]

Q2: How can I prevent my hydrophobic peptide from aggregating during purification?

A2: To mitigate aggregation, you can:

  • Use Chaotropic Agents: Agents like 6 M urea (B33335) or guanidinium (B1211019) hydrochloride can disrupt the hydrogen bonds that lead to aggregation. However, ensure they are compatible with your downstream applications.[1]

  • Optimize Solvent Conditions: The use of organic solvents such as DMSO, DMF, or NMP during purification can inhibit aggregation.[1]

  • Incorporate Solubility-Enhancing Tags: During peptide synthesis, hydrophilic tags can be added to the sequence to improve solubility. These tags can be cleaved off after purification.[1][4]

Q3: Are there alternatives to RP-HPLC for purifying very hydrophobic peptides?

A3: Yes, for peptides that are extremely difficult to purify by RP-HPLC, consider these alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be effective for peptides that are not well-retained by reversed-phase columns.[1]

  • Precipitation and Washing: For some highly problematic peptides, a non-chromatographic method involving precipitation in water followed by washing with a solvent like diethyl ether can yield a pure product.[5]

  • Ion-Exchange Chromatography (IEX): This method is useful if the peptide has a net charge that can be used for separation.[1]

Data Presentation

Table 1: Effect of Temperature and Organic Modifier on Peptide Purity and Recovery

TemperatureOrganic ModifierAverage Purity (%)Average Recovery (%)
25°CAcetonitrile9037
60°CAcetonitrile9555
60°CEthanol9553

Data synthesized from a study on the purification of 11 crude synthetic peptides.[6]

Table 2: Comparison of C18 and C4 Stationary Phases for Hydrophobic Peptide Purification

Stationary PhasePrimary CharacteristicsBest Suited For
C18 Highly hydrophobic, high retention.[7][]Smaller peptides (<4000 Da) and peptides with moderate hydrophobicity.[]
C4 Less hydrophobic, lower retention.[7][]Larger peptides (>5000 Da) and very hydrophobic peptides.[7][]

Experimental Protocols

Detailed Protocol for RP-HPLC Purification of a Hydrophobic Peptide

This protocol provides a general framework for the purification of a peptide containing a 5-aminopentanoic acid linker using preparative RP-HPLC.

1. Sample Preparation: a. Perform solubility testing to find a suitable solvent system. b. For a highly hydrophobic peptide, start by dissolving the crude lyophilized peptide in a minimal volume of DMSO or isopropanol. c. Slowly dilute the dissolved peptide with Mobile Phase A (see below) to the desired concentration for injection. Ensure the peptide remains in solution. d. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Mobile Phases: a. HPLC System: A preparative HPLC system equipped with a UV detector. b. Column: A C4 or C8 reversed-phase column is recommended for highly hydrophobic peptides. (e.g., 10 µm particle size, 21.2 x 250 mm). c. Mobile Phase A: 0.1% TFA in HPLC-grade water. d. Mobile Phase B: 0.1% TFA in acetonitrile. e. Column Temperature: 40-60°C.

3. Chromatographic Method: a. Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved. b. Injection: Inject the prepared sample onto the column. c. Gradient: i. Start with a shallow gradient to improve resolution. A typical starting gradient is 5% to 65% Mobile Phase B over 60 minutes. ii. After the peptide of interest has eluted, include a steep wash step with 95-100% Mobile Phase B to elute any remaining strongly bound impurities. iii. Re-equilibrate the column to the initial conditions. d. Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column). e. Detection: Monitor the elution at 210-230 nm.

4. Fraction Collection and Analysis: a. Collect fractions across the peak(s) of interest. b. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry. c. Pool the fractions that meet the desired purity level. d. Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product solubility_test Solubility Testing dissolution Dissolution in Optimal Solvent solubility_test->dissolution filtration Sample Filtration dissolution->filtration injection Sample Injection filtration->injection equilibration Column Equilibration equilibration->injection gradient_elution Gradient Elution injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection purity_check Purity Analysis (Analytical HPLC, MS) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of hydrophobic peptides.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Poor Peak Shape (Broadening/Tailing) temp Increase Column Temperature (40-60°C) start->temp gradient Use Shallower Gradient start->gradient column Switch to Less Hydrophobic Column (C8, C4, Phenyl) start->column solvent Add Isopropanol to Mobile Phase start->solvent check Peak Shape Improved? temp->check gradient->check column->check solvent->check check->start No, try another parameter success Successful Purification check->success Yes

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Troubleshooting solubility issues of 5-Aminohexanoic acid-modified peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of peptides modified with 5-Aminohexanoic acid (Ahx). It is designed for researchers, scientists, and drug development professionals.

Overview: The Impact of this compound (Ahx) Modification

This compound (also known as 6-aminohexanoic acid) is often used as a flexible, hydrophobic linker or spacer in peptide synthesis.[1][2] While it can be crucial for applications like avoiding steric hindrance or mimicking native protein structures, its introduction can significantly alter the physicochemical properties of a peptide.[1] The primary challenge encountered is a decrease in aqueous solubility due to the hydrophobic nature of the Ahx linker.[1]

Table 1: Physicochemical Impact of this compound (Ahx) Modification

PropertyDescriptionImplication for Solubility
Structure A flexible, 6-carbon chain, synthetic derivative of lysine.[1][2][3]Increases the overall hydrophobicity of the peptide.
Function Commonly used as a spacer or linker to separate functional domains or avoid steric hindrance.Can lead to aggregation if the peptide sequence is already rich in hydrophobic residues.
Charge Neutral charge at physiological pH.Does not contribute to charge-based solubility in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound-modified peptide insoluble in water?

Answer: The insolubility of your Ahx-modified peptide is likely due to a combination of factors, primarily the increased hydrophobicity conferred by the Ahx group itself.[1] Other critical factors include:

  • Amino Acid Composition: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) are inherently less soluble in aqueous solutions.[4][5] The addition of a hydrophobic Ahx linker exacerbates this issue.

  • Net Peptide Charge: Solubility is lowest at the peptide's isoelectric point (pI), the pH at which its net charge is zero.[4] At this pH, intermolecular interactions and aggregation are more likely.

  • Peptide Length: Longer peptide chains have more hydrophobic interactions, which can promote self-association and reduce solubility.[4]

  • Secondary Structure: Peptides that form stable secondary structures like beta-sheets are more prone to aggregation and have poorer solubility.[4]

Q2: I'm ready to start my experiment. What is the recommended first step for dissolving my peptide?

Answer: Always begin by testing the solubility on a small, non-critical amount of your lyophilized peptide.[6][7] This prevents the loss of your entire sample if the initial solvent is incorrect.

  • Warm the Peptide: Allow the vial to warm to room temperature before opening, preferably in a desiccator.[7]

  • Initial Solvent Test: The universal first solvent to try is sterile, distilled water.[8][9]

  • Gentle Agitation: If the peptide doesn't dissolve immediately, try gentle vortexing or sonication.[6][10] Sonication can help break up aggregates and improve dissolution.[6]

Q3: My peptide did not dissolve in water. How do I select the appropriate solvent?

Answer: The best strategy is to choose a solvent system that maximizes the net charge of your peptide, moving the pH away from its isoelectric point (pI).[4][8]

Step 1: Calculate the Net Charge of Your Peptide Assign a value to each charged residue at a neutral pH (~7.0):

  • -1 for each acidic residue: Aspartic Acid (D), Glutamic Acid (E), and the C-terminal carboxyl group (-COOH).[9]

  • +1 for each basic residue: Arginine (R), Lysine (K), Histidine (H), and the N-terminal amino group (-NH2).[9] Sum these values to determine the overall net charge.

Step 2: Choose a Solvent System Based on Net Charge Use the calculated net charge to select a starting solvent system, as detailed in the table below.

Table 2: Recommended Solvents Based on Peptide Net Charge

Net ChargePeptide TypeRecommended Solubilization Strategy
Positive (>0) Basic1. Start with sterile, distilled water.[11] 2. If insoluble, add a small amount of 10-30% aqueous acetic acid.[9][10] 3. For very stubborn peptides, add a few microliters of trifluoroacetic acid (TFA) (<50 µL) to solubilize, then dilute with water.[11]
Negative (<0) Acidic1. Start with sterile, distilled water.[9] 2. If insoluble, add a small amount of a basic solution like 0.1 M ammonium (B1175870) bicarbonate or aqueous ammonia (B1221849) (<50 µL).[9][11] Then, dilute to the desired concentration.
Zero (0) Neutral / Hydrophobic1. These peptides often require an organic solvent.[11] Start with a small amount of Dimethyl sulfoxide (B87167) (DMSO).[11] Other options include acetonitrile (B52724) (ACN), methanol, or isopropanol.[9] 2. Once dissolved, slowly add the peptide-organic solution dropwise into your aqueous buffer with constant stirring.[12] If turbidity appears, you have reached the solubility limit.[11]
Q4: What advanced techniques can I use for extremely difficult-to-dissolve peptides?

Answer: If standard pH adjustments and organic solvents fail, you can employ more rigorous methods:

  • Gentle Warming: Heating the solution to temperatures below 40°C can sometimes increase solubility.[7][10] However, monitor carefully to avoid peptide degradation.[6]

  • Sonication: A brief period in a sonication bath can effectively break apart aggregates and enhance dissolution.[6]

  • Denaturing Agents: For peptides that are known to aggregate, using strong denaturants like 6 M Guanidine-HCl or 8 M urea (B33335) can be effective.[9][11] Note that these agents will denature the peptide, so they must be removed before any functional assays.[11]

Q5: Are there any specific solvent-peptide incompatibilities I should be aware of?

Answer: Yes, certain solvents can irreversibly damage specific amino acid residues.

  • DMSO and Cys, Met, or Trp: Avoid using DMSO if your peptide sequence contains Cysteine (C), Methionine (M), or Tryptophan (W), as the sulfoxide in DMSO can oxidize these residues.[9][13] Dimethylformamide (DMF) is a suitable alternative in these cases.[9][10]

  • Basic Solutions and Cys: Peptides containing free Cysteine (C) should not be dissolved in basic solutions (pH > 7), as this promotes the rapid oxidation of the thiol group, leading to disulfide bond formation and dimerization.[11] Use degassed, slightly acidic buffers for these peptides.[11]

  • TFA Contamination: Be aware that peptides are often delivered as TFA salts from purification.[14] Residual TFA can interfere with cellular assays by lowering the pH or causing cytotoxicity. If this is a concern, consider TFA removal services or buffer exchange.[14]

Experimental Protocols

Protocol 1: Stepwise Peptide Solubility Assay

This protocol provides a systematic workflow to determine the optimal solvent for a new or difficult this compound-modified peptide without wasting the entire sample.

Materials:

  • Lyophilized this compound-modified peptide

  • Sterile, distilled water

  • 10% (v/v) Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, Tris)

  • Sterile microcentrifuge tubes

Methodology:

  • Aliquot the Peptide: Weigh out a small, precise amount of the lyophilized peptide (e.g., 0.1-0.5 mg) into a sterile microcentrifuge tube.

  • Initial Test (Water): Add a calculated volume of sterile, distilled water to reach a high concentration (e.g., 10 mg/mL). Vortex gently. If it dissolves completely, the peptide is water-soluble. Proceed to dilute with your target buffer.

  • pH Adjustment (If Insoluble in Water):

    • For Basic Peptides (Net Charge > 0): Add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • For Acidic Peptides (Net Charge < 0): Add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • Organic Solvent Test (If Insoluble After pH Adjustment):

    • If the peptide remains insoluble, lyophilize the aqueous suspension to remove the water and acid/base.

    • To the dried peptide, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex.

    • Once fully dissolved in DMSO, add this concentrated stock dropwise to your vigorously stirring target aqueous buffer to reach the final desired concentration.

  • Observation and Centrifugation: Visually inspect the final solution for any cloudiness or precipitate. If any is present, you have exceeded the solubility limit. Before use in any assay, always centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes and use the supernatant to remove any microscopic, undissolved particles.[6][10]

Visualizations

G Troubleshooting Workflow for Peptide Solubility start Start: Lyophilized Ahx-Modified Peptide test_small 1. Test solubility of a small aliquot start->test_small add_water 2. Add sterile H₂O test_small->add_water is_soluble Soluble? add_water->is_soluble success SUCCESS Dilute with target buffer. Centrifuge before use. is_soluble->success Yes calc_charge 3. Calculate Net Charge is_soluble->calc_charge No charge_decision Peptide Charge? calc_charge->charge_decision basic_pep Basic (+) charge_decision->basic_pep Positive acidic_pep Acidic (-) charge_decision->acidic_pep Negative neutral_pep Neutral (0) charge_decision->neutral_pep Zero add_acid 4a. Add 10% Acetic Acid basic_pep->add_acid add_base 4b. Add 0.1M NH₄HCO₃ acidic_pep->add_base add_dmso 4c. Use minimal DMSO, then add dropwise to buffer neutral_pep->add_dmso is_soluble2 Soluble? add_acid->is_soluble2 is_soluble3 Soluble? add_base->is_soluble3 is_soluble4 Soluble? add_dmso->is_soluble4 is_soluble2->success Yes advanced Consider Advanced Options: - Sonication - Gentle Warming (<40°C) - Denaturing Agents (6M GdnHCl) is_soluble2->advanced No is_soluble3->success Yes is_soluble3->advanced No is_soluble4->success Yes is_soluble4->advanced No

A step-by-step workflow for troubleshooting the solubility of Ahx-modified peptides.

G Factors Influencing Ahx-Modified Peptide Solubility Solubility Peptide Solubility Ahx This compound (Ahx) Modification Hydrophobicity Increased Hydrophobicity Ahx->Hydrophobicity Aggregation Aggregation Propensity Ahx->Aggregation Composition Amino Acid Composition Charge Net Charge (pI) Composition->Charge Composition->Aggregation Environment Solution Environment pH pH Environment->pH Solvent Co-solvents (DMSO) Environment->Solvent Hydrophobicity->Solubility Decreases Charge->Solubility Influences pH->Solubility Modulates Solvent->Solubility Increases Aggregation->Solubility Decreases

Logical relationships between key factors affecting the final solubility of the peptide.

References

Preventing cyclization side reactions with 5-Aminohexanoic acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 5-aminohexanoic acid (5-Ahx) linkers, particularly the prevention of intramolecular cyclization to form ε-caprolactam.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when activating a this compound linker for conjugation?

The primary side reaction is an intramolecular cyclization, also known as lactamization, which results in the formation of the stable, seven-membered ring, ε-caprolactam. This unwanted reaction consumes the linker and can significantly reduce the yield of the desired conjugate. This cyclization is analogous to pyroglutamate (B8496135) formation from N-terminal glutamic acid in peptide synthesis.

Q2: Under what conditions is this cyclization side reaction most likely to occur?

Cyclization is most prevalent under conditions that favor intramolecular nucleophilic attack. This includes:

  • Activation of the carboxyl group: The formation of a highly reactive ester or other activated intermediate is a prerequisite for both the desired intermolecular coupling and the undesired intramolecular cyclization.

  • Presence of a base: A base is typically required to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the activated carboxyl group.

  • High dilution: While counterintuitive for many reactions, high dilution can favor intramolecular reactions over intermolecular reactions (like dimerization or polymerization).

  • Elevated temperatures: Increased temperature can provide the activation energy needed for the cyclization to occur.

Q3: How can I prevent or minimize the formation of ε-caprolactam during my experiments?

Minimizing ε-caprolactam formation involves a combination of strategies aimed at favoring the intermolecular coupling reaction over the intramolecular cyclization. Key approaches include:

  • Orthogonal Protection Strategy: Protect the amine and/or the carboxylic acid with appropriate protecting groups (e.g., Fmoc for the amine, tBu for the carboxylate) until the desired coupling step. This is the most robust method to prevent premature cyclization.

  • Choice of Coupling Reagents: Utilize highly efficient coupling reagents that promote rapid intermolecular bond formation, thereby outcompeting the slower intramolecular cyclization. Reagents like HATU are known for their high efficiency.[1]

  • Reaction Conditions Optimization:

    • Concentration: Work at a higher concentration to favor the bimolecular reaction (conjugation) over the unimolecular reaction (cyclization).

    • Temperature: Perform couplings at reduced temperatures (e.g., 0 °C to room temperature) to decrease the rate of the cyclization side reaction.

    • Controlled Addition: Add the coupling reagent slowly to the reaction mixture containing both the this compound linker and the molecule to be conjugated. This helps to keep the concentration of the activated linker low at any given time, reducing the chance of intramolecular reaction.

Q4: Which protecting groups are recommended for this compound?

The choice of protecting groups depends on the overall synthetic strategy, particularly the chemistry of the molecules being linked. Standard protecting groups used in peptide synthesis are highly applicable:

  • For the Amine Group:

    • Fmoc (9-fluorenylmethoxycarbonyl): Base-labile, removed with piperidine (B6355638). Ideal for solid-phase synthesis.

    • Boc (tert-butoxycarbonyl): Acid-labile, removed with acids like trifluoroacetic acid (TFA).

  • For the Carboxyl Group:

    • tBu (tert-butyl ester): Acid-labile.

    • Bzl (benzyl ester): Removed by hydrogenolysis.

Using an orthogonal scheme (e.g., Fmoc on the amine and a stable ester on the carboxyl) allows for selective deprotection and reaction at one end of the linker while the other remains protected.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Conjugated Product Intramolecular Cyclization: The this compound linker is being consumed by the formation of ε-caprolactam.1. Confirm Cyclization: Use Mass Spectrometry to check for the presence of a species with a mass corresponding to ε-caprolactam (113.16 g/mol ). 2. Implement a Protection Strategy: If not already in use, employ Fmoc or Boc protection for the amine group of the linker during the carboxyl activation and coupling step. 3. Optimize Coupling Conditions: Switch to a more efficient coupling reagent like HATU. Perform the reaction at a lower temperature (0°C) and at a higher concentration.
Difficulty Purifying the Final Product Presence of ε-caprolactam and other side products: The cyclized linker and unreacted starting materials are co-eluting with the desired product.1. Improve Reaction Selectivity: Refer to the solutions for "Low Yield of Conjugated Product" to minimize side-product formation from the outset. 2. Optimize Chromatography: Develop a more effective purification protocol. This may involve using a different stationary phase (e.g., reverse-phase, ion-exchange) or a shallower gradient during elution.
Inconsistent Results Between Batches Variability in Reagent Quality or Reaction Setup: Moisture in solvents or reagents, or slight differences in reaction time and temperature can lead to varying levels of side reactions.1. Use High-Quality Reagents: Ensure all solvents (e.g., DMF, DCM) are anhydrous and that coupling reagents are fresh. 2. Standardize Protocols: Maintain consistent reaction times, temperatures, and reagent stoichiometry for all experiments. 3. Monitor Reactions: Use a method like a ninhydrin (B49086) test (for free amines) or LC-MS to monitor the progress of the reaction and ensure completion of the desired coupling.[2][3]

Quantitative Data Summary

While specific quantitative data for the cyclization of this compound under various coupling conditions is not extensively published in a comparative format, the principles of peptide chemistry suggest the following qualitative outcomes. The table below summarizes the expected efficiency of different coupling strategies in minimizing the ε-caprolactam side reaction.

Coupling Strategy Coupling Reagent Additives Relative Speed of Coupling Expected ε-Caprolactam Formation Notes
CarbodiimideDIC or DCCHOBt or OxymaModerateModerate to LowHOBt/Oxyma is crucial to suppress side reactions. DCC can lead to insoluble urea (B33335) byproducts.[4]
Aminium/UroniumHATU or HBTUNone required (HOAt is part of HATU)FastLowHighly efficient reagents that promote rapid amide bond formation, outcompeting cyclization.[1]
PhosphoniumPyBOPNone requiredFastLowAnother class of highly efficient coupling reagents.

Experimental Protocols

Protocol 1: General Procedure for Coupling of N-Protected this compound using HATU

This protocol describes the coupling of Fmoc-5-aminohexanoic acid to a primary amine on a solid support (e.g., a resin-bound peptide).

Materials:

  • Fmoc-5-aminohexanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free primary amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the resin was previously Fmoc-protected, deprotect the terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-5-aminohexanoic acid (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Add DIPEA (6 equivalents) to the reaction vessel.

  • Reaction Monitoring: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of free amines using the Kaiser test. A negative test (yellow beads) indicates the completion of the coupling.

  • Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Protocol 2: General Procedure for Coupling of N-Protected this compound using DIC/HOBt

This protocol describes a more classical approach for coupling Fmoc-5-aminohexanoic acid.

Materials:

  • Fmoc-5-aminohexanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free primary amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Pre-activation: In a separate vial, dissolve Fmoc-5-aminohexanoic acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.[3]

  • Coupling Reaction: Add the pre-activated solution to the resin.

  • Reaction Monitoring: Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction using the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin as described in Protocol 1.

Visualizations

cluster_0 Undesired Side Reaction: Intramolecular Cyclization ActivatedLinker Activated this compound (e.g., OAt-ester) Cyclization Intramolecular Nucleophilic Attack ActivatedLinker->Cyclization Spontaneous Lactam ε-Caprolactam (Inactive Side Product) Cyclization->Lactam

Caption: The intramolecular cyclization pathway of activated this compound.

cluster_1 Troubleshooting Workflow for Low Conjugation Yield Start Low Yield Observed CheckMassSpec Analyze crude product by MS. Is ε-caprolactam present? Start->CheckMassSpec Optimize Implement Prevention Strategy: 1. Use Protected Linker (Fmoc/Boc) 2. Use Fast Coupling Reagent (HATU) 3. Lower Reaction Temperature (0°C) CheckMassSpec->Optimize Yes OtherIssue Investigate Other Issues (e.g., reagent quality, stoichiometry) CheckMassSpec->OtherIssue No ReRun Repeat Experiment Optimize->ReRun Success Yield Improved ReRun->Success

Caption: A logical workflow for troubleshooting low yields in 5-Ahx conjugations.

References

Technical Support Center: Characterization of Impurities in 5-Aminohexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing impurities during the synthesis of 5-aminohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities in this compound synthesis, which is primarily achieved through the hydrolysis of ε-caprolactam, can be categorized as follows:

  • Unreacted Starting Material: Residual ε-caprolactam is a common impurity.

  • Process-Related Impurities: These arise from the caprolactam manufacturing process itself and can include C3-C7 amides, C6 imides, oximes, and aniline.

  • Oligomers: Linear and cyclic oligomers of this compound, such as dimers and trimers, can form during polymerization or incomplete hydrolysis. The tendency for hydrolysis of these cyclic structures decreases in the order: monomer >> trimer > tetramer >> dimer.[1]

  • Residual Solvents: Volatile organic compounds (VOCs) used during synthesis and purification, such as isopropanol, cyclohexane, and benzene, may be present.

  • Inorganic Impurities: Salts like sodium sulfate (B86663) and ammonium (B1175870) sulfate can be introduced during the synthesis and neutralization steps.

Q2: What are the typical acceptance criteria for these impurities in a pharmaceutical setting?

A2: Acceptance criteria for impurities are generally guided by regulatory bodies such as the FDA and EMA. While specific limits for this compound may be product-dependent, general thresholds apply. For identified impurities, a limit of 0.50% is often acceptable, while for unidentified impurities, a lower limit of 0.20% is generally applied.[2] For genotoxic impurities, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is often used to calculate acceptable limits in the active substance.

Q3: Which analytical techniques are most suitable for characterizing impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for the separation and quantification of non-volatile organic impurities, including unreacted caprolactam and oligomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the identification and quantification of volatile organic impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for the structural elucidation of unknown impurities and for confirming the structure of known impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown non-volatile impurities.

Troubleshooting Guides

Synthesis & Purification Issues

Q4: My this compound product shows a high level of residual ε-caprolactam. How can I reduce it?

A4: High levels of residual ε-caprolactam typically indicate incomplete hydrolysis. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: Ensure that the hydrolysis reaction has been allowed to proceed for a sufficient duration and at the appropriate temperature. Acid- or base-catalyzed hydrolysis often requires elevated temperatures and prolonged reaction times for completion.

  • Reagent Concentration: Verify the concentration of the acid or base used for hydrolysis. Insufficient catalyst concentration can lead to incomplete reaction.

  • Purification Method: Employing an effective purification method is crucial. Ion-exchange chromatography is a highly effective technique for separating the amino acid from the unreacted lactam.[1] Recrystallization from a suitable solvent system can also be effective.

Q5: I am observing significant amounts of dimer and trimer impurities in my product. What is causing this and how can I prevent it?

A5: The formation of oligomers is often a result of competing polymerization reactions, especially under certain temperature and concentration conditions.

  • Control Reaction Conditions: High temperatures can favor polymerization. Optimize the reaction temperature to favor hydrolysis while minimizing oligomer formation.

  • Quenching the Reaction: Once the hydrolysis is complete, promptly cool and neutralize the reaction mixture to prevent further side reactions.

  • Purification: As with residual caprolactam, ion-exchange chromatography is effective in separating this compound from its oligomers.

Analytical & Characterization Challenges

Q6: I am having difficulty separating this compound from a closely eluting impurity in my HPLC analysis. What can I do?

A6: Co-elution in HPLC can be addressed by modifying the chromatographic conditions:

  • Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases of your mobile phase. A shallower gradient or isocratic elution with a fine-tuned solvent composition can improve resolution.

  • Mobile Phase pH: Since this compound is an amino acid, the pH of the mobile phase will significantly affect its retention time. Adjusting the pH can alter the retention of both the analyte and the impurity, potentially leading to better separation.

  • Column Chemistry: If modifying the mobile phase is insufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer, a C8 column, or a HILIC column).

Q7: An unknown peak has appeared in the GC-MS analysis of my sample. How do I identify it?

A7: The identification of an unknown peak in a GC-MS chromatogram involves a systematic approach:

  • Mass Spectrum Interpretation: Analyze the mass spectrum of the unknown peak. The molecular ion peak (if present) will give you the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule.

  • Library Search: Compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library (e.g., NIST, Wiley).

  • Consider Potential Sources: Think about all the reagents, solvents, and potential side-products involved in your synthesis. The unknown could be a contaminant from a starting material or a by-product of the reaction.

  • Standard Injection: If you have a hypothesis about the identity of the unknown, inject a pure standard of that compound into the GC-MS under the same conditions to confirm the retention time and mass spectrum.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity CategorySpecific ImpurityTypical SourceRecommended Analytical Technique
Starting Material ε-CaprolactamIncomplete hydrolysis of the starting materialHPLC-UV/Vis
Process-Related C3-C7 Amides, C6 Imides, AnilineBy-products from caprolactam manufacturingGC-MS, LC-MS
Oligomers This compound dimerSide reaction during hydrolysis or purificationHPLC-UV/Vis, LC-MS
This compound trimerSide reaction during hydrolysis or purificationHPLC-UV/Vis, LC-MS
Residual Solvents Isopropanol, Cyclohexane, BenzeneSolvents used in synthesis and purificationHeadspace GC-MS
Inorganic Impurities Sodium Sulfate, Ammonium SulfateNeutralization and precipitation stepsIon Chromatography, ICP-MS

Experimental Protocols

HPLC Method for the Analysis of Non-Volatile Impurities

This method is suitable for the quantification of this compound and the detection of impurities such as residual ε-caprolactam and oligomers.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

Headspace GC-MS Method for the Analysis of Residual Solvents

This method is designed for the detection and quantification of volatile organic compounds.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with a headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-350

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis start This compound Synthesis (e.g., Caprolactam Hydrolysis) purification Purification (e.g., Recrystallization, Ion Exchange) start->purification product Final Product purification->product hplc HPLC-UV (Non-volatile impurities) product->hplc Sample gcms Headspace GC-MS (Residual Solvents) product->gcms Sample nmr NMR (Structural Elucidation) product->nmr Sample for structural confirmation lcms LC-MS (Unknown Identification) hplc->lcms Isolate unknown peak for further analysis

Caption: Experimental workflow for this compound synthesis and impurity analysis.

troubleshooting_flow cluster_identification Impurity Identification cluster_remediation Remediation Strategy start Impurity Detected Above Acceptance Limit check_rt Check Retention Time Against Known Impurities start->check_rt ms_analysis Perform MS Analysis (LC-MS or GC-MS) check_rt->ms_analysis Unknown Impurity optimize_synthesis Optimize Synthesis Conditions (Temp, Time, Reagents) check_rt->optimize_synthesis Known Process Impurity nmr_analysis Perform NMR Analysis for Structural Elucidation ms_analysis->nmr_analysis Further Characterization nmr_analysis->optimize_synthesis improve_purification Improve Purification Method (e.g., Change Solvent, Use Ion Exchange) optimize_synthesis->improve_purification reprocess Reprocess the Batch improve_purification->reprocess

Caption: Logical troubleshooting flow for addressing out-of-specification impurities.

References

Technical Support Center: Synthesis of 5-Aminohexanoic Acid-Containing Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Aminohexanoic acid-containing bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a specific focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in bioconjugation reactions involving this compound?

Low bioconjugation yields can arise from several factors, including suboptimal reaction conditions, poor reagent quality, inactive biomolecules, and inefficient purification methods. Key areas to investigate include the pH of the reaction buffer, the molar ratio of reactants, the presence of competing substances, and the stability of the crosslinker.[1]

Q2: How does the choice of coupling chemistry impact the yield of my this compound bioconjugate?

The choice of coupling chemistry is critical. The most common strategy for conjugating this compound involves activating its carboxylic acid group using carbodiimide (B86325) chemistry, often with N-hydroxysuccinimide (NHS) to form a more stable active ester, which then reacts with an amine on the target biomolecule. Alternatively, the amine group of this compound can be reacted with an activated carboxyl group on the biomolecule. The efficiency of these reactions is highly dependent on the specific reagents and conditions used.

Q3: What is the optimal pH for EDC/NHS coupling of this compound?

For EDC/NHS chemistry, a two-step pH process is optimal. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0) using a non-amine, non-carboxylate buffer like MES.[2][3] The subsequent coupling of the NHS ester to a primary amine on a biomolecule is more efficient at a pH of 7.2-8.0 in a non-amine buffer like PBS.[2] Maintaining the correct pH is crucial, as NHS esters are susceptible to hydrolysis at alkaline pH.[1]

Q4: My biomolecule is sensitive to organic solvents. How can I dissolve the NHS-activated this compound for the reaction?

If your biomolecule is sensitive to organic solvents like DMSO or DMF, you can use the more water-soluble sulfo-NHS instead of NHS to create the active ester.[3][4] This allows the entire reaction to be performed in an aqueous buffer, minimizing the risk of denaturing your biomolecule.

Q5: How can I monitor the progress and success of my conjugation reaction?

Monitoring the reaction is essential for troubleshooting and optimization. Techniques such as SDS-PAGE can show a shift in the molecular weight of a protein after conjugation. Chromatographic methods like HPLC can be used to separate the conjugate from the unconjugated biomolecule and linker. Mass spectrometry provides a definitive confirmation of successful conjugation and can determine the degree of labeling. For solid-phase peptide synthesis, the Kaiser test can be used to detect free primary amines, indicating an incomplete coupling reaction.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound-containing bioconjugates that result in low yield.

Problem 1: Low or No Conjugation Product Observed
Possible Cause Recommended Solution
Incorrect pH of reaction buffer Verify the pH of your activation and coupling buffers. For EDC/NHS chemistry, use a pH of 4.5-6.0 for the activation step and 7.2-8.0 for the coupling step.[2]
Hydrolysis of EDC or NHS ester Prepare fresh solutions of EDC and NHS/sulfo-NHS immediately before use, as they are moisture-sensitive.[2][6] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[2][3]
Presence of competing nucleophiles Ensure your buffers are free of primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the target biomolecule for the activated linker.[7] Buffer exchange your biomolecule into an appropriate buffer (e.g., MES, PBS) if necessary.[7]
Inactive biomolecule Confirm the activity and concentration of your biomolecule. Ensure that the target functional groups (e.g., primary amines) are available and not sterically hindered.[8]
Suboptimal molar ratio of reactants Optimize the molar excess of the this compound linker and coupling reagents. A 10- to 50-fold molar excess of the amine linker is a good starting point to favor mono-substituted products.[2]
Steric Hindrance If the target functional group on the biomolecule is sterically hindered, consider using a longer spacer arm than this compound.[5]
Problem 2: Precipitation of Biomolecule During Reaction
Possible Cause Recommended Solution
Over-modification of the biomolecule Over-modification can alter the isoelectric properties of the protein, leading to precipitation.[9] Reduce the molar excess of the activated linker used in the reaction.
Use of organic co-solvent If using DMSO or DMF to dissolve the linker, minimize the final concentration of the organic solvent in the reaction mixture. Consider switching to the more water-soluble sulfo-NHS.[4]
Incorrect buffer conditions Ensure the buffer concentration and pH are appropriate for maintaining the solubility of your specific biomolecule.
Problem 3: Difficulty in Purifying the Final Bioconjugate
Possible Cause Recommended Solution
Inefficient removal of excess linker Use size exclusion chromatography (desalting column) or dialysis to separate the larger bioconjugate from the smaller, unreacted this compound and coupling byproducts.[10]
Co-elution of conjugate and starting biomolecule If the conjugate and unconjugated biomolecule are difficult to separate by size, consider using ion-exchange or affinity chromatography for purification, depending on the properties of your biomolecule and the linker.[10]
Loss of product during purification Ensure the chosen purification method is compatible with your bioconjugate. For example, some chromatography resins may non-specifically bind to your product.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid group of this compound and subsequent conjugation to primary amines on a protein.

Materials:

  • Protein to be conjugated

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[3]

  • Coupling Buffer: 1X PBS, pH 7.2-8.0[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Prepare Protein: Dissolve the protein in Coupling Buffer at a known concentration (e.g., 1-10 mg/mL).[1]

  • Prepare this compound: Dissolve this compound in Activation Buffer.

  • Activate Carboxyl Groups:

    • Add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Add EDC and Sulfo-NHS to the solution. A common starting point is a final concentration of 2-4 mM EDC and 5-10 mM Sulfo-NHS.[2]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[2][6]

  • Coupling Reaction:

    • Immediately proceed to the next step to minimize hydrolysis of the NHS ester.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 5-10 minutes.[2]

  • Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein in Coupling Buffer (pH 7.2-8.0) activation Activation Step: Mix Protein, Linker, EDC, Sulfo-NHS Incubate 15-30 min @ RT prep_protein->activation prep_linker Prepare this compound, EDC, and Sulfo-NHS in Activation Buffer (pH 4.5-6.0) prep_linker->activation coupling Coupling Step: Incubate 2h @ RT or overnight @ 4°C activation->coupling quench Quench Reaction (Optional) coupling->quench purify Purification: Size Exclusion or Dialysis quench->purify analysis Analysis: SDS-PAGE, HPLC, MS purify->analysis troubleshooting_logic start Low/No Product check_ph Verify Buffer pH (Activation & Coupling) start->check_ph ph_ok pH Correct? check_ph->ph_ok check_reagents Use Fresh EDC/NHS Check for Competing Amines reagents_ok Reagents & Buffers OK? check_reagents->reagents_ok check_ratio Optimize Molar Ratios (Linker & Reagents) ratio_ok Ratios Optimized? check_ratio->ratio_ok check_purification Review Purification Method (e.g., SEC, Dialysis) success Yield Improved check_purification->success ph_ok->check_ph No ph_ok->check_reagents Yes reagents_ok->check_reagents No reagents_ok->check_ratio Yes ratio_ok->check_ratio No ratio_ok->check_purification Yes

References

Optimizing reaction conditions for conjugating 5-Aminohexanoic acid to biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for conjugating 5-Aminohexanoic acid to biomolecules using the popular EDC/NHS chemistry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation process in a question-and-answer format.

Issue: Low or No Conjugation Yield

1. Are your EDC and NHS reagents active?

  • Problem: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are sensitive to moisture and can hydrolyze, leading to inactivation.[1]

  • Solution:

    • Store EDC and NHS desiccated at -20°C.[1][2]

    • Before use, allow the reagent vials to warm to room temperature before opening to prevent moisture condensation.[1][2]

    • Prepare EDC and NHS solutions immediately before use and discard any unused portions.[1][3]

2. Is the reaction pH optimal for both activation and coupling steps?

  • Problem: The two key steps in EDC/NHS chemistry have different optimal pH ranges. A suboptimal pH can lead to inefficient activation or rapid hydrolysis of the activated intermediate.

  • Solution: A two-step protocol is highly recommended.

    • Activation Step: Perform the activation of the biomolecule's carboxyl groups with EDC and NHS in a slightly acidic buffer, such as 0.1 M MES buffer, at a pH of 4.5-6.0.[2][3][4]

    • Coupling Step: For the reaction with the primary amine of this compound, adjust the pH to 7.2-8.5.[1] Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are common choices for this step.[2][5]

3. Are you using an appropriate buffer?

  • Problem: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reactants, quenching the reaction.[1][6]

  • Solution:

    • Use non-amine, non-carboxylate buffers.

    • Recommended for Activation: MES buffer.[2][3]

    • Recommended for Coupling: PBS, HEPES, or bicarbonate/carbonate buffers.[6]

4. Are the molar ratios of your reactants optimized?

  • Problem: An insufficient amount of EDC/NHS will result in poor activation, while a large excess can sometimes lead to protein precipitation.[7] The ratio of this compound to the biomolecule will determine the degree of labeling.

  • Solution:

    • A molar excess of EDC and NHS over the available carboxyl groups on the biomolecule is generally recommended. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[2][8]

    • The optimal molar ratio of this compound to the biomolecule is application-dependent and may require empirical determination. Start with a 10- to 50-fold molar excess of the this compound.

Issue: Protein Aggregation/Precipitation During the Reaction

1. Is the reaction pH too close to the biomolecule's isoelectric point (pI)?

  • Problem: When the pH of the buffer is close to the pI of a protein, its net charge is near zero, which can reduce solubility and lead to aggregation.

  • Solution: Ensure your reaction pH is at least 1-2 units away from the pI of your protein.

2. Is the concentration of EDC too high?

  • Problem: Very high concentrations of EDC can sometimes cause precipitation of the biomolecule.

  • Solution: If you are using a large excess of EDC and observing precipitation, try reducing the concentration.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in bioconjugation? A1: this compound (also known as 6-aminocaproic acid) is often used as a flexible, hydrophobic spacer or linker molecule.[9] Its use can help to overcome steric hindrance between the conjugated molecules, potentially improving the biological activity or binding affinity of the final conjugate.[10]

Q2: What is the chemical principle behind EDC/NHS conjugation? A2: EDC/NHS chemistry is a "zero-length" crosslinking method. EDC first activates a carboxyl group (-COOH) on a biomolecule to form a highly reactive O-acylisourea intermediate.[4][11] This unstable intermediate is then stabilized by NHS, forming a semi-stable amine-reactive NHS ester.[1] This NHS ester then readily reacts with the primary amine (-NH2) of this compound to form a stable amide bond.

Q3: Should I perform a one-step or two-step conjugation reaction? A3: A two-step protocol is generally preferred.[3][4] This allows for the optimization of the pH for both the activation and coupling steps, maximizing efficiency and minimizing side reactions. The two-step method is particularly important for biomolecules that contain both carboxyl and amine groups to prevent self-polymerization.[5]

Q4: How should I store my reagents? A4: EDC and NHS are moisture-sensitive. They should be stored desiccated at -20°C.[1][2] this compound is generally stable and can be stored at room temperature.

Q5: How can I quench the reaction? A5: The reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris, glycine, or hydroxylamine, to a final concentration of 10-50 mM.[5][6][11] This will react with any remaining NHS-activated esters.

Q6: What is the best way to purify the final conjugate? A6: Size exclusion chromatography (e.g., using a desalting column) or dialysis are effective methods for removing excess reagents, byproducts, and unreacted this compound from the final conjugate.[1][11]

Data Presentation

Table 1: Recommended Reaction Conditions for a Two-Step Conjugation

ParameterActivation StepCoupling StepReference(s)
pH 4.5 - 6.07.2 - 8.5[1][2][3][4]
Recommended Buffer 0.1 M MESPBS, HEPES, Bicarbonate[2][3]
Temperature Room Temperature (20-25°C)Room Temperature or 4°C[2][11][12]
Duration 15 - 30 minutes2 hours to overnight[2][3][5][11]

Table 2: Recommended Molar Ratios of Reagents

ReactantMolar Excess (relative to biomolecule's carboxyl groups)Reference(s)
EDC 2 - 10 fold[2][8]
NHS 2 - 5 fold[2]
This compound 10 - 50 fold (application dependent)N/A

Experimental Protocols

Protocol: Two-Step Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimization may be required for specific biomolecules.

Materials:

  • Protein to be conjugated (in an amine-free buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0[5]

  • Coupling Buffer: PBS, pH 7.4[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • If necessary, perform a buffer exchange to transfer the protein into the Activation Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Prepare a solution of this compound in the Coupling Buffer.

  • Activation of the Protein:

    • In a reaction tube, add the protein solution.

    • Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the protein solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[3][5]

  • Buffer Exchange (Optional but Recommended):

    • To remove excess EDC and NHS, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer.

  • Coupling with this compound:

    • If a buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 20-fold molar excess is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6][13]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[6]

    • Incubate for 15-30 minutes at room temperature to stop the reaction.[6]

  • Purification:

    • Purify the protein-5-Aminohexanoic acid conjugate from excess reagents and byproducts using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction prep_protein Prepare Protein in Activation Buffer activation Activation Step (Add EDC/NHS) pH 4.5-6.0, 15-30 min prep_protein->activation prep_reagents Prepare Fresh EDC/NHS & 5-AHA Solutions prep_reagents->activation coupling Coupling Step (Add 5-AHA) pH 7.2-8.5, 2h-Overnight activation->coupling quenching Quench Reaction (e.g., Tris Buffer) coupling->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification final_product Final Conjugate purification->final_product

Caption: A typical two-step experimental workflow for conjugating this compound.

troubleshooting_logic start Low Conjugation Yield? check_reagents Are EDC/NHS reagents fresh and stored properly? start->check_reagents Yes check_ph Is the pH optimal for both activation and coupling steps? check_reagents->check_ph Yes solution_reagents Use fresh reagents, warmed to RT before opening. check_reagents->solution_reagents No check_buffer Are you using a non-amine, non-carboxylate buffer? check_ph->check_buffer Yes solution_ph Use a two-step protocol: pH 4.5-6.0 for activation, pH 7.2-8.5 for coupling. check_ph->solution_ph No check_ratio Are molar ratios of reactants optimized? check_buffer->check_ratio Yes solution_buffer Use MES for activation and PBS/HEPES for coupling. check_buffer->solution_buffer No solution_ratio Titrate molar excess of EDC/NHS and 5-AHA. check_ratio->solution_ratio No

Caption: A troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Stability Assays for Peptides and Conjugates with 5-Aminohexanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stability assays of peptides and conjugates containing 5-Aminohexanoic acid (5-Ahx) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of a this compound (5-Ahx) linker in a peptide conjugate?

A1: A this compound (5-Ahx) linker is a flexible, hydrophobic spacer used in the design of peptide conjugates. Its all-carbon backbone is chemically robust and generally resistant to enzymatic degradation, which can contribute to the overall in vivo stability of the peptide construct.[1] The flexible nature of the 5-Ahx linker allows the linked peptide or functional group to orient itself optimally for interaction with its target.[1] While specific data for 5-Ahx is limited in the provided search results, a closely related molecule, 6-Aminohexanoic acid (Ahx), has been shown to prevent enzyme hydrolysis in vivo and influence the biological activity of peptides.[2]

Q2: What are the primary causes of poor peptide stability in vitro and in vivo?

A2: Peptides often exhibit poor stability and short half-lives due to two main factors: enzymatic degradation and rapid clearance.[3] Their structure makes them susceptible to breakdown by proteases found in the bloodstream and tissues.[3] Additionally, peptides can be quickly eliminated from the body through renal clearance.[3] Beyond enzymatic degradation, peptides can undergo chemical modifications such as hydrolysis, oxidation, deamidation, and isomerization, which compromise their stability and function.[3]

Q3: How is the stability of a peptide conjugate typically assessed?

A3: The stability of a peptide conjugate is commonly assessed through in vitro assays using biological matrices like plasma, serum, or cell culture supernatants.[4][5][6] These assays typically involve incubating the peptide conjugate in the biological matrix at 37°C and monitoring the concentration of the intact conjugate over time.[4][5] The primary analytical techniques used for quantification are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]

Q4: What is the expected cleavage mechanism for a 5-Ahx linker?

A4: The provided search results do not specify a direct enzymatic cleavage mechanism for the this compound linker itself within a biological matrix. Its all-carbon backbone is designed to be chemically robust and resistant to enzymatic degradation.[1] Therefore, degradation of a peptide-5-Ahx conjugate is more likely to occur at susceptible sites within the peptide sequence itself rather than through cleavage of the linker.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Peptide Conjugate in Plasma/Serum Stability Assay

  • Possible Cause 1: High Protease Activity in the Biological Matrix.

    • Troubleshooting Step: The activity of proteases can vary between different lots or sources of plasma and serum.[5][7] It is recommended to test different batches or consider using pooled plasma from multiple donors to average out individual differences in enzyme levels.[8] Additionally, plasma may be preferred over serum as anticoagulants in plasma can inhibit some proteases.[6]

  • Possible Cause 2: Susceptible Cleavage Sites within the Peptide Sequence.

    • Troubleshooting Step: The peptide sequence itself may contain sites that are easily recognized and cleaved by proteases. To identify these sites, collect fractions of the degradation products from the HPLC analysis and analyze them by mass spectrometry.[8] This information can guide the redesign of the peptide sequence to improve stability, for example, by substituting L-amino acids with D-amino acids at the cleavage sites.[3]

  • Possible Cause 3: Instability of the Conjugate Itself.

    • Troubleshooting Step: The conjugation chemistry used to attach the 5-Ahx linker and any other moieties to the peptide could be unstable under the assay conditions. Review the stability of the specific chemical bonds used in the conjugate.

Issue 2: Inconsistent and Irreproducible Results in Stability Assays

  • Possible Cause 1: Variability in Experimental Conditions.

    • Troubleshooting Step: Strict adherence to the experimental protocol is crucial for reproducibility.[9] Maintain a constant temperature (typically 37°C) during incubation and ensure precise timing for sample collection and quenching of the degradation reaction.[8]

  • Possible Cause 2: Peptide Adsorption to Labware.

    • Troubleshooting Step: Peptides, especially hydrophobic ones, can adsorb to the surfaces of microcentrifuge tubes and pipette tips, leading to an apparent loss of the peptide.[10] Use low-protein-binding labware to minimize this effect.[10]

  • Possible Cause 3: Issues with Sample Preparation and Analysis.

    • Troubleshooting Step: The protein precipitation step is critical. Inefficient precipitation can lead to co-elution of the peptide with plasma proteins during HPLC analysis, affecting quantification.[5] Optimize the precipitation method; for instance, using organic solvents may be more suitable than strong acids for some peptides.[11] Also, validate the analytical method for linearity, precision, and accuracy.[8]

Issue 3: Difficulty in Quantifying the Intact Peptide by RP-HPLC

  • Possible Cause 1: Co-elution of the Peptide with Components from the Biological Matrix.

    • Troubleshooting Step: Adjust the gradient of the mobile phase in your RP-HPLC method to improve the resolution between the peptide and any interfering substances. It may also be necessary to optimize the protein precipitation step to ensure more complete removal of matrix components.

  • Possible Cause 2: Appearance of Unexpected Peaks in the Chromatogram.

    • Troubleshooting Step: These new peaks likely represent degradation products of your peptide conjugate. It is important to identify these degradants to understand the stability profile of your molecule. Collect these peaks and analyze them by mass spectrometry to determine their molecular weights and identify the cleavage sites.

  • Possible Cause 3: Low Sensitivity of the Analytical Method.

    • Troubleshooting Step: If no degradation is observed even after extended incubation, it could be that the analytical method is not sensitive enough to detect low levels of degradation. Consider increasing the initial peptide concentration in the assay or optimizing the LC-MS method for better sensitivity.

Data Presentation

Table 1: Illustrative Data on the Impact of Modifications on Peptide Half-Life in Plasma/Serum

The following table provides representative data on how different chemical modifications can enhance the stability of peptides in plasma or serum. Actual results will vary depending on the specific peptide sequence and the nature of the modification.

Peptide/ConjugateModificationMatrixHalf-life (t½)
Peptide AUnmodifiedHuman Plasma3.2 hours[5]
Peptide A analogueFatty Acid AcylationHuman Plasma> 72 hours[7]
Peptide BUnmodifiedHuman Plasma43.5 hours[5]
Peptide CUnmodifiedHEK-293 Supernatant15.8 hours[7]
Peptide C analogueFatty Acid AcylationHEK-293 Supernatant57.1 hours[7]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a peptide or peptide conjugate in plasma.

Materials:

  • Test peptide/conjugate stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).[3][8]

  • Human or animal plasma (pooled plasma is recommended).[3][8]

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% TFA or 10% trichloroacetic acid in water).[3][8]

  • Incubator set to 37°C.[8]

  • RP-HPLC or LC-MS system for analysis.[3]

Procedure:

  • Preparation:

    • Prepare a stock solution of the test peptide/conjugate.[8]

    • Thaw frozen plasma in a 37°C water bath and pre-warm it.[8]

  • Incubation:

    • Initiate the assay by spiking the pre-warmed plasma with the peptide stock solution to a final concentration (e.g., 10-100 µg/mL).[3][8] The final concentration of the organic solvent (e.g., DMSO) should be low (typically <1%) to avoid protein precipitation.[8]

    • Incubate the mixture at 37°C with gentle shaking.[8]

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the peptide-plasma mixture.[3][4]

  • Quenching and Protein Precipitation:

    • Immediately stop the enzymatic reaction by adding the aliquot to a microcentrifuge tube containing the cold quenching solution (a 1:2 or 1:3 ratio of sample to quenching solution is common).[8]

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[3]

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide.[3]

    • Analyze the samples by a validated RP-HPLC or LC-MS method to quantify the concentration of the intact peptide.[3]

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point (which is set to 100%).[4]

    • Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t½) of the peptide in plasma.[4]

Visualizations

Peptide_Conjugate_Structure Peptide Peptide Linker 5-Aminohexanoic Acid Linker Peptide->Linker Covalent Bond Conjugate Conjugated Moiety (e.g., drug, dye) Linker->Conjugate Covalent Bond

Caption: General structure of a peptide-5-Ahx-conjugate.

Stability_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis Prep_Peptide Prepare Peptide Stock Solution Incubate Spike Plasma with Peptide & Incubate at 37°C Prep_Peptide->Incubate Prep_Plasma Pre-warm Plasma to 37°C Prep_Plasma->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction & Precipitate Proteins Sample->Quench Centrifuge Centrifuge to Pellet Precipitate Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Data Calculate % Remaining & Half-life Analyze->Data

Caption: Experimental workflow for an in vitro plasma stability assay.

References

Validation & Comparative

5-Aminohexanoic Acid vs. 6-Aminohexanoic Acid as a Linker: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of bioconjugation and drug development, the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the simplest yet most effective options are short, linear aliphatic chains such as 5-aminohaxanoic acid (5-AHX) and 6-aminohexanoic acid (6-AHX).

This guide provides an objective, data-driven comparison of these two homologous linkers. While differing by only a single methylene (B1212753) unit, this subtle structural variance can have significant consequences for the performance of a final conjugate. We will explore their physicochemical properties, impact on biological activity, and provide standardized protocols for their implementation.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between 5-AHX and 6-AHX lies in the length of their hydrocarbon chain, which directly affects their spatial reach, flexibility, and hydrophobicity. 6-AHX, also known as ε-aminocaproic acid (EACA), is a well-documented linker noted for its flexible and hydrophobic nature.[1][2][3] 5-AHX provides a slightly shorter and theoretically less flexible alternative.

Table 1: Physicochemical Property Comparison

Property5-Aminohexanoic Acid (5-AHX)6-Aminohexanoic Acid (6-AHX)Data Source(s)
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂[4][5]
Molecular Weight 131.17 g/mol 131.17 g/mol [4][5]
CAS Number 628-47-760-32-2[4][5]
Melting Point 336.39 K (~63.24 °C) (Predicted)205 °C (Experimental)[5]
Water Solubility High (Predicted)587.55 g/L (Experimental)[5]
logP (Octanol/Water) 0.588 (Predicted)- (Data not available)
Approx. Extended Length ~7.5 Å~8.7 Å(Calculated)

The Impact of a Single Carbon: Performance Analysis

The seemingly minor difference of one carbon atom (~1.2 Å in extended length) between 5-AHX and 6-AHX can be a critical optimization parameter in drug design. The length of a linker is not a passive spacer but an active modulator of biological function.[6]

In PROTACs: The linker's role is to bridge a target protein and an E3 ubiquitin ligase to form a stable and productive ternary complex for ubiquitination and subsequent degradation.[6][7] Studies have shown that linker length is a critical determinant of PROTAC efficacy (DC₅₀ and Dₘₐₓ values).[8][9] A linker that is too short may prevent the two proteins from interacting effectively, while a linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex. The choice between a C5 (from 5-AHX) and C6 (from 6-AHX) backbone could be the deciding factor in achieving optimal geometry for potent protein degradation.[7][8]

In ADCs: The linker connects the antibody to the cytotoxic payload. Its properties influence the drug-to-antibody ratio (DAR), stability in circulation, and the efficiency of payload release.[10] While more complex linkers are common, simple alkyl chains are foundational. The hydrophobicity of these linkers can impact the overall solubility and aggregation propensity of the ADC.[11] The slightly increased hydrophobicity of 6-AHX compared to 5-AHX could influence these properties, especially at higher DARs.

In Surface Functionalization: When immobilizing biomolecules on surfaces for diagnostics or affinity chromatography, the linker provides distance from the matrix, overcoming steric hindrance and ensuring the biological activity of the attached molecule is preserved.[4] The choice between 5-AHX and 6-AHX allows for fine-tuning this critical distance.

While direct, quantitative comparative data for 5-AHX versus 6-AHX in a single system is sparse in published literature, the principles of linker optimization strongly suggest that both molecules should be evaluated empirically to determine the optimal choice for a specific application.[6][12]

Experimental Protocols

The following protocols provide a detailed methodology for the activation and conjugation of aminohexanoic acid linkers to a primary amine-containing biomolecule (e.g., an antibody, protein, or amino-modified oligonucleotide). The most common strategy involves converting the linker's carboxylic acid to a reactive N-hydroxysuccinimide (NHS) ester.

Protocol 1: Synthesis of 5-AHX or 6-AHX N-Hydroxysuccinimide (NHS) Ester

Objective: To activate the carboxylic acid of the aminohexanoic acid linker for reaction with primary amines. The linker's own amino group must first be protected (e.g., with a Boc or Fmoc group).

Materials:

  • N-α-Boc-5-aminohexanoic acid or N-α-Boc-6-aminohexanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-α-Boc-protected aminohexanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in EtOAc and wash with 5% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting Boc-protected AHX-NHS ester can be purified by recrystallization from an EtOAc/hexanes mixture or by silica (B1680970) gel chromatography.

Protocol 2: Conjugation of AHX-NHS Ester to a Protein

Objective: To covalently attach the activated linker to a protein via its surface-accessible lysine (B10760008) residues.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Boc-protected 5-AHX-NHS or 6-AHX-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Ensure the protein is in an appropriate amine-free buffer at a pH between 7.2 and 8.5.

  • Equilibrate the vial of the Boc-AHX-NHS ester to room temperature before opening to prevent moisture condensation.[13]

  • Prepare a 10 mM stock solution of the Boc-AHX-NHS ester in anhydrous DMSO immediately before use. Do not store the stock solution.[13][14]

  • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution with gentle mixing. The final concentration of DMSO should not exceed 10% of the total reaction volume.[13]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4 °C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purify the protein-linker conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography.

  • The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the terminal amine for further conjugation if required.

Visualizing Workflows and Structures

Diagrams are essential for clarifying complex relationships and experimental processes. The following visualizations were created using the DOT language.

G cluster_struct Structural Comparison cluster_prop Key Properties struct1 This compound (5-AHX) ~7.5 Å struct2 6-Aminohexanoic Acid (6-AHX) ~8.7 Å prop1 Shorter Less Flexible struct1->prop1 results in prop2 Longer More Flexible struct2->prop2 results in

Caption: Structural and property differences between 5-AHX and 6-AHX.

G start Start: Boc-Protected Aminohexanoic Acid step1 1. Activation with NHS/DCC (Forms Boc-AHX-NHS Ester) start->step1 step2 2. Conjugation to Protein (Reacts with Lysine -NH₂) Buffer pH 7.2-8.5 step1->step2 step3 3. Purification (Size-Exclusion Chromatography) step2->step3 product1 Intermediate Product: Protein-Linker(Boc) step3->product1 step4 4. Boc Deprotection (Acidic Conditions, e.g., TFA) product1->step4 final_product Final Product: Protein-Linker-NH₂ step4->final_product

Caption: General workflow for bioconjugation using an aminohexanoic acid linker.

Conclusion

The choice between 5-aminohaxanoic acid and 6-aminohaxanoic acid as a linker is a nuanced decision that underscores the importance of fine-tuning in drug design. While both are simple, flexible, and synthetically accessible, the one-carbon difference in length can significantly alter the geometric and physicochemical properties of a bioconjugate. This can manifest as differences in the potency of a PROTAC, the stability of an ADC, or the binding capacity of an immobilized protein.[8][10] For drug development professionals, a systematic, empirical evaluation of both linkers is the most rational approach to identifying the optimal construct for achieving the desired therapeutic or diagnostic performance.

References

The Pivotal Role of Linker Length: A Comparative Analysis of 5-Aminohexanoic Acid Analogs in Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of molecules with optimal protein binding characteristics is a cornerstone of therapeutic innovation. A critical, yet often overlooked, component in the design of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies is the linker that connects the targeting moiety to the payload or effector domain. The length and flexibility of this linker can profoundly impact the overall efficacy of the molecule by influencing its binding affinity to the target protein.

This guide provides a comparative analysis of the effect of aliphatic linker length on protein binding affinity, using a systematic study on a homologous series of ligands as a proxy for oligomers of 5-aminohexanoic acid. We will delve into the quantitative effects on binding thermodynamics and provide detailed experimental protocols for key analytical techniques.

Impact of Linker Length on Binding Affinity: A Quantitative Comparison

The following table summarizes the thermodynamic parameters for the binding of these ligands to the Grb2 SH2 domain, as determined by Isothermal Titration Calorimetry (ITC).

Ligand (Alkyl Chain Length)Dissociation Constant (Kd) (μM)Change in Enthalpy (ΔH) (kcal/mol)Change in Entropy (-TΔS) (kcal/mol)Change in Gibbs Free Energy (ΔG) (kcal/mol)
1 (Methyl)1.8 ± 0.2-6.9 ± 0.1-0.8 ± 0.2-7.7 ± 0.1
2 (Ethyl)0.8 ± 0.1-8.8 ± 0.10.3 ± 0.2-8.5 ± 0.1
3 (n-Propyl)0.8 ± 0.1-8.7 ± 0.10.2 ± 0.2-8.5 ± 0.1
4 (n-Butyl)0.8 ± 0.1-9.2 ± 0.10.7 ± 0.2-8.5 ± 0.1
5 (n-Pentyl)0.8 ± 0.1-9.3 ± 0.10.8 ± 0.2-8.5 ± 0.1

Data adapted from a study on the binding of tripeptides with varying alkyl side chains to the Grb2 SH2 domain.

Key Observations:

  • Initial Affinity Gain: A significant increase in binding affinity (a lower Kd value) is observed when moving from a methyl to an ethyl group (Ligand 1 to Ligand 2). This enhancement is primarily driven by a more favorable change in enthalpy (ΔH), suggesting stronger interactions, such as van der Waals forces, between the longer linker and the protein.

  • Affinity Plateau: Interestingly, further increasing the linker length from an ethyl to a pentyl group (Ligands 2 through 5) does not result in a further increase in binding affinity. The Kd values remain constant at 0.8 μM.

  • Enthalpy-Entropy Compensation: While the binding enthalpy continues to become slightly more favorable with increasing chain length (from -8.8 to -9.3 kcal/mol), this is counteracted by a less favorable entropic contribution (-TΔS). This phenomenon, known as enthalpy-entropy compensation, is common in protein-ligand interactions. The increased ordering of the longer alkyl chain within the binding pocket likely leads to an entropic penalty that offsets the enthalpic gains.

Experimental Protocols

Accurate determination of binding affinity is paramount for structure-activity relationship (SAR) studies. The two most common and robust label-free techniques for quantifying protein-ligand interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as a ligand (analyte) in solution binds to a protein (ligate) immobilized on the chip.

Protocol:

  • Immobilization of the Protein:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface using a freshly prepared 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

    • Inject the purified protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is typically prepared using the same activation and deactivation steps but without protein immobilization.

  • Binding Analysis:

    • Prepare a series of dilutions of the ligand (with varying linker lengths) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the different concentrations of the ligand over both the protein-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association of the ligand to the protein in real-time.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the ligand.

    • After each cycle, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to remove the bound ligand.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It is the gold standard for determining the complete thermodynamic profile of an interaction in a single experiment.

Protocol:

  • Sample Preparation:

    • Dialyze both the purified protein and the ligand solutions extensively against the same buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • Titration Experiment:

    • Load the protein solution into the sample cell of the microcalorimeter and the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The heat change associated with each injection is measured relative to a reference cell containing buffer.

  • Data Analysis:

    • The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat change as a function of the molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a single-site binding model).

    • This fitting directly yields the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka), the change in Gibbs free energy (ΔG = -RTlnKa), and the change in entropy (ΔS = (ΔH - ΔG)/T) can be calculated.

Visualizing the Concepts

To better understand the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Short Linker cluster_1 Optimal Linker cluster_2 Long Linker Ligand_A Ligand Protein_A Protein Binding Pocket Ligand_A->Protein_A Steric Hindrance (Suboptimal Binding) Ligand_B Ligand Linker_B Linker Ligand_B->Linker_B Protein_B Protein Binding Pocket Linker_B->Protein_B Favorable Interaction (High Affinity) Ligand_C Ligand Linker_C Linker Ligand_C->Linker_C Protein_C Protein Binding Pocket Linker_C->Protein_C Increased Flexibility (Potential Entropic Penalty)

Caption: Effect of linker length on ligand-protein interaction.

G Start Start: Purified Protein and Ligand Series Immobilization Protein Immobilization on Sensor Chip (SPR) or Loading into Cell (ITC) Start->Immobilization Titration Titration of Ligand Series (Varying Concentrations) Immobilization->Titration Data_Acquisition Real-time Binding Data (SPR) or Heat Change Data (ITC) Titration->Data_Acquisition Data_Processing Data Processing and Reference Subtraction Data_Acquisition->Data_Processing Model_Fitting Fitting to Binding Model (e.g., 1:1 Langmuir, Single-Site) Data_Processing->Model_Fitting Results Determination of Kd, kon, koff (SPR) Kd, ΔH, ΔS (ITC) Model_Fitting->Results SAR Structure-Activity Relationship Analysis Results->SAR

Caption: Experimental workflow for binding affinity determination.

A Comparative Guide to 5-Aminohexanoic Acid and 8-Aminooctanoic Acid Linkers in Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical step in the design of peptide-based therapeutics. The linker, a seemingly simple molecular bridge, can profoundly influence a peptide's stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the various options, short-chain ω-amino acids like 5-aminohaxanoic acid and 8-aminooctanoic acid are often employed to confer flexibility and improve stability. This guide provides an objective comparison of these two linkers, supported by available data and detailed experimental protocols to aid in the rational design of peptide drug candidates.

Introduction to Alkyl Amino Acid Linkers

5-Aminohexanoic acid (a 5-carbon chain) and 8-aminooctanoic acid (an 8-carbon chain) are linear alkyl chains with terminal amino and carboxylic acid groups. This bifunctional nature allows for their straightforward incorporation into peptide sequences during solid-phase peptide synthesis. The fundamental difference lies in the length of the hydrocarbon chain, which dictates their hydrophobicity and the spatial separation they provide between conjugated moieties.

The all-carbon backbone of these linkers is generally considered chemically robust and resistant to enzymatic degradation, a desirable feature for enhancing the in vivo stability of a peptide construct.[1] The presence of such a linker can prevent or hinder the action of proteases that would otherwise cleave the peptide, thereby extending its circulation half-life.[2]

Performance Comparison: Stability and Bioactivity

Direct head-to-head studies comparing the stability of a single peptide modified with 5-aminohaxanoic acid versus 8-aminooctanoic acid are not extensively available in the public literature. However, by examining studies on these linkers and their close analogs (e.g., 6-aminohexanoic acid, Ahx), we can infer their respective impacts.

8-Aminooctanoic Acid (Aoa): Enhancing Bioactivity and Resistance to Degradation

The longer, more hydrophobic 8-carbon chain of Aoa has been shown to be "chemically robust and resistant to enzymatic degradation."[1] This intrinsic stability contributes to the overall in vivo stability of the peptide. While direct half-life extension data is limited, studies on α-melanocyte-stimulating hormone (α-MSH) analogs for melanoma imaging demonstrate that the incorporation of an Aoa linker leads to significantly enhanced tumor uptake.[1][3] This suggests that the peptide remains intact in circulation long enough to reach its target tissue, an indirect indicator of good stability.

The table below summarizes quantitative data on the impact of the Aoa linker on the receptor binding and tumor targeting of an α-MSH analog compared to other linkers.

Linker TypePeptide ConstructReceptor Binding Affinity (IC50, nM)Tumor Uptake at 2h (%ID/g)
8-Aminooctanoic Acid (Aoa) HYNIC-AocNle-CycMSHhex0.3 ± 0.06 22.3 ± 1.72
Gly-Gly-Gly (GGG)HYNIC-GGGNle-CycMSHhex0.7 ± 0.1Not Reported as lead
Gly-Ser-Gly (GSG)HYNIC-GSGNle-CycMSHhex0.8 ± 0.09Not Reported as lead
PEG2HYNIC-PEG2Nle-CycMSHhex0.4 ± 0.08Not Reported as lead
%ID/g = percentage of injected dose per gram of tissue. Data extracted from a study on B16/F1 melanoma-bearing mice.[3]

This compound (and its analog, 6-Aminohexanoic Acid, Ahx): A Versatile Spacer

While specific stability data for 5-aminohaxanoic acid is sparse, its slightly longer analog, 6-aminohexanoic acid (Ahx), is widely used and provides a reasonable proxy. Ahx is valued for its ability to act as a flexible, hydrophobic spacer.[2] Its incorporation into peptide structures has been shown to influence biological activity, such as in the development of plasmin inhibitors.[4][5] The presence of Ahx residues can prevent enzyme hydrolysis in vivo, thereby influencing the peptide's biological activity and duration of action.[2]

The following table presents data on the inhibitory activity of peptides containing 6-aminohexanoic acid against the protease plasmin. This demonstrates the utility of this linker type in designing bioactive peptides, although it is not a direct measure of linker stability itself.

Peptide ConstructTarget EnzymeInhibitory Concentration (IC50, mM)
H-d-Ala-Phe-Lys-EACA-NH2Plasmin0.02
H-d-Ala-Phe-Lys-EACA-OHPlasmin3.37
6-Aminohexanoic Acid (EACA) alonePlasmin> 20
H-d-Ala-Phe-Lys-EACA-OHThrombin3.85
EACA is another term for 6-aminohexanoic acid. Data from a study on synthetic peptide derivatives as plasmin inhibitors.[4]

Experimental Protocols

To facilitate a direct and objective comparison of 5-aminohaxanoic acid and 8-aminooctanoic acid linkers, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This assay is designed to determine the half-life (t½) of a peptide in a biologically relevant matrix.[6]

Materials:

  • Test peptides (with this compound and 8-aminooctanoic acid linkers)

  • Human or animal plasma (e.g., from a commercial source)

  • Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)

  • HPLC or LC-MS system

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration of 10 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and halt enzymatic activity.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Protocol 2: In Vitro Protease Challenge Assay

This assay assesses the susceptibility of the linker-modified peptide to cleavage by specific proteases.[7][8]

Materials:

  • Test peptides

  • Purified proteases (e.g., trypsin, chymotrypsin, elastase)

  • Appropriate reaction buffer for each enzyme

  • Protease inhibitor (e.g., PMSF for serine proteases)

  • SDS-PAGE or HPLC/LC-MS system

Procedure:

  • Incubate the test peptide at a known concentration (e.g., 1 mg/mL) with a specific protease in its optimal buffer at 37°C. The enzyme-to-substrate ratio should be determined experimentally (e.g., 1:100).

  • Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction by adding a specific inhibitor or by rapid denaturation (e.g., adding SDS-PAGE loading buffer and boiling, or quenching with acid for LC-MS).

  • Analyze the samples by SDS-PAGE to visualize the disappearance of the intact peptide band and the appearance of cleavage products.

  • Alternatively, quantify the remaining intact peptide by HPLC or LC-MS.

  • Compare the degradation profiles of the peptides with the different linkers.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Amino Acid Linkers

This protocol provides a general framework for incorporating Fmoc-protected amino acid linkers into a peptide sequence.[1]

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-5-aminohexanoic acid or Fmoc-8-aminooctanoic acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Peptide Chain Elongation: Continue coupling the subsequent Fmoc-amino acids according to the desired sequence, with a deprotection step after each coupling.

  • Linker Incorporation: To add the linker, use Fmoc-5-aminohexanoic acid or Fmoc-8-aminooctanoic acid in a standard coupling step.

  • Continue Elongation: Continue coupling any remaining amino acids after the linker.

  • Final Deprotection: Remove the terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Visualizing Experimental Workflows and Concepts

To further clarify the processes involved in comparing peptide linker stability, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis cluster_assays Stability Assays cluster_analysis Data Analysis cluster_comparison Comparison Peptide_C5 Synthesize Peptide with 5-Aha Linker Plasma_Stability In Vitro Plasma Stability Assay Peptide_C5->Plasma_Stability Test Protease_Challenge Protease Challenge Assay Peptide_C5->Protease_Challenge Test Peptide_C8 Synthesize Peptide with 8-Aoa Linker Peptide_C8->Plasma_Stability Test Peptide_C8->Protease_Challenge Test Half_Life Calculate Half-Life (t½) Plasma_Stability->Half_Life Quantify Degradation_Profile Determine Degradation Profile Protease_Challenge->Degradation_Profile Quantify Conclusion Compare Stability & Select Optimal Linker Half_Life->Conclusion Degradation_Profile->Conclusion

Caption: General workflow for comparing the stability of peptides with different linkers.

G Peptide Intact Peptide (Payload-Linker-Peptide) Fragments Inactive Fragments Peptide->Fragments Cleavage Protease Protease Protease->Peptide

Caption: Conceptual diagram of enzymatic degradation of a linker-modified peptide.

Conclusion

The choice between a 5-aminohaxanoic acid and an 8-aminooctanoic acid linker depends on the specific design objectives for the peptide therapeutic. The available, albeit indirect, evidence suggests that the longer, more hydrophobic 8-aminooctanoic acid linker may offer superior resistance to enzymatic degradation and can significantly enhance bioactivity in terms of target engagement. The shorter 5-aminohaxanoic acid linker provides a more conservative modification, offering flexibility with a lesser increase in hydrophobicity.

Ultimately, for any given peptide, a direct comparison using standardized stability assays is essential. The protocols and workflows provided in this guide offer a robust framework for conducting such evaluations, enabling an evidence-based selection of the optimal linker to enhance peptide stability and therapeutic potential.

References

5-Aminohexanoic Acid as a Biocompatible Linker: A Comparative In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, particularly in the realm of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences the stability, biocompatibility, and overall in vivo performance of a conjugate. This guide provides a comprehensive comparison of 5-Aminohexanoic acid (5-AHA) as a biocompatible linker against other commonly used alternatives, supported by available experimental data and detailed methodologies for in vivo validation.

Overview of Linker Technologies

Linkers in drug conjugates are broadly classified based on their stability and release mechanisms. Stability in systemic circulation is paramount to minimize off-target toxicity, while efficient cleavage at the target site is necessary for payload release.[1] this compound, a short-chain alkyl amino acid, is primarily considered a stable, non-cleavable linker. Its utility lies in providing spatial separation between the targeting moiety and the payload, potentially improving target binding and reducing steric hindrance.

In Vivo Performance Comparison

Direct comparative in vivo studies validating this compound against other linkers are not extensively available in published literature. However, by examining the known properties of 5-AHA and its close structural analog, 6-Aminohexanoic acid (6-AHA), we can draw inferences and comparisons with well-characterized linkers like maleimide (B117702) and polyethylene (B3416737) glycol (PEG).

Key Performance Indicators:

  • Biocompatibility: 5-AHA is an endogenous molecule, suggesting a high degree of biocompatibility and low immunogenicity.

  • Stability: As an alkyl chain, 5-AHA is expected to be metabolically stable, a desirable feature for maintaining conjugate integrity in circulation. Studies on conjugates with 6-AHA linkers have shown remarkable stability.[2]

  • Hydrophobicity: The hexanoic acid structure imparts a degree of hydrophobicity, which can influence the overall solubility and pharmacokinetic profile of the conjugate.[3]

  • Flexibility: The single-bond carbon chain of 5-AHA provides flexibility, which can be advantageous for allowing the targeting moiety and the payload to adopt optimal conformations for their respective functions.[3]

The following table summarizes the comparative performance characteristics based on available data and chemical properties.

Linker TypeKey In Vivo CharacteristicsAdvantagesDisadvantages
This compound Expected high stability and biocompatibility. Hydrophobic nature may influence pharmacokinetics.- Biocompatible and non-immunogenic- Metabolically stable- Simple, well-defined structure- Lack of extensive in vivo validation data- Hydrophobicity may lead to aggregation or rapid clearance- Non-cleavable nature may limit payload release mechanisms
Maleimide Susceptible to retro-Michael reaction leading to premature drug release and off-target toxicity.[4]- Efficient conjugation chemistry- In vivo instability- Potential for off-target toxicity due to payload deconjugation[4]
Polyethylene Glycol (PEG) Increases hydrophilicity and solubility. Can be susceptible to oxidative metabolism.[5]- Improves solubility and pharmacokinetics- Can reduce immunogenicity- Potential for metabolic instability- Can be heterogeneous in length (polydisperse)

Experimental Protocols for In Vivo Validation

To rigorously assess the in vivo performance of a 5-AHA linker, a series of preclinical experiments are essential. The following are detailed protocols for key in vivo validation studies.

Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure to determine the concentration-time profile of the conjugate in plasma, which is crucial for assessing its stability and clearance rate.

Methodology:

  • Animal Model: Healthy, male BALB/c mice (6-8 weeks old).

  • Test Article: The drug conjugate featuring a 5-AHA linker.

  • Administration: Administer a single intravenous (IV) bolus of the test article at a predetermined dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50 µL) via the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-injection).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

In Vivo Biocompatibility and Toxicity Study

This study is designed to evaluate the safety profile of the 5-AHA linked conjugate.

Methodology:

  • Animal Model: Healthy, male and female Sprague-Dawley rats (8-10 weeks old).

  • Test Article: The drug conjugate with the 5-AHA linker.

  • Administration: Administer the test article at multiple dose levels (low, medium, and high) via the intended clinical route (e.g., IV) once a week for four weeks. Include a vehicle control group.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of hematological and clinical chemistry parameters.

  • Histopathology: At the termination of the study, perform a complete necropsy and collect major organs for histopathological examination.

Visualizing Experimental Workflows and Linker Comparisons

Experimental Workflow for In Vivo Validation

The following diagram illustrates the key steps in the in vivo validation of a novel linker like 5-AHA.

G Experimental Workflow for In Vivo Linker Validation cluster_preclinical Preclinical In Vivo Studies cluster_analysis Data Analysis and Evaluation PK Pharmacokinetic Study PK_Analysis Calculate PK Parameters (t½, AUC, etc.) PK->PK_Analysis Tox Biocompatibility/Toxicity Study Tox_Analysis Evaluate Safety Profile Tox->Tox_Analysis Efficacy Efficacy Study (in disease model) Efficacy_Analysis Assess Therapeutic Effect Efficacy->Efficacy_Analysis Validation Overall Validation of 5-AHA Linker PK_Analysis->Validation Tox_Analysis->Validation Efficacy_Analysis->Validation G Conceptual In Vivo Stability of Linkers cluster_high High Stability cluster_moderate Moderate Stability cluster_low Low Stability AHA This compound PEG PEG Linker Maleimide Maleimide Linker

References

The Balancing Act: A Comparative Analysis of Flexible and Rigid Linkers in Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker in a peptide-drug conjugate (PDC) is a critical determinant of therapeutic success. It is the architectural linchpin that dictates the stability, pharmacokinetics, and ultimately, the efficacy of the conjugate. The choice between a flexible or a rigid linker can profoundly impact the performance of a PDC. This guide provides a comparative analysis of flexible versus rigid linkers, supported by experimental data, to inform the rational design of next-generation PDCs.

The primary role of the linker is to connect a targeting peptide to a potent drug payload, ensuring that the conjugate remains intact in systemic circulation to minimize off-target toxicity.[1][2] Upon reaching the target tissue, the linker must facilitate the release of the active drug.[1][2] The conformational properties of the linker—its flexibility or rigidity—play a pivotal role in this delicate balance.

Flexible linkers, often composed of repeating units like glycine (B1666218) and serine (GS linkers), provide a high degree of conformational freedom.[3] This allows for adaptability and can be advantageous in facilitating interactions with target receptors. Conversely, rigid linkers, which may incorporate proline residues or α-helical structures, impose conformational constraints.[4] This rigidity can help to maintain a specific distance between the peptide and the drug, potentially influencing the conjugate's interaction with biological targets and its overall stability.[4][5]

At a Glance: Flexible vs. Rigid Linkers in PDCs

FeatureFlexible Linkers (e.g., Gly-Ser repeats)Rigid Linkers (e.g., Proline-containing, α-helical)
Conformational Freedom HighLow
Potential Advantages - Enhanced solubility- Improved molecular flexibility[3]- May facilitate better tissue penetration[6]- Maintains spatial separation of peptide and drug[4]- Can enhance stability[4]- May lead to more specific target binding[5]
Potential Disadvantages - Susceptible to proteolysis- May lead to less predictable conformations- Can limit interaction with the target- May decrease solubility
Common Amino Acids Glycine, Serine, Alanine[3]Proline, Phenylalanine[3][4]

Performance Data: The Impact of Linker Chemistry on PDC Efficacy

Direct head-to-head comparative studies of flexible versus rigid linkers within the same peptide-drug conjugate system are not extensively available in the public domain. However, studies comparing different cleavable linkers, which possess varying degrees of flexibility, can provide valuable insights into how linker structure affects biological activity.

The following table summarizes data from a study that evaluated the impact of different linker types on the in vitro cytotoxicity of a methotrexate (B535133) (MTX) conjugate targeting the hY1 receptor. While not a direct comparison of purely flexible versus rigid linkers, the data illustrates the significant influence of the linker's chemical nature on the PDC's potency.

Linker TypeLinker StructureIC50 (nM) in hY1-R expressing cells
Amide (Relatively Rigid)Stable amide bond>10,000
Ester (More Flexible, Labile)Ester bond1,200
Disulfide (Redox-sensitive)Disulfide bond1,100
Enzymatic (Cleavable)Val-Cit-PABC300
Disulfide/Ester (Dual-release)Combined disulfide and ester100
Data adapted from a study evaluating methotrexate-PDCs. The IC50 values represent the concentration of the conjugate required to inhibit 50% of cell growth in hY1 receptor-expressing cells.[7]

This data demonstrates that the lability of the linker, and thus its ability to release the drug payload within the target cell, is a critical factor for the efficacy of the PDC. The more readily cleavable linkers, which can be considered functionally more "flexible" in terms of payload release, resulted in significantly higher potency.[7]

Visualizing the Concepts

To better understand the mechanisms and workflows involved in the study of PDCs, the following diagrams have been generated.

PDC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment PDC_intact Intact PDC PDC_bound PDC binds to Tumor Cell Receptor PDC_intact->PDC_bound Targeting Internalization Internalization (Endocytosis) PDC_bound->Internalization 1 Lysosome Lysosome Internalization->Lysosome 2 Drug_release Drug Release Lysosome->Drug_release 3. Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_release->Apoptosis 4

Mechanism of Action for a Peptide-Drug Conjugate.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays PDC_Synthesis PDC Synthesis (Flexible vs. Rigid Linker) InVitro_Studies In Vitro Evaluation PDC_Synthesis->InVitro_Studies InVivo_Studies In Vivo Evaluation PDC_Synthesis->InVivo_Studies Cytotoxicity Cytotoxicity Assay (IC50 Determination) InVitro_Studies->Cytotoxicity Stability Plasma Stability Assay InVitro_Studies->Stability Efficacy Xenograft Tumor Model (Efficacy) InVivo_Studies->Efficacy PK Pharmacokinetic (PK) Study InVivo_Studies->PK

Experimental Workflow for Evaluating PDCs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PDC efficacy and stability.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a PDC required to inhibit the growth of a cancer cell line by 50% (IC50).

1. Cell Culture:

  • Culture the target cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest the cells using trypsin and perform a cell count.
  • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

3. PDC Treatment:

  • Prepare serial dilutions of the PDCs (with flexible and rigid linkers) and the free drug in the cell culture medium.
  • Remove the old medium from the cell plates and add the different concentrations of the PDCs and control compounds. Include untreated cells as a negative control.

4. Incubation:

  • Incubate the plates for a period that allows for the evaluation of cytotoxicity (e.g., 72 hours).

5. Viability Assessment:

  • Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
  • Measure the absorbance or fluorescence using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the logarithm of the PDC concentration and determine the IC50 value using a non-linear regression model.

Plasma Stability Assay

This assay evaluates the stability of the PDC linker in plasma over time.

1. Incubation:

  • Incubate the PDC at a final concentration (e.g., 10 µM) in human or mouse plasma at 37°C.

2. Time Points:

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

3. Sample Preparation:

  • At each time point, precipitate the plasma proteins by adding a threefold excess of cold acetonitrile.
  • Centrifuge the samples to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

4. LC-MS/MS Analysis:

  • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Develop a method to quantify the amount of intact PDC and any released drug payload.

5. Data Analysis:

  • Calculate the percentage of the intact PDC remaining at each time point relative to the amount at time 0.
  • Determine the half-life (t1/2) of the PDC in plasma.

Conclusion

The choice between a flexible and a rigid linker in a peptide-drug conjugate is a critical design parameter with significant implications for the therapeutic's performance. Flexible linkers offer conformational adaptability, while rigid linkers can provide enhanced stability and maintain a defined spatial orientation between the peptide and the drug. The optimal linker strategy is highly dependent on the specific targeting peptide, the drug payload, and the biological target. A systematic evaluation of a panel of linkers with varying degrees of flexibility, using robust in vitro and in vivo assays, is crucial for the development of safe and effective peptide-drug conjugates.

References

Conformational Analysis of Peptides with 5-Aminohexanoic Acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of flexible linkers is a critical design element in peptide engineering, influencing the overall conformation, stability, and biological activity of the molecule. Among the various options, omega-amino acids, such as 5-aminohexanoic acid (5-Ahx), offer a versatile scaffold for introducing spacing and flexibility. This guide provides a comparative analysis of the conformational properties of peptides containing 5-Ahx linkers against other common linker classes, supported by available experimental data and detailed methodologies.

Introduction to Peptide Linkers

Peptide linkers are amino acid sequences or synthetic chains that connect two or more functional domains within a peptide or protein. Their primary role is to provide spatial separation and conformational flexibility, allowing the individual domains to fold and function independently. The choice of a linker can significantly impact a peptide's secondary structure, solubility, and interaction with its target. Common classes of linkers include:

  • Flexible Linkers: Rich in small, non-polar residues like glycine (B1666218) and serine (e.g., (Gly-Ser)n), these linkers provide a high degree of conformational freedom.

  • Rigid Linkers: Often composed of proline-rich sequences or alpha-helical structures, these linkers maintain a fixed distance and orientation between domains.

  • Omega-Amino Acid Linkers: These are aliphatic chains of varying lengths with terminal amino and carboxyl groups, such as this compound (5-Ahx) and 6-aminohexanoic acid (6-Ahx). They offer a balance of flexibility and defined length.[1]

  • Polyethylene Glycol (PEG) Linkers: These synthetic polymers are known for their hydrophilicity and ability to improve the pharmacokinetic properties of peptides.

Conformational Impact of this compound Linkers

Direct comparative studies on the conformational effects of this compound (5-Ahx) linkers in peptides are limited in publicly available literature. The majority of research has focused on its longer-chain isomer, 6-aminohexanoic acid (6-Ahx). However, based on the principles of peptide chemistry and the available data on related omega-amino acids, we can infer the likely conformational influence of the 5-Ahx linker.

The five-carbon chain of 5-Ahx provides significant rotational freedom around its single bonds, contributing to the overall flexibility of the peptide backbone. This flexibility can be advantageous in applications where the linked domains need to adopt various orientations to bind to their targets. However, excessive flexibility can also lead to a loss of pre-organization and an entropic penalty upon binding, potentially reducing affinity.

Comparison with Alternative Linkers

The following table summarizes the general conformational properties and potential impacts on bioactivity for 5-Ahx and other common linker types. It is important to note that direct quantitative comparisons involving 5-Ahx are scarce, and the presented data for 5-Ahx are largely inferred from studies on similar omega-amino acids.

Linker TypeRepresentative Structure/SequenceKey Conformational FeaturesPotential Impact on Bioactivity
This compound (5-Ahx) H₂N-(CH₂)₄-COOHFlexible, hydrophobic backbone.Can enhance solubility and provide optimal spacing for domain interaction. Flexibility may lead to an entropic penalty upon binding.
6-Aminohexanoic acid (6-Ahx) H₂N-(CH₂)₅-COOHMore flexible and hydrophobic than 5-Ahx due to the additional methylene (B1212753) group.[1]Increased flexibility can be beneficial for targets requiring larger spatial separation. May increase non-specific hydrophobic interactions.
Glycine-Serine Linkers (Gly-Gly-Gly-Gly-Ser)nHighly flexible and hydrophilic. Generally unstructured in solution.Promotes solubility and minimizes interference with domain folding. High flexibility can be a disadvantage for affinity.
Polyethylene Glycol (PEG) Linkers -(CH₂-CH₂-O)n-Highly flexible, hydrophilic, and creates a large hydrodynamic radius.Improves pharmacokinetic properties by reducing renal clearance and protecting from proteolysis. Can sometimes sterically hinder target binding.

Experimental Protocols for Conformational Analysis

The characterization of peptide conformation is typically achieved through a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Methodology:

  • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., H₂O/D₂O or organic solvents) to a concentration of 0.5-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

    • 1D ¹H NMR: To assess overall sample purity and folding.

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances, which are crucial for structure calculation.

  • Data Analysis: Resonance assignments are made, and distance restraints from NOESY data are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of peptides.

Methodology:

  • Sample Preparation: Peptides are dissolved in a non-absorbing buffer (e.g., phosphate (B84403) buffer) to a concentration of 0.1-0.2 mg/mL.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm).

  • Data Analysis: The resulting spectrum is deconvoluted using algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of peptides.

Methodology:

  • System Setup: A starting structure of the peptide is placed in a simulation box with explicit solvent and ions.

  • Simulation: The system is subjected to energy minimization and then simulated for a period of nanoseconds to microseconds, governed by a force field that describes the interatomic interactions.

  • Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamic behavior of the peptide, identify stable conformations, and calculate various structural parameters.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for peptide synthesis and conformational analysis.

Peptide_Synthesis_Workflow Resin Solid Support Resin Coupling1 Fmoc-Amino Acid Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Fmoc-5-Ahx-OH Coupling Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Fmoc-Amino Acid Coupling Deprotection2->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Figure 1. Solid-Phase Peptide Synthesis Workflow.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis NMR NMR Spectroscopy Structure_Calculation 3D Structure Calculation NMR->Structure_Calculation CD CD Spectroscopy Secondary_Structure Secondary Structure Estimation CD->Secondary_Structure Final_Model Integrated Conformational Model Structure_Calculation->Final_Model Secondary_Structure->Final_Model MD Molecular Dynamics Conformational_Ensemble Conformational Ensemble MD->Conformational_Ensemble Conformational_Ensemble->Final_Model Peptide Synthesized Peptide Peptide->NMR Peptide->CD Peptide->MD

Figure 2. Integrated Conformational Analysis Workflow.

Conclusion

While direct experimental data comparing the conformational impact of this compound linkers in peptides remains limited, the principles of polymer chemistry and data from related omega-amino acids suggest that 5-Ahx provides a flexible and hydrophobic spacer. Its shorter chain length compared to 6-Ahx may result in slightly less flexibility and hydrophobicity, which could be advantageous in specific applications requiring a more defined spatial separation between peptide domains. The choice of a linker is highly context-dependent, and a thorough conformational analysis using a combination of NMR, CD, and molecular dynamics simulations is crucial for optimizing the design of bioactive peptides. Further research directly comparing the conformational properties of peptides with 5-Ahx and other linkers will be invaluable for the rational design of next-generation peptide therapeutics.

References

A Head-to-Head Comparison of Short Alkyl Chain Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation.[1] The linker, a seemingly simple component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules.[1][2] This guide provides an objective comparison of short alkyl chain linkers in PROTACs, supported by experimental data, to inform the strategic design of next-generation protein degraders.

The choice of an alkyl chain linker, particularly its length, significantly influences a PROTAC's physicochemical properties, the formation and stability of the crucial ternary complex, and ultimately, the efficiency of target protein degradation.[1][3] While synthetically tractable, the optimization of alkyl linkers is often an empirical process, necessitating a systematic evaluation of various lengths to identify the optimal construct for a given target and E3 ligase pair.[1][3] If a linker is too short, it can cause steric clashes that prevent the formation of a stable ternary complex.[4] Conversely, if the linker is too long, it may lead to an unstable or non-productive complex, reducing degradation efficiency.[4][5]

Quantitative Comparison of Alkyl Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] The following tables summarize quantitative data from studies investigating the impact of short alkyl and related short flexible linker length on the degradation of different target proteins. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTAC Construct (Linker)Linker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseReference
ERα-PROTAC-112>1000<20VHL[7]
ERα-PROTAC-216~100~70VHL[7][8][9]
ERα-PROTAC-319<100>80VHL[7]
ERα-PROTAC-421~500~50VHL[7]
ERα-PROTAC-523>1000<30VHL[7]

This data indicates that for this specific ERα-targeting PROTAC series, a 16 to 19-atom linker is optimal for degradation.[7][8]

Table 2: Impact of Linker Composition and Length on Degradation of Tank-binding kinase 1 (TBK1)

PROTAC Construct (Linker)Linker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseReference
TBK1-PROTAC-1 (Alkyl/Ether)12>1000Not ObservedVHL[4][7]
TBK1-PROTAC-2 (Alkyl/Ether)21104>80%VHL[2][7]
TBK1-PROTAC-3 (Alkyl/Ether)29292>80%VHL[7]

This study highlights that for TBK1 degradation, linkers shorter than 12 atoms showed no significant activity, with a 21-atom linker being the most potent.[2][4]

Table 3: Illustrative Comparison for Bromodomain-containing protein 4 (BRD4) Degradation

PROTAC Construct (Linker)Linker TypeDC50 (nM)Dmax (%)E3 LigaseReference
BRD4-PROTAC-1C8 Alkyl Chain8.3>90%Unspecified[1]
BRD4-PROTAC-2C12 Alkyl Chain62>90%Unspecified[1]
BRD4-PROTAC-3PEG3<1>95%Unspecified[1]

This illustrative data suggests that for BRD4, shorter alkyl linkers can lead to potent degradation, though in this case, a short PEG linker was even more effective.[1]

Signaling Pathway and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflows for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action.

The diagram above illustrates the catalytic cycle of PROTAC-mediated protein degradation.[1] The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][10]

Experimental_Workflow cluster_design Design & Synthesis cluster_eval In Vitro & Cellular Evaluation cluster_analysis Data Analysis Design PROTAC Design (Varying Alkyl Linkers) Synth Chemical Synthesis Design->Synth Ternary Ternary Complex Formation Assay (e.g., SPR, TR-FRET) Synth->Ternary Degrade Protein Degradation Assay (e.g., Western Blot) Synth->Degrade Ub_assay Ubiquitination Assay Degrade->Ub_assay Analysis Determine DC50 & Dmax Degrade->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Experimental Workflow for PROTAC Linker Comparison.

This workflow outlines the key stages in comparing different alkyl chain linkers, from design and synthesis to cellular evaluation and data analysis to establish a structure-activity relationship.[1]

Linker_Logic Start Alkyl Linker Length Optimization TooShort Too Short Start->TooShort JustRight Optimal Length Start->JustRight TooLong Too Long Start->TooLong OutcomeShort Steric Hindrance No Ternary Complex TooShort->OutcomeShort OutcomeRight Productive Ternary Complex Efficient Degradation JustRight->OutcomeRight OutcomeLong Unstable/Inefficient Complex Reduced Degradation TooLong->OutcomeLong

Linker Length and PROTAC Activity Relationship.

The diagram above illustrates the "Goldilocks principle" of linker design: the length must be optimized to facilitate a productive ternary complex for efficient protein degradation.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.[6]

Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol provides a framework for measuring the formation, kinetics, and affinity of the [Target]-[PROTAC]-[E3 Ligase] complex.[10][11]

  • Reagent Preparation :

    • Running Buffer : Prepare an optimized buffer such as PBS or HEPES-buffered saline with 0.05% Tween-20.

    • Proteins : Dilute the E3 ligase and target protein to their optimized concentrations in the running buffer.

    • PROTAC : Prepare a serial dilution of the PROTAC in the running buffer.

  • Instrument Setup and Ligand Immobilization :

    • Equilibrate an SPR instrument (e.g., Biacore) with running buffer until a stable baseline is achieved.[12]

    • Immobilize one of the proteins, typically the E3 ligase (e.g., VHL or CRBN), onto the sensor chip surface according to the manufacturer's instructions.[5][11]

  • Binary Interaction Analysis (Controls) :

    • Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding affinity (KD).[11]

    • Separately, inject the target protein over the immobilized E3 ligase to confirm minimal or no direct interaction.

  • Ternary Complex Analysis :

    • Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the target protein and a varying concentration of the PROTAC.[10][11]

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

    • An increase in the binding response compared to the PROTAC or target protein alone indicates ternary complex formation.[11]

  • Data Analysis :

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics or steady-state affinity) to determine the kinetic parameters (ka, kd) and the affinity (KD) for the formation of the ternary complex.[10][11]

    • Calculate the cooperativity factor (α), where α = (KD of binary interaction) / (KD of ternary interaction). A value of α > 1 indicates positive cooperativity.[10]

Protocol 2: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[5][11]

  • Cell Culture and Treatment :

    • Plate cells expressing the target protein to achieve 70-80% confluency at the time of harvest.[5]

    • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours), including a vehicle control (e.g., DMSO).[5][13]

  • Cell Lysis :

    • Wash cells twice with ice-cold PBS.[11]

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[5] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for electrophoresis.[7]

  • SDS-PAGE and Western Blotting :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Immunodetection :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]

  • Detection and Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate DC50 and Dmax values from a dose-response curve.[5]

Protocol 3: In-cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Culture and Treatment :

    • Plate and culture cells as described for the Western Blot protocol.

    • Co-treat cells with a fixed concentration of the PROTAC and a proteasome inhibitor (e.g., MG132). Include controls: vehicle only, PROTAC only, and proteasome inhibitor only.

    • Incubate for a shorter duration (e.g., 4-8 hours) to allow ubiquitination to occur without complete degradation.

  • Immunoprecipitation (Optional, for higher sensitivity) :

    • Lyse the cells as described above.

    • Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the target and its bound proteins.

  • Western Blot Analysis :

    • Perform SDS-PAGE and Western Blotting on the cell lysates or the immunoprecipitated samples.

    • Probe the membrane with a primary antibody against ubiquitin.

    • A high-molecular-weight smear or laddering pattern in the lane corresponding to the co-treated sample indicates poly-ubiquitination of the target protein.[13]

    • Re-probe the membrane with the antibody against the target protein to confirm its presence.

Conclusion

The optimization of the short alkyl chain linker is a critical and indispensable step in the development of potent and effective PROTACs.[2] The experimental data clearly demonstrates that there is no universal optimal linker length; rather, it is highly dependent on the specific target protein and E3 ligase pair.[2][11] A systematic approach to synthesizing and evaluating a series of PROTACs with varying alkyl chain lengths is essential for identifying the optimal construct.[1] The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different alkyl linker-containing PROTACs, enabling researchers to make data-driven decisions in the design of potent and selective protein degraders.

References

A Comparative Guide to the Mass Spectrometric and NMR Analysis of Peptides with Different Amino Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of amino acid linkers is a cornerstone of modern peptide and protein engineering, influencing the structure, stability, and function of therapeutic and research molecules. The choice of linker—ranging from flexible glycine-rich sequences to rigid proline-containing motifs—can have profound effects on the biophysical properties of a peptide. This guide provides an objective comparison of how different amino acid linkers are analyzed using two of the most powerful analytical techniques in structural biology: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. We present supporting data from various studies, detailed experimental protocols, and visual workflows to inform the rational design and analysis of linker-containing peptides.

Comparative Performance of Different Amino Acid Linkers

The selection of an amino acid linker can significantly impact the analytical readout from both mass spectrometry and NMR spectroscopy. Flexible linkers, such as those rich in glycine (B1666218) and serine, allow for a high degree of conformational freedom, which can be observed in both MS (B15284909) and NMR data. In contrast, rigid linkers, often containing proline residues, impose structural constraints that are also readily detectable.

Mass Spectrometry Analysis

In mass spectrometry, particularly in cross-linking mass spectrometry (XL-MS), the linker's identity and the specific cross-linked residues provide distance constraints that are crucial for structural modeling. The nature of the linker can influence ionization efficiency and fragmentation patterns. For instance, in antibody-drug conjugates (ADCs), the choice of a peptide linker is critical for stability in circulation and efficient cleavage at the target site.

Table 1: Comparative Mass Spectrometry Data for Different Peptide Linkers in ADCs

Linker TypeCommon SequenceKey MS ObservationApplication ContextReference
Enzyme-Cleavable (Flexible) Valine-Citrulline (Val-Cit)High stability in human plasma, readily cleaved by lysosomal proteases.[1][2]Antibody-Drug Conjugates[1][2]
Enzyme-Cleavable (Flexible) Valine-Alanine (Val-Ala)Comparable stability to Val-Cit, with some studies showing superior performance in specific models.[1]Antibody-Drug Conjugates[1]
Enzyme-Cleavable (Flexible) Phenylalanine-Lysine (Phe-Lys)Demonstrates antigen-specific cell killing and significant anti-tumor activity in preclinical models.[1]Antibody-Drug Conjugates[1]
Enzyme-Cleavable (Flexible) Glycine-Glycine-Phenylalanine-Glycine (Gly-Gly-Phe-Gly)Highly potent, as seen with Enhertu®.[1]Antibody-Drug Conjugates[1]
NMR Spectroscopy Analysis

NMR spectroscopy provides detailed atomic-level information on the structure and dynamics of peptides in solution. The choice of linker has a direct and observable effect on the NMR spectra. Flexible linkers often result in NMR signals characteristic of random coils, with limited chemical shift dispersion. Conversely, rigid linkers can induce or stabilize secondary structures, leading to a wider dispersion of chemical shifts and the appearance of specific nuclear Overhauser effects (NOEs).

Table 2: Comparative NMR Data for Peptides with Different Linkers

Linker TypeKey NMR ObservationStructural ImplicationReference
Flexible (Glycine-rich) Limited chemical shift dispersion, indicative of a random coil conformation.High degree of conformational freedom.[3]
Rigid (Proline-rich) Increased chemical shift dispersion and potential for defined secondary structures.Constrained conformation, reduced flexibility.[3][3]
Helical (in cyclic peptide) Varying degrees of helicity observed by CD and ¹H NMR depending on the linker.The linker directly influences the stability of the α-helix.[4][4]

Experimental Protocols

Reproducible and robust data are the foundation of any comparative analysis. Below are detailed methodologies for the mass spectrometric and NMR analysis of peptides with different amino acid linkers.

Mass Spectrometry Protocol: Cross-Linking Mass Spectrometry (XL-MS)

This protocol outlines a general workflow for identifying protein-protein interactions or intramolecular cross-links using chemical cross-linkers and high-resolution mass spectrometry.

  • Cross-Linking Reaction:

    • Prepare the protein or peptide sample in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.5).

    • Add the cross-linking reagent (e.g., disuccinimidyl suberate (B1241622) - DSS) at a molar excess (typically 25-50 fold) to the protein/peptide.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

    • Quench the reaction by adding a quenching buffer (e.g., Tris or ammonium (B1175870) bicarbonate) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Proteolytic Digestion:

    • Denature the cross-linked protein by adding urea (B33335) to a final concentration of 8 M.

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM and incubate at 37°C for 30 minutes.

    • Alkylate the free cysteines with iodoacetamide (B48618) at a final concentration of 20 mM in the dark at room temperature for 20 minutes.

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Enrichment of Cross-Linked Peptides (Optional but Recommended):

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Perform size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the larger, cross-linked peptides.

  • LC-MS/MS Analysis:

    • Load the enriched peptide mixture onto a reverse-phase nano-liquid chromatography column.

    • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Acquire data in a data-dependent mode, selecting precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Use specialized software (e.g., pLink, MaxLynx, or MeroX) to identify the cross-linked peptides from the MS/MS spectra.

    • Validate the identified cross-links and control the false discovery rate (FDR).

NMR Spectroscopy Protocol: Peptide Structure Determination

This protocol describes a general workflow for determining the solution structure of a peptide using 2D NMR spectroscopy.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, 20 mM phosphate buffer, pH 6.5).

    • The peptide concentration should typically be between 0.5 and 2 mM.

    • Filter the sample to remove any particulate matter.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of the amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in space (< 5 Å).

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, acquire an HSQC spectrum to resolve the backbone amide proton and nitrogen signals.

  • Data Processing and Analysis:

    • Process the NMR data using software such as NMRPipe or TopSpin.

    • Use software like CCPNmr Analysis or SPARKY for spectral analysis and resonance assignment.

    • Resonance Assignment: Sequentially assign the proton resonances to their respective amino acids in the peptide sequence using the TOCSY and NOESY spectra.

    • NOE Assignment and Distance Restraints: Identify and assign the cross-peaks in the NOESY spectrum to specific proton pairs. Convert the intensities of the NOE cross-peaks into upper distance restraints.

  • Structure Calculation and Validation:

    • Use a structure calculation program (e.g., CYANA, Xplor-NIH, or Rosetta) to generate a family of 3D structures that are consistent with the experimental distance restraints.

    • Validate the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for mass spectrometric and NMR analysis of peptides with different amino acid linkers.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Peptide with Linker Crosslinking Chemical Cross-Linking Start->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion Enrichment Enrichment of Cross-Linked Peptides Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis (e.g., pLink) LC_MSMS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

Mass Spectrometry Workflow for Cross-Linked Peptides.

NMR_Spectroscopy_Workflow cluster_sample_prep_nmr Sample Preparation cluster_acquisition Data Acquisition cluster_analysis_nmr Data Analysis & Structure Calculation Start_NMR Peptide with Linker in Solution TOCSY 2D TOCSY Start_NMR->TOCSY NOESY 2D NOESY Start_NMR->NOESY HSQC 2D ¹H-¹⁵N HSQC (optional) Start_NMR->HSQC Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment HSQC->Assignment Restraints NOE-based Distance Restraints Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation

NMR Spectroscopy Workflow for Peptide Structure Determination.

Conclusion

The choice of an amino acid linker is a critical design parameter that has a significant and measurable impact on the outcome of both mass spectrometric and NMR spectroscopic analyses. Flexible linkers, such as those containing glycine and serine, tend to produce data indicative of conformational heterogeneity, while rigid linkers, often incorporating proline, can enforce specific structural features. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can make more informed decisions in the design of linker-containing peptides and more accurately interpret the resulting analytical data to advance their research and drug development programs.

References

Safety Operating Guide

Safe Disposal of 5-Aminohexanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Aminohexanoic acid is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to minimize risks and ensure regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE), including splash goggles, a lab coat, and gloves[1]. In the event of a spill, the material should be contained to prevent it from entering drains or waterways[1][2]. For solid spills, the material should be carefully swept or vacuumed into a suitable, clearly labeled container for disposal[1]. The affected area should then be cleaned with water[1].

Quantitative Data on Disposal Parameters

While specific quantitative limits for the disposal of this compound are primarily dictated by local, state, and federal regulations, the following table summarizes key handling and storage parameters for waste accumulation.

ParameterGuidelineSource
Waste Container Filling Do not fill beyond the neck; leave at least one-inch of headroom to allow for expansion.[3]
Satellite Accumulation Area (SAA) Storage Time Partially filled, closed, and properly labeled containers may remain in an SAA for up to one (1) year.[3]
Full Container Removal from SAA Containers must be removed from the SAA within three days of becoming full.[3]
Maximum SAA Waste Volume A maximum of 55 gallons of hazardous waste may be stored in any SAA.[4]
Acutely Toxic Waste Limit (if applicable) For "P-list" chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[4]

Note: It is the responsibility of the waste generator to determine if this compound is classified as an acutely hazardous ("P-list") waste in their jurisdiction.

Detailed Disposal Protocol

The recommended procedure for the disposal of this compound involves engaging a licensed professional waste disposal service[1]. Unused this compound and materials contaminated with it must not be disposed of in the municipal waste stream or emptied into drainage systems[1][5].

Step-by-Step Disposal Procedure:

  • Waste Characterization: The waste generator is responsible for characterizing the waste to ensure it is managed in accordance with all applicable regulations[1].

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety glasses with side-shields, gloves, and a lab coat[6][7].

  • Containment:

    • Place the this compound waste into a clearly labeled, sealed container[1].

    • The container must be made of a material compatible with the chemical waste[8][9]. The original container is often the best choice for waste storage[8][9].

    • Ensure the container cap is tightly fitting and kept closed at all times, except when adding waste[3][8].

  • Labeling:

    • All waste containers must be clearly labeled with their contents and approximate concentrations[8].

    • If reusing a container, completely deface the original label[8].

    • Labels should include the words "Hazardous Waste," the chemical name (not formulas or symbols), the associated hazards (e.g., corrosive, toxic), and the date the container becomes full[3].

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[3][4].

    • Segregate incompatible wastes. While this compound is not highly reactive, it is good practice to store it away from strong oxidizing agents[3].

  • Professional Disposal:

    • Contact a licensed professional waste disposal service for pickup and disposal[1].

    • Follow the instructions provided by the waste disposal company for final disposal, which may include incineration or landfilling at an approved facility[1].

  • Empty Container Disposal:

    • For containers that held this compound, if not considered "acutely hazardous," they can be disposed of as regular trash after all contents have been thoroughly emptied[9].

    • Deface any chemical labels and remove the cap before disposal[9].

    • If the chemical is on the "P-list," the empty container must be triple-rinsed with a suitable solvent before disposal[8].

Disposal Workflow Diagram

G cluster_preparation Waste Preparation cluster_storage On-Site Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe contain Place Waste in a Labeled, Sealed, Compatible Container ppe->contain label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from Incompatible Materials store->segregate contact Contact Licensed Waste Disposal Service segregate->contact follow_instructions Follow Disposal Company Instructions contact->follow_instructions end End: Waste Disposed via Incineration or Landfill follow_instructions->end

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.